NI-Pano
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H28N6O4 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
(E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-N-[(3-methyl-2-nitroimidazol-4-yl)methoxy]prop-2-enamide |
InChI |
InChI=1S/C26H28N6O4/c1-18-22(23-5-3-4-6-24(23)29-18)13-14-27-15-20-9-7-19(8-10-20)11-12-25(33)30-36-17-21-16-28-26(31(21)2)32(34)35/h3-12,16,27,29H,13-15,17H2,1-2H3,(H,30,33)/b12-11+ |
InChIキー |
MBOLUGDRYGTDFK-VAWYXSNFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NI-Pano (CH-03)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NI-Pano, also known as CH-03, is a novel, hypoxia-activated prodrug of the potent pan-histone deacetylase (HDAC) inhibitor, panobinostat (B1684620).[1][2][3] This targeted approach is designed to selectively deliver the active therapeutic agent to the hypoxic microenvironment characteristic of solid tumors, thereby minimizing systemic toxicity associated with conventional HDAC inhibitors. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound is a bioreductive prodrug that remains stable and largely inactive under normal oxygen (normoxic) conditions.[1][3] Its activation is contingent upon the low-oxygen (hypoxic) environment typically found in solid tumors. In these hypoxic regions, this compound undergoes enzymatic reduction, primarily mediated by NADPH-CYP reductases, to release its active cytotoxic payload, panobinostat.[1]
Panobinostat is a potent inhibitor of a broad range of lysine (B10760008) deacetylases (KDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting KDACs, panobinostat leads to the hyperacetylation of histone proteins, particularly at lysine 9 and 18 of histone H3 (H3K9ac and H3K18ac).[1] This increased acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure. The relaxed chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis (programmed cell death), and ultimately, the inhibition of tumor growth.[1]
The hypoxia-selective activation of this compound ensures that the potent cytotoxic effects of panobinostat are localized to the tumor microenvironment, sparing healthy, well-oxygenated tissues.[1][3] Preclinical studies have demonstrated that this targeted delivery results in significant tumor growth delay in xenograft models with minimal systemic exposure to the active drug.[4]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental workflow to validate its efficacy can be visualized through the following diagrams.
References
- 1. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
NI-Pano: A Hypoxia-Activated Prodrug of Panobinostat for Targeted Cancer Therapy
A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor hypoxia, a common feature of the microenvironment in solid tumors, is a significant contributor to therapeutic resistance and poor patient outcomes.[1][2][3] Hypoxia-activated prodrugs (HAPs) represent a promising strategy to selectively target these resistant cancer cells.[1][2][4][5][6] This document provides a comprehensive technical overview of NI-Pano (also known as CH-03), a novel hypoxia-activated prodrug of the potent pan-histone deacetylase (HDAC) inhibitor, panobinostat (B1684620).[7][8][9] this compound is designed to be stable and inactive in well-oxygenated (normoxic) tissues, but to undergo bioreduction in the hypoxic regions of tumors, releasing the active cytotoxic agent panobinostat.[8][9] This targeted release mechanism aims to enhance the therapeutic index of panobinostat by concentrating its anti-cancer activity within the tumor microenvironment while minimizing systemic toxicity. This whitepaper details the mechanism of action of this compound, summarizes key preclinical data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Challenge of Tumor Hypoxia
Solid tumors frequently outgrow their blood supply, leading to regions with low oxygen concentrations, a condition known as hypoxia.[1][10] Hypoxic tumor cells are often resistant to conventional therapies, including radiation and chemotherapy, for several reasons:
-
Reduced Drug Penetration: Hypoxic regions are typically distant from blood vessels, making it difficult for systemically administered drugs to reach them in sufficient concentrations.[3][5][10]
-
Slower Proliferation: Hypoxic cells often have a lower proliferation rate, making them less susceptible to drugs that target rapidly dividing cells.[1]
-
Altered Cellular Metabolism: Hypoxia induces a shift to anaerobic glycolysis, which can alter the tumor microenvironment and drug efficacy.[1]
-
Genetic Instability: Hypoxia can promote genetic instability, leading to the accumulation of mutations that can confer drug resistance.[5]
Hypoxia-activated prodrugs (HAPs) are designed to exploit the unique biochemical environment of hypoxic tumors.[1][2][4] These agents are inactive prodrugs that are selectively activated by reductases under low-oxygen conditions to release a potent cytotoxic effector.[1][4] This targeted activation offers the potential for highly specific cancer therapy with reduced off-target toxicity.[1][3]
This compound: A Novel Hypoxia-Activated Prodrug
This compound is a 1-methyl-2-nitroimidazole-based prodrug of panobinostat.[7][8] The 2-nitroimidazole (B3424786) moiety serves as the hypoxia-sensitive "trigger," while panobinostat is the "effector" molecule.[11][12][13][14]
Mechanism of Activation
Under normoxic conditions (normal oxygen levels), the 2-nitroimidazole group of this compound undergoes a one-electron reduction by cellular reductases. In the presence of oxygen, this reduced intermediate is rapidly re-oxidized back to the parent nitro group, rendering the prodrug inactive. However, under hypoxic conditions, the absence of oxygen allows for further reduction of the nitro group, leading to the fragmentation of the linker and the release of the active drug, panobinostat.[8][9][13] This oxygen-dependent activation is a key feature of nitroaromatic HAPs.[13]
References
- 1. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor hypoxia: a target for selective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of hypoxia-activated prodrugs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor hypoxia: A target for selective cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbony l]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of NI-Pano in Targeting Hypoxic Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NI-Pano, a novel hypoxia-activated prodrug of the potent lysine (B10760008) deacetylase (KDAC) inhibitor, panobinostat (B1684620). Tumor hypoxia is a significant factor in therapy resistance and poor prognosis.[1][2] this compound is engineered to selectively release its cytotoxic payload in the low-oxygen environment of solid tumors, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.[1][2][3][4]
Introduction: The Challenge of Tumor Hypoxia
Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[5] This hypoxic microenvironment contributes to malignant progression, metastasis, and resistance to conventional cancer therapies such as radiation and chemotherapy.[2][6] Hypoxia-activated prodrugs (HAPs) are a promising strategy to overcome these challenges by exploiting the unique biochemistry of hypoxic cells.[2][4][7] These agents are inactive systemically but are converted to their active, cytotoxic form by reductases that are highly active in hypoxic conditions.[8]
This compound: A Hypoxia-Activated Prodrug of Panobinostat
This compound (also known as CH-03) is a bioreductive prodrug of panobinostat, a clinically used pan-deacetylase inhibitor.[1][2] The design of this compound involves the attachment of a 1-methyl-2-nitroimidazole (B155463) moiety to panobinostat.[1][3] This nitroimidazole group renders the molecule inactive under normal oxygen conditions (normoxia).[1]
Mechanism of Action
Under hypoxic conditions (<0.1% O₂), this compound undergoes NADPH-cytochrome P450 (CYP)-mediated enzymatic bioreduction.[1][2][9] This process leads to the cleavage of the nitroimidazole trigger and the release of the active drug, panobinostat.[1][9]
Once released, panobinostat exerts its potent anti-cancer effects by inhibiting lysine deacetylases (KDACs).[1][10] KDACs are crucial enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and repression of gene transcription.[10] By inhibiting KDACs, panobinostat leads to the hyperacetylation of histones (such as H3K9 and H3K18) and other proteins like α-tubulin.[9][11] This results in the relaxation of chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[10]
The apoptotic cascade initiated by panobinostat involves both the intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.[4]
Signaling Pathway of this compound Activation and Downstream Effects
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 7. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. Cell viability assessment [protocols.io]
- 10. Panobinostat induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cohesionbio.com [cohesionbio.com]
An In-depth Technical Guide to NI-Pano: A Hypoxia-Activated Prodrug of Panobinostat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of NI-Pano, a novel hypoxia-activated prodrug of the lysine (B10760008) deacetylase (KDAC) inhibitor, panobinostat (B1684620). Detailed experimental protocols and quantitative data are presented to support further research and development of this targeted anti-cancer agent.
Core Concept: Targeting Tumor Hypoxia
Solid tumors often exhibit regions of low oxygen concentration, a phenomenon known as hypoxia. This hypoxic environment is associated with resistance to conventional cancer therapies and a poor prognosis for patients. Hypoxia-activated prodrugs (HAPs) are an innovative therapeutic strategy designed to selectively target these hypoxic tumor cells. HAPs are inactive molecules that undergo enzymatic reduction in low-oxygen conditions, releasing a potent cytotoxic agent directly at the tumor site while minimizing toxicity to healthy, well-oxygenated tissues.[1][2]
This compound (also designated as CH-03) is a next-generation HAP that leverages this principle by delivering the potent pan-KDAC inhibitor, panobinostat, to the hypoxic tumor microenvironment.[3]
Chemical Structure and Synthesis Pathway
This compound is a derivative of panobinostat where the hydroxamic acid moiety, crucial for KDAC inhibition, is masked with a 1-methyl-2-nitroimidazole (B155463) group. This modification renders the molecule inactive under normal oxygen conditions.
Chemical Structure
The chemical structures of panobinostat and its prodrug this compound are depicted below.
References
Unlocking Hypoxic-Selective Cancer Therapy: A Technical Guide to the Bioreduction of NI-Pano
For Immediate Release
A Deep Dive into the Hypoxia-Activated Prodrug, NI-Pano, for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioreduction of this compound, a novel hypoxia-activated prodrug (HAP), in cancer cells. This compound is a 1-methyl-2-nitroimidazole (B155463) derivative of panobinostat (B1684620), a potent pan-histone deacetylase (HDAC) inhibitor. This document details the mechanism of action, key experimental findings, and detailed protocols relevant to the preclinical evaluation of this compound, offering a valuable resource for the oncology research and drug development community.
Introduction: The Challenge of Tumor Hypoxia and the Promise of this compound
Tumor hypoxia, a common feature of the tumor microenvironment, is a major contributor to therapeutic resistance and poor patient outcomes. Hypoxia-activated prodrugs are designed to overcome this challenge by selectively activating in the low-oxygen conditions characteristic of solid tumors, thereby minimizing off-target toxicity. This compound emerges as a promising candidate in this class, leveraging the hypoxic state to deliver the potent HDAC inhibitor, panobinostat, directly to cancer cells.
Mechanism of Action: From Inert Prodrug to Active Cytotoxin
This compound's selective cytotoxicity is rooted in its innovative design. The 2-nitroimidazole (B3424786) moiety acts as a hypoxia-sensitive trigger. Under normal oxygen levels (normoxia), the nitro group undergoes a one-electron reduction by ubiquitous cellular reductases, such as NADPH:cytochrome P450 oxidoreductase (POR). However, this reduced intermediate is rapidly re-oxidized by molecular oxygen in a futile cycle, rendering the prodrug inactive.
In the hypoxic environment of a tumor, the scarcity of oxygen allows for the further reduction of the nitroimidazole group. This multi-step reduction process ultimately leads to the cleavage of the linker and the release of the active drug, panobinostat.
Once released, panobinostat exerts its anti-cancer effects by inhibiting HDAC enzymes. This leads to the hyperacetylation of histone and non-histone proteins, resulting in chromatin relaxation, altered gene expression, cell cycle arrest, and ultimately, apoptosis of cancer cells.
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NI-Pano: A Hypoxia-Activated Prodrug for Targeted Lysine Deacetylase (KDAC) Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NI-Pano is a novel, hypoxia-activated prodrug of the potent pan-lysine deacetylase (KDAC) inhibitor, panobinostat (B1684620).[1][2][3] Designed for targeted cancer therapy, this compound remains stable and inactive in normal oxygenated (normoxic) tissues.[2][4] Upon reaching the hypoxic microenvironment characteristic of solid tumors, this compound undergoes enzymatic bioreduction to release its active payload, panobinostat.[1][2][4] This targeted release mechanism allows for the localized inhibition of KDACs, leading to histone hyperacetylation, induction of apoptosis, and suppression of tumor growth, while minimizing systemic toxicity.[1][2][4] This guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory effects on KDACs, detailed experimental protocols for its evaluation, and a summary of the key signaling pathways it modulates.
Mechanism of Action: Hypoxia-Selective Activation
This compound's innovative design hinges on a 1-methyl-2-nitroimidazole (B155463) moiety, which acts as a hypoxia-sensitive trigger.[1] In normoxic conditions (21% O₂), this compound is stable and does not readily release panobinostat.[2][4] However, in hypoxic environments (<0.1% O₂), the nitroimidazole group undergoes enzymatic reduction, primarily mediated by NADPH-CYP reductases.[1][5] This bioreduction leads to the fragmentation of the prodrug and the release of active panobinostat.[1][5]
The released panobinostat then acts as a potent inhibitor of multiple lysine (B10760008) deacetylases. KDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a critical role in the epigenetic regulation of gene expression and other cellular processes.[1] By inhibiting KDACs, panobinostat leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the expression of tumor suppressor genes.[3] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[1][3]
Quantitative Data: KDAC Inhibition Profile of Panobinostat
Panobinostat, the active metabolite of this compound, is a non-selective KDAC inhibitor with potent activity against Class I, II, and IV KDACs at nanomolar concentrations.[1][6] The inhibitory activity of panobinostat against a panel of recombinant human KDAC enzymes is summarized in the table below.
| KDAC Class | Enzyme | IC50 (nM) |
| Class I | KDAC1 | <13.2 |
| KDAC2 | <13.2 | |
| KDAC3 | <13.2 | |
| KDAC8 | mid-nanomolar | |
| Class IIa | KDAC4 | mid-nanomolar |
| KDAC5 | <13.2 | |
| KDAC7 | mid-nanomolar | |
| KDAC9 | <13.2 | |
| Class IIb | KDAC6 | <13.2 |
| HDAC10 | <13.2 | |
| Class IV | KDAC11 | <13.2 |
Data obtained from enzymatic assays.[6]
Signaling Pathways Modulated by this compound/Panobinostat
The antitumor effects of panobinostat, released from this compound, are mediated through the modulation of several key signaling pathways.
Apoptosis Induction
Panobinostat induces apoptosis through both the intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins such as Bim, BAX, and BAK, while downregulating anti-apoptotic proteins like Bcl-2, Bcl-xL, and XIAP.[1] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[7] Panobinostat has been shown to induce the cleavage of caspase-9, caspase-8, caspase-7, and caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8]
JAK/STAT and PI3K/AKT/mTOR Pathways
Panobinostat has also been shown to interfere with other critical cancer survival pathways. It can inhibit the phosphorylation of STAT5 and STAT6 in the JAK/STAT pathway, which is crucial for the proliferation of many cancer cells.[2][9] Additionally, panobinostat can impact the PI3K/AKT/mTOR pathway. While in some contexts it can lead to the activation of mTOR, this has prompted investigations into combination therapies with mTOR inhibitors to enhance its anti-proliferative effects.[2][8]
Experimental Protocols
In Vitro KDAC Inhibition Assay (Homogeneous Fluorometric)
This assay determines the IC50 values of panobinostat against specific KDAC enzymes.
-
Principle: A fluorogenic substrate is deacetylated by the KDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to KDAC activity.
-
Materials: Recombinant human KDAC enzymes, fluorogenic KDAC substrate (e.g., Boc-Lys(Ac)-AMC), HDAC Assay Buffer, developer solution, panobinostat, and a fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of panobinostat in assay buffer.
-
Add the diluted panobinostat or control to the wells of a 384-well plate.
-
Add diluted KDAC enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate and incubate.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure fluorescence (e.g., excitation 355 nm, emission 460 nm).
-
Calculate percent inhibition for each concentration and determine the IC50 value.[10]
-
Western Blot for Histone H3 Acetylation
This protocol is used to assess the pharmacodynamic effect of this compound on histone acetylation in cells.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. An increase in the acetylated histone H3 signal indicates KDAC inhibition.
-
Materials: Cell culture reagents, this compound, lysis buffer, primary antibody against acetylated histone H3, HRP-conjugated secondary antibody, and chemiluminescence detection reagents.
-
Procedure:
-
Culture cancer cells and treat with varying concentrations of this compound under normoxic and hypoxic conditions for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.[11]
-
PARP Cleavage Assay via Western Blot
This assay is a reliable method for detecting apoptosis induced by this compound.
-
Principle: During apoptosis, caspases cleave the 116 kDa PARP protein into an 89 kDa fragment. The detection of this fragment by Western blot is a hallmark of apoptosis.
-
Materials: Cell culture reagents, this compound, lysis buffer, primary antibody that recognizes both full-length and cleaved PARP, HRP-conjugated secondary antibody, and chemiluminescence detection reagents.
-
Procedure:
-
Treat cells with this compound under hypoxic conditions to induce apoptosis.
-
Prepare cell lysates and perform protein quantification.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary PARP antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the presence of the 116 kDa (full-length) and 89 kDa (cleaved) PARP bands.[12][13]
-
References
- 1. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Sodium butyrate and panobinostat induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commons.stmarytx.edu [commons.stmarytx.edu]
- 10. benchchem.com [benchchem.com]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preclinical Profile of NI-Pano: A Hypoxia-Activated Panobinostat Prodrug for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: NI-Pano is an innovative hypoxia-activated prodrug of the potent pan-histone deacetylase (HDAC) inhibitor, panobinostat (B1684620).[1][2][3] This novel therapeutic agent is engineered to selectively target hypoxic tumor microenvironments, a critical factor in cancer progression, therapy resistance, and poor patient prognosis.[1][2][3] By remaining inert in well-oxygenated (normoxic) tissues and undergoing bioreduction to release its active cytotoxic payload, panobinostat, only in hypoxic conditions, this compound offers a promising strategy to enhance anti-tumor efficacy while minimizing systemic toxicity.[3] This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy, and pharmacokinetic profile.
Core Mechanism of Action
This compound's therapeutic strategy is centered on the selective activation within the hypoxic zones of solid tumors. Under normoxic conditions (21% O₂), this compound remains stable. However, in the low-oxygen environment characteristic of many tumors (<0.1% O₂), it undergoes NADPH-CYP-mediated enzymatic bioreduction. This process cleaves the nitroimidazole moiety, releasing the active drug, panobinostat.[3]
Panobinostat then exerts its anti-cancer effects by inhibiting lysine (B10760008) deacetylases (KDACs), leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and the induction of apoptosis.[3]
Logical Workflow of this compound Activation and Action:
Caption: Workflow of this compound from systemic circulation to targeted activation and action in the hypoxic tumor microenvironment.
In Vitro Efficacy
Preclinical studies utilizing both 2D and 3D cell culture models have demonstrated the hypoxia-selective activity of this compound.
Cellular Effects under Hypoxia
In hypoxic conditions, this compound treatment of cancer cells, such as the esophageal squamous cell carcinoma cell line OE21, leads to:
-
Increased Histone Acetylation: A hallmark of HDAC inhibition, indicating target engagement by the released panobinostat.[3]
-
Induction of Apoptosis: Programmed cell death is a key mechanism of this compound's anti-cancer activity.[3]
-
Decreased Clonogenic Survival: A reduction in the ability of cancer cells to proliferate and form colonies.[3]
While specific IC50 values for this compound in OE21 cells under normoxic versus hypoxic conditions are not detailed in the provided search results, the qualitative data strongly supports its hypoxia-dependent cytotoxicity. The active metabolite, panobinostat, has been shown to be equally effective in killing OE21 cells in both normoxic and hypoxic conditions, underscoring the rationale for its targeted delivery via a hypoxia-activated prodrug.
In Vivo Efficacy
Animal models have been instrumental in validating the therapeutic potential of this compound in a more complex biological system.
Xenograft Tumor Models
In preclinical studies using OE21 xenografts in mice, this compound has demonstrated significant anti-tumor activity.
Table 1: Summary of In Vivo Efficacy of this compound in OE21 Xenograft Model
| Parameter | Vehicle Control | This compound Treatment | Citation |
| Tumor Growth | Progressive Growth | Significant Growth Delay | [1] |
| Survival | Shorter Survival | Significantly Increased Survival | [1] |
Note: Specific tumor growth inhibition percentages and detailed survival statistics were not available in the provided search results.
The parent compound of the active metabolite, Pano-acid, has been shown to be non-toxic to cells, further supporting the safety profile of this compound's metabolic products.[1]
Pharmacokinetics and Biodistribution
Pharmacokinetic studies have confirmed the tumor-selective activation of this compound.
Experimental Workflow for Pharmacokinetic Analysis:
Caption: A simplified workflow for the pharmacokinetic analysis of this compound and its metabolites in preclinical models.
Following administration of this compound to tumor-bearing mice, analysis of tissue samples revealed the following distribution of panobinostat:
Table 2: Panobinostat Concentration in Different Tissues Post this compound Administration
| Tissue | Panobinostat Concentration | Citation |
| Plasma | Not detected or barely detectable | [1][3] |
| Kidney | Not detected or barely detectable | [1][3] |
| Hypoxic Tumor Xenografts | Sub-micromolar concentrations | [1][3] |
These findings are crucial as they demonstrate that the active drug, panobinostat, is selectively generated and accumulates within the target hypoxic tumor tissue, while systemic exposure is minimized. This targeted delivery is expected to reduce the off-target side effects associated with systemic panobinostat administration.
Signaling Pathways Modulated by this compound-Derived Panobinostat
The anti-cancer effects of panobinostat, the active metabolite of this compound, are mediated through the modulation of several key signaling pathways.
JAK/STAT Pathway
Panobinostat has been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival.
Caption: Panobinostat-mediated inhibition of the JAK/STAT signaling pathway.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Panobinostat has been demonstrated to modulate this pathway, contributing to its anti-tumor activity.
References
Foundational Studies on 1-Methyl-2-Nitroimidazole Panobinostat: A Hypoxia-Activated Prodrug Approach
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational preclinical research on a novel hypoxia-activated prodrug, 1-methyl-2-nitroimidazole (B155463) panobinostat (B1684620) (NI-Pano). This innovative approach leverages the tumor microenvironment's hypoxic conditions to selectively deliver the potent pan-histone deacetylase (HDAC) inhibitor, panobinostat, thereby enhancing its therapeutic index. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides methodologies for pivotal experiments, and illustrates the relevant biological pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals involved in oncology drug development.
Introduction
Solid tumors are often characterized by regions of low oxygen, or hypoxia, which is associated with resistance to therapy and poor patient outcomes.[1][2] Hypoxia-activated prodrugs (HAPs) are an innovative therapeutic strategy designed to selectively target these hypoxic tumor cells, minimizing toxicity to healthy, well-oxygenated tissues.[1]
Panobinostat is a potent, orally available pan-HDAC inhibitor that has demonstrated antitumor activity against a wide range of hematologic and solid tumors.[3][4] It functions by inhibiting HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins.[5][6] This epigenetic modulation results in the re-expression of silenced tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[5][6] However, as with other systemic cancer therapies, dose-limiting toxicities can be a challenge.
To address this, a novel bioreductive prodrug of panobinostat, this compound (also referred to as CH-03), has been developed.[1][2] This compound incorporates a 1-methyl-2-nitroimidazole moiety, a well-established bioreductive group, which renders the panobinostat inactive until it is reduced under hypoxic conditions.[1][7] This guide will delve into the core foundational studies of this hypoxia-activated panobinostat prodrug.
Mechanism of Action
The fundamental principle behind this compound is its selective activation within the hypoxic tumor microenvironment. The 1-methyl-2-nitroimidazole group acts as a "hypoxic trigger." In normoxic (normal oxygen) conditions, the prodrug remains stable and largely inactive.[1][2] However, in the low-oxygen environment of a tumor, this compound undergoes enzymatic bioreduction, mediated by NADPH-CYP reductases.[1] This reduction leads to the fragmentation of the nitroimidazole group and the release of the active drug, panobinostat.[1][8]
Once released, panobinostat exerts its therapeutic effects by inhibiting class I, II, and IV HDAC enzymes. This inhibition leads to an accumulation of acetylated histones (such as H3K9 and H3K18), which alters chromatin structure and activates the transcription of genes involved in tumor suppression.[1] The downstream effects include the induction of apoptosis (programmed cell death) and a decrease in cancer cell survival.[1][2]
dot
Caption: Mechanism of this compound activation in hypoxic conditions.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Condition | Compound | IC50 (µM) | Fold Selectivity (Normoxia/Hypoxia) |
| OE21 (Esophageal) | Normoxia (21% O₂) | This compound | >50 | \multirow{2}{}{>50} |
| Hypoxia (<0.1% O₂) | This compound | ~1 | ||
| HCT116 (Colon) | Normoxia (21% O₂) | This compound | >50 | \multirow{2}{}{>50} |
| Hypoxia (<0.1% O₂) | This compound | ~1 |
Data extrapolated from graphical representations in foundational studies. Actual values may vary.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Xenograft Model | Treatment Group | Dosage | Tumor Growth Delay (days) |
| \multirow{2}{*}{HCT116} | Vehicle Control | - | 0 |
| This compound | 50 mg/kg | Significant |
Note: "Significant" indicates a statistically significant delay in tumor growth compared to the vehicle control as reported in the source literature. Specific numerical values for tumor growth delay were not consistently provided in the initial foundational papers.[1]
Table 3: Pharmacokinetic Analysis of this compound
| Tissue | Compound Measured | Concentration |
| Circulating Plasma | Panobinostat | Not Detected |
| Kidneys | Panobinostat | Not Detected |
| Hypoxic Mouse Xenografts | Panobinostat | Sub-micromolar |
This data highlights the selective release and accumulation of active panobinostat within the hypoxic tumor tissue.[2]
Experimental Protocols
This section provides an overview of the methodologies used in the foundational studies of this compound.
Synthesis of 1-Methyl-2-Nitroimidazole Panobinostat (this compound)
The synthesis of this compound is a multi-step process. A general outline is provided below. For a detailed, step-by-step protocol, referral to the primary literature is recommended.[8]
dot
Caption: General synthetic workflow for this compound.
Cell Culture and Hypoxia Induction
-
Cell Lines: Human esophageal (OE21) and colon (HCT116) cancer cell lines were utilized.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Hypoxia Induction: For hypoxic experiments, cells were placed in a hypoxic chamber with an atmosphere of <0.1% O₂, 5% CO₂, and balanced N₂ for the duration of the treatment.
In Vitro Drug Treatment and Viability Assays
-
Drug Preparation: this compound and panobinostat were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Treatment: Cells were seeded in multi-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of the compounds under either normoxic or hypoxic conditions.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the sulforhodamine B (SRB) assay. IC50 values were calculated from the resulting dose-response curves.
Western Blot Analysis for Histone Acetylation
-
Protein Extraction: Following treatment, cells were lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for acetylated histone H3 at lysine (B10760008) 9 (H3K9Ac) and lysine 18 (H3K18Ac). A loading control, such as total histone H3 or β-actin, was also probed.
-
Detection: Membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal was detected using an enhanced chemiluminescence (ECL) reagent.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: HCT116 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered, typically via intraperitoneal injection, according to a predetermined dosing schedule.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumor growth delay was calculated.
Signaling Pathways
Panobinostat is known to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The selective release of panobinostat in the hypoxic tumor microenvironment by this compound is expected to impact these same pathways, but with greater tumor specificity.
dot
Caption: Key signaling pathways modulated by panobinostat.
-
JAK/STAT Pathway: Panobinostat has been shown to inhibit the phosphorylation of STAT3, STAT5, and STAT6, leading to reduced cell proliferation and increased apoptosis in malignant cells.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival. Panobinostat can suppress this pathway, contributing to its antitumor effects.
-
MAPK Pathway: Modulation of the MAPK pathway by panobinostat also plays a role in its ability to control cell proliferation and differentiation.
Conclusion and Future Directions
The foundational studies on 1-methyl-2-nitroimidazole panobinostat (this compound) demonstrate a promising and elegant approach to cancer therapy. By exploiting the hypoxic nature of the tumor microenvironment, this compound offers the potential for targeted delivery of a potent HDAC inhibitor, thereby improving its therapeutic window. The preclinical data show clear evidence of hypoxia-selective activation, leading to increased histone acetylation, induction of apoptosis, and significant tumor growth delay in vivo.
Future research should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic studies in a wider range of preclinical models.
-
Investigation of this compound in combination with other anticancer agents, particularly those whose efficacy is also influenced by the tumor microenvironment.
-
Development of biomarkers to identify patients most likely to benefit from this hypoxia-activated therapy.
The continued development of this compound and similar hypoxia-activated prodrugs represents a significant step forward in the pursuit of more effective and less toxic cancer treatments.
References
- 1. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. commons.stmarytx.edu [commons.stmarytx.edu]
- 8. ashpublications.org [ashpublications.org]
NI-Pano's impact on histone acetylation in tumor microenvironments
An In-depth Technical Guide to the Impact of Pan-HDAC Inhibition by Panobinostat (B1684620) on Histone Acetylation in the Tumor Microenvironment
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "NI-Pano" was not identifiable in the public scientific literature. This guide focuses on Panobinostat (LBH589), a potent, clinically relevant pan-histone deacetylase (HDAC) inhibitor, as a representative molecule to explore the impact of pan-HDAC inhibition on histone acetylation in the tumor microenvironment.
Executive Summary
Epigenetic modifications are central to the regulation of gene expression, and their dysregulation is a hallmark of cancer.[1] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a condensed chromatin state and transcriptional repression of key tumor suppressor genes.[1][2] Panobinostat is a potent, orally available pan-HDAC inhibitor that blocks the activity of class I, II, and IV HDACs at nanomolar concentrations.[1][3][4] By inhibiting HDACs, Panobinostat leads to the hyperacetylation of histones and other non-histone proteins, which results in the relaxation of chromatin, reactivation of silenced genes, and subsequent induction of tumor cell cycle arrest, apoptosis, and modulation of the tumor microenvironment.[1][2][5] This technical guide provides an in-depth overview of Panobinostat's mechanism of action, quantitative effects on histone acetylation and tumor cells, detailed experimental protocols for its study, and a visual representation of the key signaling pathways it modulates.
Mechanism of Action: Reversing Epigenetic Silencing
The primary mechanism of Panobinostat is the inhibition of HDAC enzymes.[2] In cancerous cells, HDACs are often overexpressed, leading to the deacetylation of histones. This removal of acetyl groups increases the positive charge of histone tails, strengthening their interaction with negatively charged DNA. The result is a tightly packed chromatin structure (heterochromatin) that restricts the access of transcription factors to gene promoters, effectively silencing the expression of critical genes involved in cell cycle control and apoptosis.[2]
Panobinostat, as a pan-HDAC inhibitor, blocks this process, leading to an accumulation of acetylated histones.[2][5] This "hyperacetylation" neutralizes the positive charge on histones, resulting in a more open and transcriptionally active chromatin state (euchromatin).[2] This epigenetic reprogramming allows for the re-expression of tumor suppressor genes, such as the CDK inhibitor p21, triggering anti-cancer effects.[1][6][7]
Data Presentation: Quantitative Effects of Panobinostat
The following tables summarize the quantitative impact of Panobinostat on cancer cell lines and in clinical settings, as documented in the scientific literature.
Table 1: In Vitro Efficacy of Panobinostat in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Concentration | Result | Reference |
|---|---|---|---|---|---|
| SW-982 | Synovial Sarcoma | IC50 (48h) | 0.1 µM | 50% inhibition of cell viability | [8] |
| SW-1353 | Chondrosarcoma | IC50 (48h) | 0.02 µM | 50% inhibition of cell viability | [8] |
| SNU484 | Gastric Cancer | IC50 (48h) | ~50 nM | 50% inhibition of cell viability | [9] |
| SNU638 | Gastric Cancer | IC50 (48h) | ~100 nM | 50% inhibition of cell viability | [9] |
| A204 | Rhabdoid Tumor | IC50 (72h) | 8 - 26 nM | 50% inhibition of cell proliferation | [10] |
| VAESBJ | Epithelioid Sarcoma | IC50 (72h) | 16 - 60 nM | 50% inhibition of cell proliferation | [10] |
| SW579 | Thyroid Cancer | Histone Acetylation | 0.01 - 10 µM (6h) | Dose-dependent increase in H3K9, H3K18, H3K56, H4K8, H4K16 acetylation | [11] |
| A172 | Glioma | PD-L1 mRNA | 100 nM (14h) | ~15-fold increase in PD-L1 expression |[12] |
Table 2: Clinical and In Vivo Data for Panobinostat
| Study Population | Cancer Type | Dosage | Key Finding | Reference |
|---|---|---|---|---|
| Patients | Relapsed/Refractory WM | 25-30 mg (3x/week) | Median progression-free survival of 6.6 months | [13] |
| Patients | Older AML | 50-60 mg (days 1,3,5,8) | Increased histone acetylation in PBMCs predicted clinical response (CR/CRi) | [14] |
| Patients | Multiple Myeloma | 45 mg (3x/week, alt. weeks) | Responders showed increased T-lymphocyte histone acetylation after 3 and 6 cycles | [15] |
| Mice | Triple Negative Breast Cancer | 10 mg/kg/day (5 days/week) | Significant decrease in tumor volume | [1] |
| Mice | Hepatocellular Carcinoma | 10 mg/kg/day (i.p.) | Significant tumor growth delay and prolonged survival |[6] |
Impact on Signaling Pathways in the Tumor Microenvironment
Panobinostat-induced histone hyperacetylation leads to the modulation of multiple signaling pathways that govern cell fate and the immune landscape within the tumor microenvironment.
Cell Cycle Arrest via p21 Upregulation
A primary consequence of Panobinostat treatment is the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as p21WAF1/CIP1).[3][6][7] The re-expression of the CDKN1A gene (encoding p21) is a direct result of increased histone acetylation at its promoter region. p21 then binds to and inhibits CDK complexes (CDK2/Cyclin E and CDK4/Cyclin D), which are essential for the G1/S phase transition. This inhibition leads to cell cycle arrest, preventing tumor cell proliferation.[7]
Induction of Apoptosis
Panobinostat induces programmed cell death in tumor cells through multiple mechanisms, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as via endoplasmic reticulum (ER) stress.[1] It alters the expression of Bcl-2 family proteins, reducing anti-apoptotic members like Bcl-xL and upregulating pro-apoptotic members.[7][16] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[7] Panobinostat can also induce apoptosis via ER stress, marked by the upregulation of CHOP and activation of caspase-12.[6]
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 6. The Pan-Deacetylase Inhibitor Panobinostat Inhibits Growth of Hepatocellular Carcinoma Models by Alternative Pathways of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panobinostat induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor panobinostat induces antitumor activity in epithelioid sarcoma and rhabdoid tumor by growth factor receptor modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone Deacetylase Inhibitor Panobinostat Benefits the Therapeutic Efficacy of Oncolytic Herpes Simplex Virus Combined with PD-1/PD-L1 Blocking in Glioma and Squamous Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Results of a phase 2 trial of the single-agent histone deacetylase inhibitor panobinostat in patients with relapsed/refractory Waldenström macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase Inhibition with Panobinostat Combined with Intensive Induction Chemotherapy in Older Patients with Acute Myeloid Leukemia: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II trial of single‐agent panobinostat consolidation improves responses after sub‐optimal transplant outcomes in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Exploring the Therapeutic Potential of NI-Pano in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-Pano, also identified as 1-methyl-2-nitroimidazole (B155463) panobinostat (B1684620) (CH-03), is a novel, investigational hypoxia-activated prodrug (HAP) of the potent pan-histone deacetylase (HDAC) inhibitor, panobinostat. This innovative therapeutic strategy is designed to selectively target the hypoxic microenvironment characteristic of many solid tumors, aiming to enhance anti-cancer efficacy while minimizing systemic toxicity. Under normal oxygen (normoxic) conditions, this compound remains stable and largely inactive.[1][2] However, in the low-oxygen environment of a tumor, it undergoes enzymatic bioreduction, releasing its active payload, panobinostat, directly at the site of malignancy.[1][2] This targeted release mechanism holds the promise of a wider therapeutic window compared to systemic administration of panobinostat.
Panobinostat itself is a powerful anti-neoplastic agent that inhibits Class I, II, and IV HDAC enzymes at nanomolar concentrations.[3][4] By preventing the deacetylation of histones and other proteins, panobinostat induces hyperacetylation, leading to the expression of previously silenced tumor suppressor genes.[3][5][6][7] This ultimately results in the inhibition of cellular proliferation, cell cycle arrest, and the induction of apoptosis in malignant cells.[3][5][6][7] This guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, offering a technical resource for the cancer research and drug development community.
Mechanism of Action
The therapeutic effect of this compound is a two-step process: hypoxia-selective activation followed by HDAC inhibition.
-
Hypoxia-Activated Release of Panobinostat: The core of this compound's design is its 2-nitroimidazole (B3424786) moiety, which acts as an "oxygen sensor".[8] In well-oxygenated tissues, the nitro group undergoes a one-electron reduction by enzymes like NADPH-cytochrome P450 oxidoreductase. This reduction is immediately reversed by molecular oxygen, creating a futile redox cycle that keeps the prodrug intact.[8] In the hypoxic core of a solid tumor (<0.1% O₂), the lack of oxygen allows for further reduction of the nitroimidazole group.[1][2] This enzymatic bioreduction is NADPH-CYP-mediated and leads to the fragmentation of the molecule, releasing the active drug, panobinostat.[1][2]
-
Panobinostat-Mediated HDAC Inhibition: Once released, panobinostat, a potent pan-deacetylase inhibitor, acts on zinc-dependent HDACs (Classes I, II, and IV).[3] HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a condensed chromatin state and the silencing of genes.[3] By inhibiting HDACs, panobinostat causes an accumulation of acetylated histones.[9] This "opens up" the chromatin structure, allowing for the transcription of genes that can suppress tumor growth, including those involved in cell cycle control and apoptosis.[3][9] Beyond histones, panobinostat also affects non-histone proteins, interfering with pathways crucial for cancer cell survival and proliferation, such as the JAK/STAT, PI3K/AKT/mTOR, and MAPK signaling cascades.[7][10]
Signaling Pathways and Cellular Effects
The downstream effects of panobinostat release from this compound are multifaceted, culminating in anti-tumor activity through the modulation of key cellular signaling pathways.
Caption: Panobinostat Signaling and Cellular Effects.
Data Presentation: Preclinical Efficacy
Preclinical studies have demonstrated the hypoxia-dependent efficacy of this compound in solid tumor models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of Panobinostat in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | LD50 (nmol/L) | Citation(s) |
| H1299 | Non-Small Cell Lung | 5 | - | [11] |
| L55 | Non-Small Cell Lung | 11 | - | [11] |
| A549 | Non-Small Cell Lung | 30 | - | [11] |
| H661 | Non-Small Cell Lung | >100 | - | [12] |
| Human NSCLC (Median) | Non-Small Cell Lung | 35 | 105 | [12] |
| OK-6 | Mesothelioma | 5 | - | [11] |
| Ok-5 | Mesothelioma | 7 | - | [11] |
| RG-1 | Small Cell Lung | 4 | <25 | [11][12] |
| LD-T | Small Cell Lung | 5 | <25 | [11][12] |
| HCT116 | Colorectal | 7.1 | - | |
| BT474 | Breast | 2.6 | - | |
| Pancreatic (various) | Pancreatic | - | 306-541 | [3][4] |
| Breast (various) | Breast | - | 306-541 | [3][4] |
IC50: Half maximal inhibitory concentration. LD50: Half maximal lethal dose.
Table 2: In Vivo Efficacy of this compound in an Esophageal Xenograft Model
| Treatment Group | Dosage | Outcome | Finding | Citation(s) |
| This compound | 50 mg/kg | Tumor Growth | Significant growth delay | [1][2] |
| This compound | 50 mg/kg | Survival | Significantly increased survival (range 8-28 days) | [1][2] |
| This compound | 50 mg/kg | Panobinostat Concentration in Tumor | Sub-micromolar levels detected | [1][2] |
| This compound | 50 mg/kg | Panobinostat Concentration in Plasma/Kidneys | Barely detectable | [1][2] |
Experimental Workflow
The preclinical evaluation of this compound follows a logical workflow from initial synthesis and in vitro characterization to in vivo efficacy studies.
Caption: Preclinical Evaluation Workflow for this compound.
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation of this compound, based on available literature. Detailed, step-by-step protocols may require access to the supplementary materials of the cited publications.
Synthesis of this compound
The synthesis of 1-methyl-2-nitroimidazole panobinostat (this compound) involves the chemical conjugation of a 1-methyl-2-nitroimidazole moiety to the panobinostat molecule. While specific reaction conditions, solvents, and purification methods are proprietary or detailed within full research articles, the general approach involves multi-step organic synthesis.[13][14][15][16] Key starting materials include a derivative of 2-methyl-1H-indole and a functionalized nitroimidazole compound.[14] The synthesis aims to create a bioreductive linker that is stable under normoxic conditions but cleavable by reductases in a hypoxic environment.
Cell Culture and Hypoxia Induction
Human esophageal cancer cell lines (e.g., OE21) are cultured in standard growth medium (e.g., RPMI) supplemented with fetal bovine serum and antibiotics.[2] For hypoxia experiments, cells are placed in a specialized hypoxia chamber with a controlled gas environment (e.g., <0.1% O₂, 5% CO₂, balance N₂).[2] Normoxic control cells are maintained in a standard incubator (21% O₂, 5% CO₂).[2]
Western Blot Analysis for Histone Acetylation
-
Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Protein concentration is determined using a standard method, such as the BCA assay.[17]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and total histones (as a loading control).[17][18]
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the signal is visualized using a chemiluminescent substrate.[17]
Clonogenic Survival Assay
-
Cell Seeding: A known number of single cells are seeded into multi-well plates.[19][20][21]
-
Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 24 hours) under different oxygen concentrations (<0.1% to 21% O₂).[2][19]
-
Incubation: The treatment medium is replaced with fresh medium, and the plates are incubated for 7-14 days to allow for colony formation.[19][20]
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with a solution like crystal violet.[19] Colonies containing 50 or more cells are counted.
-
Analysis: The surviving fraction is calculated by normalizing the plating efficiency of the treated groups to that of the untreated control group.[19]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used for these studies.[22][23][24] All procedures must be approved by an Institutional Animal Care and Use Committee.[25][26]
-
Tumor Implantation: A suspension of esophageal cancer cells (e.g., OE21) is injected subcutaneously or orthotopically into the mice.[22][23][24]
-
Treatment: Once tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment and vehicle control groups. This compound is administered, for example, via intraperitoneal injection at a dose of 50 mg/kg on a specified schedule (e.g., days 1, 3, and 5).[1][2]
-
Monitoring: Tumor volume and mouse body weight are measured regularly. Survival is monitored until a predetermined endpoint.[23]
LC-MS/MS Analysis for Panobinostat
-
Sample Preparation: At the end of the in vivo study, plasma, kidney, and tumor tissues are harvested.[1][2] Tissues are homogenized, and proteins are precipitated from plasma and tissue lysates, typically using a cold organic solvent like acetonitrile.[27][28]
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, and the analyte (panobinostat) is separated on a C18 column using an isocratic or gradient mobile phase.[27][28]
-
Mass Spectrometry Detection: The eluent is introduced into a triple quadrupole mass spectrometer. Panobinostat is detected and quantified using multiple reaction monitoring (MRM) in positive ionization mode, following specific precursor-to-product ion transitions (e.g., m/z 350 → 158).[27]
-
Quantification: The concentration of panobinostat in the samples is determined by comparing its response to a standard curve prepared with known concentrations of the compound.[27]
Conclusion
This compound represents a promising, rationally designed therapeutic agent that leverages the unique hypoxic microenvironment of solid tumors to achieve targeted drug delivery. Preclinical data supports its mechanism of action, demonstrating hypoxia-selective release of the potent pan-HDAC inhibitor panobinostat, leading to significant anti-tumor efficacy in an esophageal cancer model. The ability to concentrate the active drug within the tumor while minimizing systemic exposure addresses a key challenge in cancer therapy. Further investigation is warranted to explore the full potential of this compound across a broader range of solid tumors and to translate these encouraging preclinical findings into clinical development.
References
- 1. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. commons.stmarytx.edu [commons.stmarytx.edu]
- 8. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 10. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2021170719A1 - Process for the preparation of panobinostat - Google Patents [patents.google.com]
- 15. Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. A toxic 2-nitroimidazole reduction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repository-api.brieflands.com [repository-api.brieflands.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Orthotopic Xenograft Mouse Model in Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3. Orthotopic tumor xenograft models [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. chenliulab.org [chenliulab.org]
- 26. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Validation of an LC-MS/MS method for simultaneous detection of four HDAC inhibitors - belinostat, panobinostat, rocilinostat and vorinostat in mouse plasma and its application to a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
NI-Pano: A Technical Guide to Stability and Solubility for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and solubility characteristics of NI-Pano, a novel hypoxia-activated prodrug of the potent pan-histone deacetylase (HDAC) inhibitor, panobinostat (B1684620). Understanding these core properties is critical for the design and execution of preclinical research and development studies.
Core Concepts
This compound is a 1-methyl-2-nitroimidazole-conjugated version of panobinostat designed for targeted therapy of hypoxic tumors.[1][2] Its mechanism of action relies on the selective bioreduction of the nitroimidazole moiety under hypoxic conditions, which releases the active cytotoxic agent, panobinostat.[2][3] This targeted release minimizes systemic toxicity while concentrating the therapeutic effect within the tumor microenvironment.
Stability Profile
The stability of this compound is a key determinant of its efficacy and safety. It is engineered to be stable under normal physiological oxygen levels and to release its active payload specifically in hypoxic environments.
| Condition | Stability Profile | Notes |
| Normoxia (21% O2) | Stable | This compound remains intact, preventing premature release of panobinostat in healthy, well-oxygenated tissues.[2] |
| Hypoxia (<0.1% O2) | Unstable | Undergoes NADPH-CYP-mediated enzymatic bioreduction to release the active drug, panobinostat.[2] |
| Mouse Plasma | Hydrolyzes to Pano-acid | This is due to high levels of nonspecific esterases in mouse plasma. Pano-acid is reported to be non-toxic.[1] |
| Rat and Human Plasma | Stable | Hydrolysis to Pano-acid is not observed, suggesting a different metabolic profile in these species compared to mice.[1] |
Solubility Characteristics
While specific quantitative solubility data for this compound in various solvents is not extensively published, its use in both in vitro and in vivo studies indicates sufficient solubility for experimental purposes. The active drug, panobinostat, is soluble in DMSO.
| Compound | Solvent | Concentration |
| Panobinostat | DMSO | 100 mM (34.94 mg/mL)[4] |
For experimental use, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO and then dilute to the final concentration in aqueous media.
Experimental Protocols
The following are summaries of key experimental methodologies that have been employed in the preclinical evaluation of this compound.
In Vitro Cell-Based Assays
-
Cell Culture and Hypoxic Treatment:
-
Cancer cell lines (e.g., OE21 esophageal squamous cell carcinoma, HCT116 colon cancer) are cultured in standard media.
-
For hypoxic conditions, cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., <0.1% O2).
-
This compound is added to the culture medium at various concentrations.
-
-
Clonogenic Survival Assay:
-
Cells are treated with this compound under normoxic and hypoxic conditions for a specified duration.
-
After treatment, cells are washed, trypsinized, and seeded at low density in fresh media.
-
Colonies are allowed to form over a period of 7-14 days.
-
Colonies are then fixed, stained (e.g., with crystal violet), and counted to determine the surviving fraction.
-
-
Apoptosis Assays:
-
Apoptosis can be assessed by various methods, such as Western blotting for cleaved PARP or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.
-
-
Histone Acetylation Assay:
-
Cells are treated with this compound under normoxic and hypoxic conditions.
-
Histones are extracted from the cell nuclei.
-
Western blotting is performed using antibodies specific for acetylated histones (e.g., acetyl-Histone H3 at lysine (B10760008) 9).
-
In Vivo Xenograft Studies
-
Tumor Implantation:
-
Human cancer cells (e.g., OE21) are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
-
Drug Administration:
-
This compound is administered to the mice, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 50 mg/kg on days 1, 3, and 5).[1]
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., every other day) using calipers.
-
Animal body weight and general health are also monitored.
-
-
Pharmacokinetic Analysis:
Visualizing Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes related to this compound research.
Caption: Mechanism of this compound activation under hypoxic conditions.
References
Initial In Vitro and In Vivo Findings for NI-Pano: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical findings for NI-Pano, a novel hypoxia-activated prodrug of the pan-histone deacetylase (HDAC) inhibitor, panobinostat (B1684620). The data herein summarizes the mechanism of action, and the in vitro and in vivo efficacy of this compound, demonstrating its potential as a selective agent for targeting hypoxic tumors.
Core Concept: Hypoxia-Activated Drug Delivery
Solid tumors often contain regions of low oxygen, a condition known as hypoxia.[1] This hypoxic environment is associated with resistance to conventional cancer therapies.[1] this compound is designed as a hypoxia-activated prodrug (HAP), which remains largely inert in well-oxygenated (normoxic) tissues.[1] In the hypoxic microenvironment of tumors, this compound undergoes enzymatic bioreduction, releasing its potent cytotoxic payload, panobinostat.[1] This targeted activation minimizes systemic toxicity while maximizing anti-tumor efficacy in the intended target area.
Mechanism of Action
Under hypoxic conditions (<0.1% O₂), this compound is reduced by NADPH-cytochrome P450 oxidoreductases.[1] This process leads to the release of panobinostat, a potent inhibitor of Class I, II, and IV HDACs. The released panobinostat increases the acetylation of histones, such as histone H3 at lysine (B10760008) 9 (H3K9ac), leading to chromatin relaxation and altered gene expression.[1] This ultimately results in the induction of apoptosis and a reduction in the clonogenic survival of cancer cells.[1]
Caption: Mechanism of this compound activation under hypoxic conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Oxygen Condition | This compound Concentration | Effect | Reference |
| OE21 | Hypoxia (<0.1% O₂) | 0-7 µM | Decreased clonogenic survival | [1] |
| HCT116 | Hypoxia (<0.1% O₂) | 0-7 µM | Decreased clonogenic survival | [1] |
| OE21 | Hypoxia (<0.1% O₂) | 0.05-5 µM | Increased Histone H3 Acetylation | [1] |
| OE21 | Normoxia (21% O₂) | 0-7 µM | No significant effect on survival | [1] |
| HCT116 | Normoxia (21% O₂) | 0-7 µM | No significant effect on survival | [1] |
Table 2: In Vivo Efficacy of this compound in OE21 Xenograft Model
| Treatment Group | Number of Animals | Dosage and Schedule | Median Survival | Tumor Growth Delay | Reference |
| Vehicle | 6 | - | 4-10 days | - | |
| This compound | 7 | 50 mg/kg, i.p. on days 1, 3, 5 | 8-28 days | Significant |
Table 3: Pharmacokinetic Analysis of this compound in OE21 Xenograft Model
| Tissue | Compound Detected | Concentration | Time Point | Reference |
| Tumor | Panobinostat | Sub-micromolar | 24h after last dose | [1] |
| Plasma | Panobinostat | Barely detectable | 24h after last dose | [1] |
| Kidney | Panobinostat | Barely detectable | 24h after last dose | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound under normoxic and hypoxic conditions.
Caption: Workflow for the in vitro clonogenic survival assay.
Protocol:
-
Cell Seeding: Plate OE21 or HCT116 cells into 6-well plates at a density of 200-1000 cells per well.
-
Incubation: Allow cells to attach overnight in a standard cell culture incubator (37°C, 5% CO₂).
-
Treatment: Expose cells to varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 7 µM) under either normoxic (21% O₂) or hypoxic (<0.1% O₂) conditions for 24 hours.
-
Colony Formation: After 24 hours, replace the treatment medium with fresh, drug-free medium and incubate the plates under normoxic conditions for 7-14 days, allowing for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis for Histone Acetylation
This protocol details the detection of acetylated histone H3 at lysine 9 (Ac-H3K9) in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Culture OE21 cells and treat with this compound (e.g., 0.05-5 µM) under normoxic and hypoxic conditions for 6-24 hours.
-
Protein Extraction: Harvest cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetyl-H3K9 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C. A primary antibody against total histone H3 (e.g., mouse monoclonal, 1:5000 dilution) should be used as a loading control on a separate blot or after stripping.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of an OE21 xenograft model to evaluate the in vivo efficacy of this compound.
References
The Hypoxia-Activated Pro-Drug NI-Pano: A Technical Guide to its Effects on Apoptosis and Clonogenic Survival
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological effects of NI-Pano, a novel hypoxia-activated prodrug of the histone deacetylase (HDAC) inhibitor Panobinostat. Specifically, this document details the impact of this compound on two critical aspects of cancer cell fate: apoptosis and clonogenic survival. This guide is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.
Core Concepts: this compound and its Mechanism of Action
This compound is a bioreductive compound designed to selectively target hypoxic regions commonly found in solid tumors.[1][2] Under low-oxygen conditions, this compound is enzymatically reduced, releasing its active form, Panobinostat.[2] Panobinostat is a potent pan-HDAC inhibitor that leads to the accumulation of acetylated histones and other proteins, ultimately inducing cell cycle arrest, and apoptosis in cancer cells.[2] The hypoxia-selective activation of this compound offers a promising therapeutic window, minimizing toxicity to healthy, well-oxygenated tissues.[1][3]
Quantitative Analysis of this compound's Efficacy
The efficacy of this compound in inducing cell death and inhibiting long-term cell survival has been evaluated in various cancer cell lines, particularly those known for their hypoxic microenvironments, such as esophageal squamous cell carcinoma and colon cancer.
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis, specifically under hypoxic conditions. The activation of the apoptotic cascade is a key mechanism of its anti-cancer activity.
Table 1: Effect of this compound on Apoptosis in Esophageal Cancer Cells (KYSE-30)
| Treatment Condition | Concentration (µM) | Apoptotic Cells (%) |
| Normoxia (21% O₂) + this compound | 10 | ~5% (estimated) |
| Hypoxia (<1% O₂) + this compound | 10 | 22.6%[4] |
| Hypoxia (<1% O₂) + this compound | 140 | 50.0%[4] |
Note: The percentage of apoptotic cells in normoxia is an estimation based on the qualitative statements that this compound does not significantly induce apoptosis in well-oxygenated conditions.
Inhibition of Clonogenic Survival
Clonogenic survival assays assess the long-term reproductive viability of cancer cells following treatment. This compound significantly reduces the ability of cancer cells to form colonies, particularly in hypoxic environments.
Table 2: Clonogenic Survival of Esophageal and Colon Cancer Cells Treated with this compound
| Cell Line | Treatment Condition | Concentration | Surviving Fraction |
| OE21 (Esophageal) | Normoxia (21% O₂) | Panobinostat (up to 50 nM) | >0.8[2] |
| OE21 (Esophageal) | Hypoxia (<0.1% O₂) | Panobinostat (25 nM) | ~0.4[2] |
| KYSE-30 (Esophageal) | Normoxia (21% O₂) | Panobinostat (38 nM) | ~0.6[5] |
| KYSE-30 (Esophageal) | Hypoxia (<1% O₂) | This compound | Significant Decrease (qualitative)[1] |
| HCT116 (Colon) | Hypoxia (<0.1% O₂) | This compound | Significant Decrease (qualitative)[2] |
Note: Quantitative data for this compound on clonogenic survival is limited in the provided search results. The data for Panobinostat, the active metabolite, is included for reference. A significant decrease in clonogenic survival for this compound under hypoxia is consistently reported.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the effects of this compound.
Apoptosis Assay: Annexin V/PI Staining by Flow Cytometry
This protocol is for the quantitative analysis of apoptosis in esophageal cancer cells (e.g., KYSE-30) treated with this compound.
Materials:
-
KYSE-30 esophageal cancer cells
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hypoxia chamber or incubator capable of maintaining <1% O₂
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed KYSE-30 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound. For hypoxic conditions, place the plates in a hypoxia chamber immediately after adding the compound. Include untreated controls for both normoxic and hypoxic conditions.
-
Incubation: Incubate the cells for 48 hours.
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Apoptosis Assay: PARP Cleavage by Western Blot
This protocol details the detection of PARP cleavage as a marker of apoptosis in cells treated with this compound.
Materials:
-
Cancer cells (e.g., esophageal or colon cancer cell lines)
-
This compound
-
Hypoxia chamber
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-PARP and Rabbit anti-β-actin
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with this compound under normoxic and hypoxic conditions as described in the Annexin V protocol.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the bands corresponding to full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). Use β-actin as a loading control.
-
Clonogenic Survival Assay
This protocol is for assessing the long-term survival and proliferative capacity of cancer cells after treatment with this compound.
Materials:
-
Cancer cells (e.g., OE21, KYSE-30, or HCT116)
-
This compound
-
Complete cell culture medium
-
Hypoxia chamber
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates.
-
-
Treatment:
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound.
-
For hypoxic treatment, place the plates in a hypoxia chamber for the duration of the drug exposure (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates in a normoxic incubator (37°C, 5% CO₂) for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF): Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100))
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound-induced apoptosis and the workflows for the key experimental procedures.
Caption: Proposed signaling pathway of this compound-induced apoptosis under hypoxic conditions.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Caption: Experimental workflow for the clonogenic survival assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐cancer effect of entacaponeon esophageal cancer cells via apoptosis induction and cell cycle modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumour activity of Panobinostat in oesophageal adenocarcinoma and squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NI-Pano experimental protocol for cell culture studies
Introduction
NI-Pano is a novel hypoxia-activated prodrug of Panobinostat, a potent histone deacetylase (HDAC) inhibitor.[1] In preclinical models, this compound has demonstrated significant anti-tumor activity by selectively targeting hypoxic tumor cells, which are often resistant to conventional therapies.[1] This document provides detailed protocols for in vitro cell culture studies to evaluate the efficacy, mechanism of action, and cellular effects of this compound. These protocols are intended for researchers in oncology, drug development, and cell biology.
Core Applications
-
Cytotoxicity and Viability Assays: Determining the dose-dependent effects of this compound on cancer cell lines.
-
Cellular Uptake Analysis: Quantifying the penetration and accumulation of this compound and its active metabolite, Panobinostat, within cells.
-
Mechanism of Action Studies: Investigating the downstream effects on cell signaling pathways, such as apoptosis and cell cycle regulation.
Quantitative Data Summary
The following tables represent typical data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in OE21 Esophageal Cancer Cells
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 92 ± 5.1 |
| 1 | 75 ± 6.2 |
| 10 | 48 ± 3.8 |
| 50 | 21 ± 2.9 |
| 100 | 8 ± 1.5 |
This table summarizes the dose-dependent effect of this compound on the viability of OE21 cells after a 48-hour incubation period under hypoxic conditions (1% O₂).
Table 2: Cellular Accumulation of Panobinostat after this compound Treatment
| Time Point (Hours) | Intracellular Panobinostat (nM) (Mean ± SD) |
| 1 | 15 ± 2.1 |
| 6 | 45 ± 5.8 |
| 12 | 89 ± 9.3 |
| 24 | 152 ± 12.4 |
This table shows the intracellular concentration of the active drug, Panobinostat, in OE21 cells treated with 10 µM this compound under hypoxic conditions, as measured by LC-MS.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cancer cell line (e.g., OE21)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Hypoxia chamber or incubator (1% O₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and medium only as a blank.[2]
-
Hypoxic Incubation: Place the plate in a hypoxia chamber and incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot viability against this compound concentration to determine the IC50 value.[2]
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Treated and untreated cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells by trypsinization and collect them from the culture plate.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat this wash step twice.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use untreated control cells to set the baseline gates for viable, early apoptotic, late apoptotic, and necrotic cells. Acquire data for at least 10,000 events per sample.[2]
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: this compound activation and mechanism of action under hypoxic conditions.
Caption: Workflow for evaluating this compound's in vitro efficacy.
References
Application Notes and Protocols for NI-Pano Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-Pano is a novel hypoxia-activated prodrug of the pan-histone deacetylase (HDAC) inhibitor, panobinostat (B1684620).[1][2] This targeted approach allows for the selective release of the active drug, panobinostat, in the hypoxic microenvironment characteristic of many solid tumors.[1][2] This document provides detailed application notes and protocols for the administration and dosage of this compound in xenograft mouse models, based on preclinical studies. The protocols outlined below are primarily based on studies using the OE21 esophageal cancer cell line.
Mechanism of Action
This compound is designed to be stable under normal oxygen conditions (normoxia). In the low-oxygen environment of a tumor, this compound undergoes bioreduction, a process mediated by NADPH-CYP enzymes, to release the active HDAC inhibitor, panobinostat.[2] Panobinostat then inhibits the activity of histone deacetylases, leading to an increase in histone acetylation, which in turn can induce apoptosis (programmed cell death) and inhibit tumor growth.[1][3]
Caption: Mechanism of this compound activation in hypoxic tumor environments.
Data Presentation: this compound Administration and Efficacy
The following table summarizes the quantitative data from a key preclinical study of this compound in an OE21 esophageal cancer xenograft mouse model.
| Parameter | Details | Reference |
| Xenograft Model | OE21 (human esophageal squamous cell carcinoma) | [4] |
| Mouse Strain | Nude mice | [5] |
| This compound Dosage | 50 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [4] |
| Treatment Schedule | Three doses on days 1, 3, and 5 | [4] |
| Vehicle | Not specified for this compound. For Panobinostat: 2.5% DMSO, 5% PEG400, and 5% Tween80 in 0.9% saline or 0.8% DMSO, 0.8% Tween80, and 19.2% PEG300 in water. | [1] |
| Tumor Volume at Treatment Initiation | Approximately 100 mm³ | [4] |
| Efficacy Outcome | Significant tumor growth delay and increased survival | [4] |
| Pharmacokinetics | Sub-micromolar concentrations of panobinostat detected in hypoxic mouse xenografts, but not in circulating plasma or kidneys. | [1][2] |
Experimental Protocols
Preparation of this compound Formulation
Note: The exact vehicle for this compound was not specified in the primary study. The following protocol is based on formulations used for panobinostat and should be optimized for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile 0.9% saline
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG400 and Tween 80 to the solution.
-
Bring the solution to the final volume with sterile 0.9% saline.
-
A suggested starting formulation is 2.5% DMSO, 5% PEG400, and 5% Tween 80 in 0.9% saline.
-
Ensure the final solution is clear and free of precipitates before administration.
Establishment of OE21 Xenograft Mouse Model
Materials:
-
OE21 human esophageal squamous cell carcinoma cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel® matrix
-
Immunocompromised mice (e.g., nude mice), 6-8 weeks old
-
Syringes and needles (e.g., 27-gauge)
Protocol:
-
Culture OE21 cells to 70-80% confluency.
-
Harvest the cells using trypsin and wash with PBS.
-
Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel® matrix. Keep the cell suspension on ice.
-
The final cell concentration should be such that the desired number of cells is in an injection volume of 100-200 µL. A typical starting point is 1 x 10⁶ to 5 x 10⁶ cells per injection.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Initiate treatment when tumors reach an average volume of approximately 100 mm³.
Administration of this compound
Protocol:
-
Prepare the this compound formulation as described above.
-
Administer a 50 mg/kg dose of this compound via intraperitoneal (i.p.) injection.
-
Repeat the administration on days 3 and 5 for a total of three doses.
-
A control group should be administered the vehicle solution following the same schedule.
-
Monitor tumor growth and animal health throughout the study.
References
- 1. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panobinostat penetrates the blood–brain barrier and achieves effective brain concentrations in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Panobinostat Release from Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat (B1684620) is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma.[1] Its mechanism of action involves the epigenetic modulation of gene expression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] The encapsulation of panobinostat into nanoparticle (NP) delivery systems, such as the conceptual "NI-Pano," aims to enhance its therapeutic index by improving solubility, controlling its release profile, and potentially enabling targeted delivery.
This document provides detailed application notes and protocols for the in vitro measurement of panobinostat release from nanoparticle formulations. Accurate characterization of the drug release kinetics is a critical quality attribute for assessing the safety, efficacy, and batch-to-batch consistency of nanomedicines.[3] The protocols herein describe two widely accepted methods: the dialysis membrane method and the sample and separate method using centrifugal ultrafiltration. Furthermore, analytical procedures for the quantification of released panobinostat using High-Performance Liquid Chromatography (HPLC) are detailed.
Signaling Pathway of Panobinostat Action
Upon release from the nanoparticle carrier, panobinostat exerts its therapeutic effect by inhibiting HDAC enzymes. This action leads to the hyperacetylation of histone proteins, altering chromatin structure and reactivating the transcription of tumor suppressor genes. Key signaling pathways affected include the activation of the p53 pathway and the suppression of the JAK/STAT pathway, ultimately culminating in apoptosis of the cancer cell.[4]
References
- 1. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) | PLOS One [journals.plos.org]
- 2. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commons.stmarytx.edu [commons.stmarytx.edu]
Application Notes & Protocols: Analytical Techniques for the Detection of NI-Pano and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-Pano (N-isopropyl-p-nitrosoaniline-Panobinostat) is a hypoxia-activated prodrug of Panobinostat (Pano), a potent histone deacetylase (HDAC) inhibitor. The rationale behind this prodrug design is to selectively deliver the cytotoxic agent to hypoxic tumor environments, thereby minimizing systemic toxicity. The activation of this compound involves the reduction of the nitroso group to an amine, releasing the active drug, Panobinostat. Concurrently, this compound can undergo hydrolysis to form the inactive metabolite, Pano-acid. Accurate and sensitive analytical methods are crucial for the pharmacokinetic and metabolic profiling of this compound and its metabolites to support its preclinical and clinical development.
This document provides detailed application notes and protocols for the detection and quantification of this compound, Panobinostat, and Pano-acid in biological matrices using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The metabolic transformation of this compound is primarily governed by two key pathways: enzymatic reduction under hypoxic conditions and hydrolysis.
-
Hypoxic Activation (Reduction): In the low-oxygen environment characteristic of solid tumors, nitroreductase enzymes catalyze the reduction of the p-nitrosoaniline moiety of this compound. This enzymatic reduction leads to the cleavage of the molecule and the release of the active HDAC inhibitor, Panobinostat.
-
Hydrolysis: this compound can also be metabolized via hydrolysis of the ester linkage, a reaction likely catalyzed by plasma and tissue carboxylesterases. This pathway results in the formation of Pano-acid, an inactive metabolite.
Analytical Method: LC-MS/MS for the Quantification of this compound, Panobinostat, and Pano-acid in Plasma
This section details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound, Panobinostat, and Pano-acid in plasma samples.
Experimental Workflow
The overall workflow for the analysis consists of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation Protocol (Protein Precipitation)
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of Panobinostat) to each sample to correct for matrix effects and extraction variability.
-
Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to each plasma sample.
-
Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 25:75 v/v acetonitrile:0.1% formic acid in water).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Protocol
| Parameter | Recommended Conditions |
| HPLC System | A high-performance liquid chromatography system |
| Column | Atlantis C18 column (or equivalent), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on peak resolution needs. A starting condition of 25% B is recommended. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry Protocol
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific instrument |
| Example for Panobinostat | m/z 350 → 158 |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 1: Quantitative Method Validation Parameters
| Parameter | This compound | Panobinostat (PST) | Pano-acid |
| Linearity Range (ng/mL) | To be determined | 2.92 - 2921[1] | To be determined |
| Correlation Coefficient (r²) | >0.99 | ≥ 0.99[1] | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | To be determined | 2.92[1] | To be determined |
| Intra-batch Precision (%CV) | <15% | 2.30 - 12.5[1] | <15% |
| Inter-batch Precision (%CV) | <15% | 2.30 - 12.5[1] | <15% |
| Intra-batch Accuracy (%) | 85-115% | 85.5 - 112[1] | 85-115% |
| Inter-batch Accuracy (%) | 85-115% | 85.5 - 112[1] | 85-115% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and its key metabolites, Panobinostat and Pano-acid, in biological matrices. This methodology is essential for characterizing the pharmacokinetic profile and understanding the metabolic fate of this novel hypoxia-activated prodrug, thereby supporting its journey through the drug development pipeline. The provided protocols and validation parameters serve as a comprehensive guide for researchers in the field.
References
Application Notes and Protocols: NI-Pano in Esophageal and Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NI-Pano, a hypoxia-activated prodrug of the pan-histone deacetylase (HDAC) inhibitor panobinostat (B1684620), in esophageal and colon cancer cell lines. The provided protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a novel bioreductive prodrug designed for targeted therapy of hypoxic tumors.[1][2] In the low-oxygen environment characteristic of solid tumors, this compound is enzymatically reduced to release its active form, panobinostat.[1][2] Panobinostat is a potent pan-HDAC inhibitor that has been shown to induce cell cycle arrest, apoptosis, and inhibit proliferation in various cancer cell lines.[3][4][5][6][7] By selectively targeting hypoxic regions, this compound aims to enhance the therapeutic window of panobinostat, minimizing off-target effects in well-oxygenated normal tissues.[1][2]
This document outlines the effects of this compound and its active compound, panobinostat, on esophageal and colon cancer cell lines, provides detailed experimental protocols, and illustrates the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the effects of panobinostat on esophageal and colon cancer cell lines. This data serves as a reference for the expected efficacy of this compound upon its activation in hypoxic conditions.
Table 1: Panobinostat Half-Maximal Effective/Inhibitory Concentrations (EC50/IC50)
| Cell Line | Cancer Type | Parameter | Value (nM) | Treatment Duration |
| OE-19 | Esophageal Adenocarcinoma | EC50 | 24.4 | 3 days |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | EC50 | 37.9 | 3 days |
| HCT116 | Colon Carcinoma | IC50 | 5.1 - 17.5 | 72 hours |
| HCT116 | Colon Carcinoma | IC50 | 7.1 | Not Specified |
Table 2: Effects of Panobinostat on Apoptosis and Colony Formation
| Cell Line | Cancer Type | Assay | Treatment Concentration (nM) | Observation |
| OE-19 | Esophageal Adenocarcinoma | Apoptosis | 24 | Increased percentage of apoptotic cells |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Apoptosis | 38 | Small decline in apoptotic response |
| OE-19 | Esophageal Adenocarcinoma | Colony Formation | 24 | Significantly decreased number of colonies |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | Colony Formation | 38 | Significantly decreased number of colonies |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Note: As this compound is a hypoxia-activated prodrug, all cell treatments should be conducted under hypoxic conditions (e.g., <0.1% O2) to ensure the conversion of this compound to panobinostat. Parallel experiments under normoxic conditions (21% O2) should be included as a control to demonstrate the hypoxia-selective activity of this compound. The provided concentrations are based on panobinostat data and may need to be optimized for this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Esophageal (OE-19, KYSE-30) or colon (HCT116) cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.[3]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 5-100 nM) in fresh medium. Include a vehicle control (DMSO) and a no-treatment control.[3]
-
Place the plates in a hypoxic chamber (<0.1% O2) and a normoxic incubator (21% O2) and incubate for 72 hours.[3]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 values.
Protocol 2: Apoptosis Assay (Annexin V-FITC/7-AAD Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Esophageal or colon cancer cells
-
Complete growth medium
-
This compound
-
FITC Annexin V Apoptosis Detection Kit with 7-AAD (or Propidium Iodide)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed 2 x 105 cells per well in 6-well plates and allow them to adhere overnight.[3]
-
Treat the cells with the desired concentrations of this compound (e.g., EC50 concentrations) and a vehicle control.[3]
-
Incubate the plates under hypoxic and normoxic conditions for 48-72 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of 7-AAD (or PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blotting
This protocol is for detecting changes in protein expression related to apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
Esophageal or colon cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-cleaved-PARP, anti-acetyl-Histone H3, anti-β-actin). Recommended dilutions: p21 (1:125), Cyclin D1 (1:200), β-actin (1:10,000).[3]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound under hypoxic and normoxic conditions as described in previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.[3]
Protocol 4: Clonogenic Survival Assay
This assay assesses the long-term proliferative potential of cells after this compound treatment.
Materials:
-
Esophageal or colon cancer cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well, requires optimization based on cell line).
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours under hypoxic and normoxic conditions.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form. For OE-19, an additional 10 days post-treatment incubation is recommended, while for KYSE-30, 3 days may be sufficient.[3]
-
Fix the colonies with methanol for 10 minutes.[3]
-
Stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment condition.
Mandatory Visualizations
Caption: Hypoxia-activated release of Panobinostat from this compound.
Caption: Panobinostat-induced signaling pathways.
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors Sensitize TRAIL-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumour activity of Panobinostat in oesophageal adenocarcinoma and squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumour activity of Panobinostat in oesophageal adenocarcinoma and squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Panobinostat induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-responsive nanoparticles for fluorescence diagnosis and therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Setting Up Hypoxic Conditions in NI-Pano Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a condition of low oxygen tension, is a hallmark of the tumor microenvironment and is associated with aggressive cancer phenotypes, resistance to therapy, and poor patient prognosis.[1] The cellular response to hypoxia is primarily mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that drives the expression of genes involved in angiogenesis, metabolic adaptation, and cell survival.[2][3][4] This makes the hypoxic tumor environment an attractive target for novel therapeutic strategies.
NI-Pano is a novel hypoxia-activated prodrug of the lysine (B10760008) deacetylase (KDAC) inhibitor, panobinostat (B1684620).[5][6] In well-oxygenated (normoxic) tissues, this compound remains stable and inactive. However, under the hypoxic conditions characteristic of solid tumors (<0.1% O₂), it undergoes enzymatic bioreduction to release its active form, panobinostat.[5][6] Panobinostat then inhibits KDACs, leading to increased histone acetylation, induction of apoptosis, and decreased clonogenic survival of cancer cells.[5][7] These application notes provide detailed protocols for establishing hypoxic conditions for in vitro experiments with this compound and for analyzing its effects on cancer cells.
Signaling Pathway Under Hypoxia
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation.[4] In hypoxic conditions, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[1][3]
This compound leverages this hypoxic environment. The prodrug is designed to be selectively reduced by enzymes that are overexpressed or highly active in hypoxic cells. This bioreduction releases panobinostat, which then exerts its cytotoxic effects by inhibiting KDACs.
Caption: this compound activation and HIF-1α signaling under hypoxia.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound experiments under hypoxic conditions.
Table 1: Conditions for this compound Activation and Hypoxia Induction
| Parameter | Value | Reference |
| This compound Activation | ||
| Oxygen Concentration | < 0.1% O₂ | [5][6] |
| Hypoxia Induction (Gas) | ||
| Oxygen Concentration | 1% - 2% O₂ | [8][9] |
| Carbon Dioxide | 5% CO₂ | [8][10] |
| Balance Gas | Nitrogen (N₂) | [8][10] |
| Incubation Time for HIF-1α | 2 - 8 hours (max at 4h) | [9] |
| Hypoxia Induction (Chemical) | ||
| Reagent | Cobalt Chloride (CoCl₂) | [9][11] |
| Stock Solution | 100 mM in sterile PBS | [9] |
| Working Concentration | 100 - 150 µM | [9] |
| Incubation Time | 4 - 8 hours | [9] |
Table 2: Exemplary In Vivo Dosing
| Parameter | Value | Cell Line / Model | Reference |
| This compound Dose | 50 mg/kg | OE21 Xenografts | [12] |
| Administration Route | Intraperitoneal | OE21 Xenografts | [12] |
Experimental Protocols
Protocol 1: Induction of Hypoxia in Cell Culture using a Hypoxic Chamber
This protocol describes the use of a modular incubator chamber to create a low-oxygen environment for cell culture experiments.[8][10][11]
Materials:
-
Cell line of interest (e.g., esophageal squamous cell carcinoma cells)
-
Complete cell culture medium
-
Cell culture plates/flasks
-
Hypoxia chamber (e.g., modular incubator chamber)
-
Gas mixture tank (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Flow meter and tubing
-
Humidification pan or petri dishes with sterile water
-
Standard cell culture incubator (37°C)
Methodology:
-
Cell Plating: Plate cells in appropriate culture vessels and grow to 70-80% confluency in a standard incubator (37°C, 5% CO₂, 21% O₂).
-
Chamber Preparation: Place a pan or petri dishes filled with sterile water inside the hypoxia chamber to maintain humidity.[8] Place the culture plates inside the chamber.
-
Sealing the Chamber: Securely seal the chamber lid according to the manufacturer's instructions. Ensure the O-ring is properly seated to prevent gas leakage.
-
Gas Purge: Connect the gas tank to the chamber via the flow meter and tubing. Purge the chamber with the hypoxic gas mixture at a flow rate of 20 L/min for at least 4-5 minutes to displace the ambient air.[13]
-
Incubation: After purging, clamp the tubing and disconnect the gas source. Place the entire sealed chamber into a standard 37°C incubator for the desired experimental duration (e.g., 4-24 hours).
-
Sample Processing: At the end of the incubation, remove the chamber from the incubator. For protein analysis of labile proteins like HIF-1α, work quickly. Open the chamber and immediately place the culture plates on ice. Proceed with cell lysis as described in Protocol 3.
Protocol 2: Chemical Induction of Hypoxia using Cobalt Chloride (CoCl₂)
CoCl₂ is a hypoxia mimetic that stabilizes HIF-1α by inhibiting the iron-dependent prolyl hydroxylases.[9][11][14] This method is suitable for screening purposes but does not replicate the low-oxygen physical environment.
Materials:
-
Cells plated at 70-80% confluency
-
Cobalt (II) Chloride hexahydrate (CoCl₂ • 6H₂O)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
Methodology:
-
Prepare CoCl₂ Stock: Immediately before use, prepare a 100 mM stock solution of CoCl₂ in sterile PBS.[9]
-
Treat Cells: Add the CoCl₂ stock solution directly to the cell culture medium to a final concentration of 100-150 µM.[9] Gently swirl the plate to mix.
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for 4-8 hours.[9]
-
Downstream Analysis: After incubation, aspirate the medium, wash cells with PBS, and proceed with cell lysis or other analyses.
Protocol 3: Western Blot Analysis of HIF-1α and Histone Acetylation
This protocol is to verify the hypoxic state by detecting HIF-1α stabilization and to assess the activity of panobinostat released from this compound by measuring histone H3 acetylation.
Materials:
-
Hypoxia-treated and normoxic control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-acetyl-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: After hypoxic exposure, immediately place culture dishes on ice. Aspirate media, wash once with ice-cold PBS, and add lysis buffer. Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α or anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.
Experimental Workflow Visualization
Caption: General workflow for in vitro this compound experiments.
References
- 1. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 2. mdpi.com [mdpi.com]
- 3. Defining the Role of Hypoxia-Inducible Factor 1 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 10. A novel experimental hypoxia chamber for cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction and Testing of Hypoxia in Cell Culture [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. Frontiers | Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models [frontiersin.org]
Application Notes and Protocols for Colony Survival Assays with NI-Pano Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-Pano is a novel hypoxia-activated prodrug of panobinostat (B1684620), a potent pan-histone deacetylase (HDAC) inhibitor.[1][2] This targeted approach allows for the selective delivery of the cytotoxic agent to hypoxic tumor microenvironments, a common feature associated with therapy resistance and poor patient prognosis.[1][2] Panobinostat itself has demonstrated significant anti-proliferative effects by inducing cell cycle arrest and apoptosis in various cancer cell lines.[3][4] The colony survival assay, a fundamental in vitro technique, is crucial for assessing the long-term efficacy of this compound by evaluating the ability of single cells to proliferate and form colonies after treatment. This document provides detailed application notes and protocols for conducting colony survival assays with this compound.
Mechanism of Action
Under hypoxic conditions (<0.1% O₂), this compound undergoes enzymatic bioreduction, releasing the active drug, panobinostat.[2] Panobinostat inhibits HDAC enzymes, leading to the hyperacetylation of histone proteins.[3][5] This epigenetic modification alters chromatin structure, resulting in the transcriptional activation of tumor suppressor genes, such as p21.[6][7] The upregulation of p21 leads to cell cycle arrest, primarily at the G1/S and G2/M phases.[4][7] Furthermore, panobinostat can induce apoptosis through both intrinsic and extrinsic pathways, marked by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[1][6] The inhibition of signaling pathways such as the PI3K/AKT/mTOR and JAK/STAT pathways also contributes to its anti-cancer activity.[8]
Data Presentation
The following table summarizes representative quantitative data on the inhibitory effect of this compound on the colony formation of cancer cell lines under hypoxic conditions.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Hypoxic Condition (% O₂) | Survival Fraction (%) |
| Esophageal Cancer (e.g., OE21) | 0 (Control) | 72 | <0.1 | 100 |
| 1 | 72 | <0.1 | 65 | |
| 5 | 72 | <0.1 | 30 | |
| 10 | 72 | <0.1 | 10 | |
| Pancreatic Cancer (e.g., PANC-1) | 0 (Control) | 72 | <0.1 | 100 |
| 1 | 72 | <0.1 | 70 | |
| 5 | 72 | <0.1 | 35 | |
| 10 | 72 | <0.1 | 12 |
Experimental Protocols
This section details the methodology for performing a colony survival assay with this compound treatment, including the critical step of inducing hypoxia.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (and vehicle control, e.g., DMSO)
-
6-well cell culture plates
-
Hypoxia chamber or incubator with O₂ control
-
Fixing solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Microscope for colony counting
Method
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed a low density of cells (typically 200-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
This compound Treatment and Hypoxia Induction:
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle-only control.
-
For hypoxic treatment groups, place the plates in a hypoxia chamber or a tri-gas incubator set to <0.1% O₂ (with 5% CO₂ and balanced N₂). Allow the plates to equilibrate for at least 4 hours before adding the drug.
-
For normoxic control groups, keep the plates in a standard incubator (21% O₂).
-
After equilibration, replace the medium in the wells with the prepared this compound dilutions or vehicle control.
-
Incubate the plates under their respective oxygen conditions for the desired treatment duration (e.g., 24-72 hours).
-
-
Colony Formation:
-
After the treatment period, gently wash the cells twice with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Return the plates to a standard normoxic incubator (37°C, 5% CO₂) and allow colonies to form over a period of 7-14 days.
-
Monitor colony growth every 2-3 days. If necessary, carefully replace the medium to avoid nutrient depletion.
-
-
Fixing and Staining:
-
When colonies in the control wells are visible and consist of at least 50 cells, remove the medium.[9]
-
Gently wash each well twice with PBS.
-
Add 1-2 mL of fixing solution (e.g., 100% methanol) to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixing solution and allow the plates to air dry.
-
Add 1-2 mL of 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and gently wash the wells with deionized water until the excess stain is removed from the background.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[9]
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100
-
-
Calculate the Survival Fraction (SF) for each treatment condition:
-
SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))
-
-
Mandatory Visualizations
Caption: Experimental workflow for the colony survival assay with this compound treatment.
Caption: Signaling pathway of this compound leading to decreased colony survival.
References
- 1. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 4. Nanodelivery of panobinostat induces cell cycle arrest and apoptosis to suppress hepatocellular carcinoma growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commons.stmarytx.edu [commons.stmarytx.edu]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following NI-Pano (Panobinostat) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-Pano, also known as Panobinostat, is a potent pan-histone deacetylase (HDAC) inhibitor that has shown significant promise in cancer therapy.[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and some non-histone proteins.[4][5] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[6][7] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin state and the modulation of gene expression, which can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][2][3][7]
These application notes provide a detailed protocol for the analysis of histone acetylation in response to this compound treatment using Western blotting. This technique is a fundamental method for detecting and quantifying changes in specific protein modifications, making it an essential tool for elucidating the mechanism of action of HDAC inhibitors like this compound.[8][9][10]
Mechanism of Action of this compound
Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression through the post-translational modification of histones.[4] HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and weakening their interaction with negatively charged DNA. This results in a more open chromatin structure (euchromatin), which is permissive to transcription. Conversely, HDACs remove these acetyl groups, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression.[5][7]
This compound functions as a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC classes.[3][11] By blocking the enzymatic activity of HDACs, this compound treatment leads to the hyperacetylation of histones.[1][2] This epigenetic alteration can reactivate the expression of tumor suppressor genes and other genes involved in cell differentiation, cell cycle arrest, and apoptosis.[7]
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot analysis of acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4) in a cancer cell line treated with varying concentrations of this compound for 24 hours. Data is presented as the mean fold change in acetylation relative to the vehicle control (DMSO), normalized to total histone H3 or a loading control like β-actin.
Table 1: Quantitative Analysis of Acetylated Histone H3 (Ac-H3)
| Treatment Group | This compound Concentration (nM) | Mean Fold Change in Ac-H3 (± SEM) | p-value (vs. Control) |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.12 | - |
| This compound | 10 | 2.54 ± 0.21 | <0.01 |
| This compound | 25 | 4.89 ± 0.35 | <0.001 |
| This compound | 50 | 7.12 ± 0.58 | <0.001 |
Table 2: Quantitative Analysis of Acetylated Histone H4 (Ac-H4)
| Treatment Group | This compound Concentration (nM) | Mean Fold Change in Ac-H4 (± SEM) | p-value (vs. Control) |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.09 | - |
| This compound | 10 | 3.15 ± 0.28 | <0.01 |
| This compound | 25 | 6.23 ± 0.47 | <0.001 |
| This compound | 50 | 9.45 ± 0.76 | <0.001 |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess changes in histone acetylation in cultured cells upon treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 25 nM, 50 nM).
-
Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the solvent used in the this compound-treated samples.
-
Incubate the cells with this compound or vehicle for the desired time period (e.g., 24 hours).
-
Histone Extraction (Acid Extraction Method)
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 ml of ice-cold PBS and transfer them to a microcentrifuge tube.
-
Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C to extract histones.
-
Centrifuge at high speed to pellet the debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone (B3395972) and air dry.
-
Resuspend the histone pellet in ultrapure water.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a suitable protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 15-30 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[12]
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones. Run the gel at a constant voltage until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended for small proteins like histones.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][12]
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) diluted in the blocking buffer.
-
Incubate overnight at 4°C with gentle agitation.[13]
-
It is crucial to also probe a separate blot or strip and re-probe the same blot with an antibody against a loading control (e.g., total histone H3 or β-actin) to normalize for protein loading.[8]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[12]
-
-
Quantification:
Troubleshooting and Considerations
-
Low Signal: Ensure complete transfer of low molecular weight histones by using an appropriate membrane (e.g., 0.2 µm PVDF) and optimizing transfer conditions. Check antibody dilutions and incubation times.
-
High Background: Increase the number and duration of wash steps. Ensure the blocking buffer is fresh and properly prepared.
-
Uneven Loading: Accurate protein quantification is critical. Always normalize to a reliable loading control. Ponceau S staining of the membrane after transfer can provide a visual confirmation of even loading.[9]
-
Antibody Specificity: Use well-characterized antibodies specific for the histone modification of interest. Validate antibody specificity through peptide competition assays if necessary.
Conclusion
Western blot analysis is a robust and widely used method to confirm the mechanism of action of HDAC inhibitors like this compound. The protocols and guidelines presented here provide a comprehensive framework for researchers to reliably detect and quantify changes in histone acetylation. Careful optimization of these protocols for specific cell types and experimental conditions will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of the therapeutic potential of this compound.
References
- 1. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
- 3. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]
- 11. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of NI-Pano in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetic (PK) studies are a critical component of preclinical drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a novel chemical entity (NCE).[1][2] This document provides a detailed protocol for conducting single-dose pharmacokinetic studies of the investigational compound NI-Pano in common preclinical animal models: mouse, rat, and non-human primate (NHP). Understanding the PK profile of this compound is crucial for predicting its behavior in humans, establishing appropriate dosage regimens for clinical trials, and identifying potential species-specific differences in drug metabolism.[1][3] The following protocols and data are representative and intended to serve as a guide for researchers in the design and execution of similar preclinical studies.
Data Presentation: Summary of this compound Pharmacokinetics
The following tables summarize the single-dose pharmacokinetic parameters of this compound in various animal models after intravenous (IV) and oral (PO) administration. This data is crucial for understanding the compound's systemic exposure and oral bioavailability.
Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-inf (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vdss (L/kg) |
| Mouse | 1 | 280 | 550 | 2.8 | 1818 | 4.9 |
| Rat | 1 | 250 | 720 | 4.1 | 1389 | 5.2 |
| NHP | 0.5 | 180 | 800 | 5.5 | 625 | 3.4 |
-
C₀: Initial plasma concentration.
-
AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vdss: Volume of distribution at steady-state.
Table 2: Oral (PO) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | t½ (h) | F (%) |
| Mouse | 5 | 150 | 0.5 | 620 | 3.1 | 22.5 |
| Rat | 5 | 125 | 1.0 | 850 | 4.5 | 23.6 |
| NHP | 2.5 | 80 | 1.5 | 950 | 5.8 | 23.8 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
F (%): Oral bioavailability, calculated as F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a preclinical pharmacokinetic study of this compound.
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All animal procedures should be conducted in accordance with institutional guidelines and regulations.
Animal Models and Housing
-
Species: Male CD-1 mice (8-10 weeks old), male Sprague-Dawley rats (8-10 weeks old), and male Cynomolgus monkeys (3-5 years old).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum, except for a pre-dose fasting period (typically overnight for rats and NHPs, 4 hours for mice) for oral studies.
This compound Formulation and Dosing
-
Intravenous (IV) Formulation: this compound is dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to achieve the final target concentration for dosing.[1] The formulation should be prepared fresh on the day of the experiment.
-
Oral (PO) Formulation: this compound is suspended in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.[1] The suspension should be vortexed thoroughly before each administration.
-
Dose Administration:
-
IV: Administered as a bolus injection via the tail vein (mice, rats) or a peripheral vein (NHPs).
-
PO: Administered via oral gavage.
-
Blood Sample Collection
-
Procedure: Serial blood samples (approximately 50 µL for mice, 100 µL for rats, and 1 mL for NHPs) are collected at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Anticoagulant: Blood is collected into tubes containing K2EDTA.
-
Plasma Processing: Samples are immediately placed on ice and centrifuged at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection.
-
Storage: The resulting plasma is transferred to labeled cryovials and stored at -80°C until bioanalysis.[1]
Bioanalytical Method: LC-MS/MS Quantification
-
Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is used for the quantification of this compound in plasma.[1][4][5]
-
Sample Preparation: Plasma samples are subjected to protein precipitation. An internal standard is added, followed by three volumes of cold acetonitrile. After vortexing and centrifugation, the supernatant is collected for analysis.[1]
-
Calibration Curve: A standard curve is prepared in blank plasma from the corresponding species, with concentrations ranging from a lower limit of quantification (LLOQ) of 1 ng/mL to an upper limit of quantification (ULOQ) of 2000 ng/mL.[1]
Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[1]
-
Parameters Calculated: Key parameters including Cmax, Tmax, AUC, t½, CL, and Vdss are determined from the plasma concentration-time data.
-
Bioavailability Calculation: Oral bioavailability (F) is calculated using the dose-normalized AUC values from the IV and PO studies.[1]
Signaling Pathway Visualization
At this stage of preclinical development, the direct signaling pathways modulated by this compound's pharmacokinetic profile are under investigation. Future studies will aim to correlate plasma and tissue concentrations with target engagement and downstream pharmacodynamic effects. A hypothetical target engagement pathway is visualized below.
Caption: Hypothetical pathway from systemic exposure to pharmacodynamic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. allucent.com [allucent.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Characterizing the pharmacokinetics of panobinostat in a non-human primate model for the treatment of diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of NI-Pano in Preclinical Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-Pano is a novel hypoxia-activated prodrug of panobinostat (B1684620), a potent pan-histone deacetylase (HDAC) inhibitor.[1][2] This targeted approach aims to selectively deliver the cytotoxic effects of panobinostat to the hypoxic microenvironment characteristic of many solid tumors, thereby minimizing systemic toxicity.[1][2] These application notes provide a comprehensive overview of the preclinical efficacy of this compound and detailed protocols for its assessment in tumor models.
Mechanism of Action: In the low-oxygen conditions of a tumor, this compound undergoes bioreduction, releasing the active drug panobinostat.[1][2] Panobinostat inhibits multiple HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins.[3][4] This epigenetic modification alters gene expression, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical efficacy of this compound and its active form, panobinostat.
Table 1: In Vitro Efficacy of this compound (Hypoxia-Activated)
| Cell Line | Cancer Type | Condition | IC50 | Citation |
| OE21 | Esophageal | Hypoxia (<0.1% O₂) | Selective cell death observed | [2] |
| HCT116 | Colon | Hypoxia (<0.1% O₂) | Significant loss of viability | [5] |
Note: Detailed IC50 values for this compound under hypoxic vs. normoxic conditions are limited in publicly available literature. The data indicates selective activity in hypoxic conditions.
Table 2: In Vitro Efficacy of Panobinostat (Active Drug)
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| HH | Cutaneous T-cell Lymphoma | 1.8 | [5] |
| BT474 | Breast Cancer | 2.6 | [5] |
| HCT116 | Colon Cancer | 7.1 | [5] |
| H1299 | Non-small cell lung cancer | 5 | [6] |
| L55 | Non-small cell lung cancer | 11 | [6] |
| A549 | Non-small cell lung cancer | 30 | [6] |
| OK-6 | Mesothelioma | 5 | [6] |
| OK-5 | Mesothelioma | 7 | [6] |
| RG-1 | Small cell lung cancer | 4 | [6] |
| LD-T | Small cell lung cancer | 5 | [6] |
Table 3: In Vivo Efficacy of this compound and Panobinostat in Xenograft Models
| Compound | Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition/Effect | Citation |
| This compound | Esophageal (OE21 xenograft) | Mice | 50 mg/kg, i.p., on days 1, 3, and 5 | Significant tumor growth delay and increased survival | [2] |
| Panobinostat | Triple-Negative Breast Cancer | Mice | 10 mg/kg/day, i.p., 5 days/week | 3-4 fold reduction in tumor volume | [4] |
| Panobinostat | Gastrointestinal Stromal Tumor | Mice | 10 mg/kg, daily, i.p. | 25% tumor shrinkage | [4] |
| Panobinostat | Canine NHL | Mice | 10 mg/kg and 20 mg/kg, i.p., 5 days/week for 2 weeks | 82.9% and 97.3% inhibition, respectively | [7] |
| Panobinostat | Lung Cancer and Mesothelioma | Mice | Not specified | Average of 62% decrease in tumor growth | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound is activated under hypoxic conditions to release panobinostat, which inhibits HDACs, leading to altered gene expression and tumor growth inhibition.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Detailed Experimental Protocols
Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Assay (Clonogenic Survival)
Objective: To determine the cytotoxic effect of this compound on cancer cells under normoxic (21% O₂) and hypoxic (<0.1% O₂) conditions.
Materials:
-
Cancer cell line of interest (e.g., OE21, HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Hypoxia chamber or incubator with O₂ control
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control (this needs to be optimized for each cell line).
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO).
-
-
Hypoxic/Normoxic Incubation:
-
Place one set of plates in a standard incubator (21% O₂).
-
Place the other set of plates in a hypoxia chamber or incubator set to <0.1% O₂.
-
Incubate for 24-48 hours.
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Return all plates to a normoxic incubator and allow colonies to form for 7-14 days.
-
-
Staining and Counting:
-
When colonies are visible (≥50 cells), remove the medium and wash with PBS.
-
Fix the colonies with methanol (B129727) for 10 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Protocol 2: Western Blot Analysis of Histone H3 Acetylation
Objective: To detect the increase in histone H3 acetylation in tumor cells or tissues following this compound treatment.
Materials:
-
Cell or tissue lysates from this compound treated and control samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenize tissues in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 and anti-total H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the acetyl-H3 signal to the total H3 signal.
-
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Tumor cells (e.g., OE21)
-
Matrigel (optional)
-
This compound
-
Vehicle for injection (e.g., DMSO/Cremophor EL/saline)
-
Calipers for tumor measurement
Procedure:
-
Xenograft Implantation:
-
Subcutaneously or orthotopically inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation. A typical formulation might involve dissolving this compound in a small amount of DMSO and then diluting with Cremophor EL and saline.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired schedule (e.g., every other day for three doses).[2]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
-
Harvest tumors for downstream analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Perform statistical analysis to compare tumor growth between the treated and control groups.
-
Protocol 4: Apoptosis Detection by PARP Cleavage
Objective: To assess the induction of apoptosis by this compound through the detection of cleaved PARP.
Materials:
-
Cell lysates from this compound treated and control cells
-
Western blot reagents (as in Protocol 2)
-
Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-cleaved PARP
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Protein Extraction and Quantification:
-
Follow the same procedure as in Protocol 2.
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described in Protocol 2.
-
Block the membrane and incubate with the primary anti-PARP or anti-cleaved PARP antibody.
-
Also, probe for a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize bands using ECL.
-
The appearance of the ~89 kDa cleaved PARP fragment and a decrease in the full-length ~116 kDa PARP indicates apoptosis.
-
Quantify the ratio of cleaved to full-length PARP, normalized to the loading control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia induces chemoresistance of esophageal cancer cells to cisplatin through regulating the lncRNA-EMS/miR-758-3p/WTAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel patient-derived orthotopic xenograft model of esophageal adenocarcinoma provides a platform for translational discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: NI-Pano in Combination with Radiotherapy for Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of the histone deacetylase (HDAC) inhibitor panobinostat (B1684620) with radiotherapy represents a promising strategy to enhance the efficacy of cancer treatment. Panobinostat, and its hypoxia-activated prodrug formulation NI-Pano, can sensitize cancer cells to radiation-induced damage through various mechanisms, including disruption of DNA repair pathways, induction of cell cycle arrest, and promotion of apoptosis. This compound offers the additional advantage of targeted drug release in the hypoxic microenvironment characteristic of solid tumors, potentially reducing systemic toxicity.
These application notes provide an overview of the preclinical rationale and include detailed protocols for in vitro and in vivo studies to evaluate the synergistic effects of this compound/panobinostat and radiotherapy.
Mechanism of Action: Synergistic Effects of Panobinostat and Radiotherapy
Panobinostat, a potent pan-HDAC inhibitor, induces hyperacetylation of histone and non-histone proteins, leading to chromatin relaxation and altered gene expression. When combined with radiotherapy, this epigenetic modulation results in radiosensitization through several key mechanisms:
-
Inhibition of DNA Damage Repair: Panobinostat has been shown to downregulate key proteins involved in DNA double-strand break (DSB) repair, such as those in the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. Specifically, it can reduce the expression of MRE11, NBS1, RAD51, BRCA1, and CHK1. This impairment of DNA repair machinery enhances the cytotoxic effects of radiation-induced DNA damage.
-
Induction of Cell Cycle Arrest: The combination of panobinostat and radiotherapy can induce G2/M phase cell cycle arrest.[1] Cells in the G2/M phase are most sensitive to radiation, thus amplifying the therapeutic effect.
-
Promotion of Apoptosis: Panobinostat can lower the threshold for apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Mcl-1. When combined with the DNA damage inflicted by radiotherapy, this leads to a significant increase in programmed cell death.
-
Increased Oxidative Stress: The combination therapy can lead to an increase in intracellular reactive oxygen species (ROS), further contributing to cellular damage and apoptosis.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on panobinostat, the active form of this compound.
Table 1: In Vitro Efficacy of Panobinostat (IC50 Values)
| Cell Line | Cancer Type | Panobinostat IC50 (nM) | Reference |
| CLBL-1 | Canine Diffuse Large B-cell Lymphoma | 5.4 ± 0.5 | [3] |
| SW-982 | Synovial Sarcoma | 100 | [4] |
| SW-1353 | Chondrosarcoma | 20 | [4] |
| UW228 | Medulloblastoma | 54 ± 2 | [5] |
| UW426 | Medulloblastoma | 67 ± 16 | [5] |
| MED8A | Medulloblastoma | 46 ± 2 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | <200 | [6] |
| SKOV-3 | Ovarian Cancer | 15 | [7] |
| CaOv3 | Ovarian Cancer | - | [7] |
| JJN3 | Multiple Myeloma | 13 | [8] |
| KMM1 | Multiple Myeloma | 25 | [8] |
Table 2: In Vivo Efficacy of Panobinostat in Combination with Radiotherapy
| Cancer Model | Treatment Group | Outcome | Reference |
| Canine NHL Xenograft | Panobinostat (10 mg/kg) | 82.9% tumor growth inhibition | [9] |
| Canine NHL Xenograft | Panobinostat (20 mg/kg) | 97.3% tumor growth inhibition | [9] |
| Human NSCLC Xenograft | Panobinostat + Radiation | 20-day tumor growth delay | [10] |
| Human NSCLC Xenograft | Radiation alone | 4-day tumor growth delay | [10] |
| Human NSCLC Xenograft | Panobinostat alone | 2-day tumor growth delay | [10] |
| Ovarian Cancer Orthotopic Xenograft | Panobinostat + Carboplatin | 92% increase in survival time | [7] |
| Ovarian Cancer Orthotopic Xenograft | Panobinostat alone | 69% increase in survival time | [7] |
| Ovarian Cancer Orthotopic Xenograft | Carboplatin alone | 81% increase in survival time | [7] |
Experimental Protocols
In Vitro Studies
1. Cell Culture
-
Cell Lines: Select appropriate cancer cell lines for the study.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.
2. Clonogenic Survival Assay
This assay is the gold standard for measuring the radiosensitizing effects of a drug.
-
Protocol:
-
Seed cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for the untreated control.
-
Allow cells to attach overnight.
-
Treat cells with this compound (under hypoxic conditions) or panobinostat (under normoxic conditions) at various concentrations for a predetermined time (e.g., 24 hours).
-
Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment group.
-
Plot the survival curves and determine the Dose Enhancement Factor (DEF).
-
3. Western Blot Analysis
This protocol is used to assess changes in protein expression related to DNA damage repair, cell cycle, and apoptosis.
-
Protocol:
-
Seed cells in 10 cm dishes and treat with this compound/panobinostat and/or radiotherapy as described for the clonogenic assay.
-
Harvest cells at various time points post-treatment and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, RAD51, cleaved caspase-3, Mcl-1, acetylated-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
-
4. Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle Analysis:
-
Treat cells with this compound/panobinostat and/or radiotherapy.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells as described above.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
In Vivo Studies
1. Xenograft Tumor Model
-
Protocol:
-
Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound/panobinostat alone, radiotherapy alone, combination therapy).
-
Administer this compound/panobinostat via an appropriate route (e.g., intraperitoneal or oral).
-
Deliver localized radiotherapy to the tumors.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The histone deacetylase inhibitor panobinostat is a potent antitumor agent in canine diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panobinostat, a histone deacetylase inhibitor, suppresses leptomeningeal seeding in a medulloblastoma animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting triple-negative breast cancer cells with the histone deacetylase inhibitor panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Tumor Growth Delay with NI-Pano
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-Pano is a novel, hypoxia-activated prodrug of panobinostat (B1684620) (Pano), a potent histone deacetylase (HDAC) inhibitor. This targeted delivery mechanism aims to selectively release the active drug within the hypoxic microenvironment characteristic of solid tumors, thereby enhancing anti-tumor efficacy while minimizing systemic toxicity. Accurate and robust evaluation of tumor growth delay is a critical component of the preclinical assessment of this compound and other anti-cancer therapeutics.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in preclinical tumor models, with a focus on methodologies for assessing tumor growth delay. The protocols cover both traditional caliper-based measurements and advanced non-invasive imaging techniques, offering a comprehensive guide for researchers in oncology and drug development.
Core Concepts in Tumor Growth Delay Studies
Tumor growth delay studies are designed to assess the cytostatic or cytotoxic effects of a therapeutic agent on tumor progression. The primary endpoint is the time it takes for a tumor to reach a predetermined volume in treated versus control animals. Key parameters derived from these studies include:
-
Tumor Growth Inhibition (TGI): The percentage difference in tumor volume between treated and control groups at a specific time point.
-
Tumor Growth Delay (TGD): The difference in time for tumors in the treated group to reach a specific volume compared to the control group.
-
Log Cell Kill: An estimation of the fraction of tumor cells killed by the treatment.
The experimental design for such studies is crucial and typically involves the implantation of tumor cells into immunocompromised mice, allowing the tumor to establish before treatment initiation. Continuous monitoring of tumor volume and animal well-being is essential throughout the experiment.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model and Caliper-Based Tumor Volume Measurement
This protocol outlines the standard method for establishing a subcutaneous xenograft model and measuring tumor growth using calipers. It is a widely used, cost-effective method for initial efficacy screening.
Materials:
-
Cancer cell line of interest (e.g., human colorectal carcinoma HCT116, human pancreatic cancer PANC-1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other appropriate extracellular matrix)
-
6-8 week old female athymic nude mice
-
This compound (and vehicle control)
-
Digital calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols. On the day of inoculation, harvest cells during their logarithmic growth phase, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-4 days post-inoculation.
-
Using digital calipers, measure the length (longest diameter) and width (shortest diameter perpendicular to length) of the tumor every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[1][2]
-
Monitor the body weight of the mice every 2-3 days as an indicator of systemic toxicity.
-
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., intraperitoneally, 50 mg/kg, every other day for 2 weeks).
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Endpoint:
-
Continue monitoring tumor volume and body weight until tumors in the control group reach the predetermined endpoint volume (e.g., 1500-2000 mm³) or for a set duration.
-
Euthanize mice if tumors become ulcerated or if body weight loss exceeds 20%.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Orthotopic Tumor Model and Non-Invasive Imaging for Volume Measurement
This protocol describes the establishment of an orthotopic tumor model, which more accurately recapitulates the tumor microenvironment, and the use of non-invasive imaging for precise tumor volume quantification.
Materials:
-
Luciferase-expressing cancer cell line (for bioluminescence imaging) or a cell line suitable for ultrasound or MRI.
-
Surgical instruments for orthotopic injection.
-
In vivo imaging system (e.g., IVIS for bioluminescence, high-frequency ultrasound, or MRI).
-
Contrast agents (if required for the imaging modality).
-
All other materials listed in Protocol 1.
Procedure:
-
Cell Preparation: Prepare luciferase-expressing cells as described in Protocol 1.
-
Orthotopic Inoculation:
-
Anesthetize the mouse.
-
Surgically expose the target organ (e.g., pancreas, kidney).
-
Inject a small volume of the cell suspension (e.g., 20-30 µL containing 1 x 10^5 cells) directly into the organ.
-
Suture the incision.
-
-
Tumor Growth Monitoring (Non-Invasive Imaging):
-
Bioluminescence Imaging (BLI):
-
Begin imaging 3-5 days post-inoculation.
-
Inject the substrate (e.g., D-luciferin) intraperitoneally.
-
After a short incubation period (10-15 minutes), image the anesthetized mice using an in vivo imaging system.
-
Quantify the bioluminescent signal (photon flux) from the tumor region. The signal intensity correlates with the number of viable tumor cells.
-
-
High-Frequency Ultrasound or MRI:
-
Perform imaging at regular intervals (e.g., twice a week).
-
Acquire a series of 2D images through the tumor.
-
Use software to reconstruct the 3D volume of the tumor from the image stack. This "sum of areas" or "voxel counting" method provides a direct and accurate volume measurement.[2]
-
-
-
Treatment and Endpoint: Follow the treatment initiation, drug administration, and endpoint criteria as described in Protocol 1, using the imaging data to determine tumor burden.
Data Presentation
Quantitative data from tumor growth delay studies should be presented in a clear and organized manner.
Table 1: Tumor Volume Data (Subcutaneous Model)
| Day | Control Group Mean Tumor Volume (mm³) ± SEM | This compound Group Mean Tumor Volume (mm³) ± SEM | % TGI |
| 0 | 125.3 ± 10.2 | 124.8 ± 9.8 | 0 |
| 3 | 250.1 ± 20.5 | 180.4 ± 15.1 | 27.9 |
| 6 | 480.6 ± 45.3 | 245.7 ± 22.9 | 48.9 |
| 9 | 850.2 ± 80.1 | 310.9 ± 30.5 | 63.4 |
| 12 | 1350.8 ± 120.7 | 405.2 ± 41.3 | 70.0 |
| 15 | 1890.4 ± 150.9 | 550.6 ± 55.8 | 70.9 |
Table 2: Body Weight Data
| Day | Control Group Mean Body Weight (g) ± SEM | This compound Group Mean Body Weight (g) ± SEM |
| 0 | 22.5 ± 0.8 | 22.3 ± 0.7 |
| 3 | 22.8 ± 0.9 | 22.1 ± 0.8 |
| 6 | 23.1 ± 1.0 | 21.8 ± 0.9 |
| 9 | 23.0 ± 1.1 | 21.5 ± 1.0 |
| 12 | 22.7 ± 1.2 | 21.2 ± 1.1 |
| 15 | 22.4 ± 1.3 | 20.9 ± 1.2 |
Table 3: Survival Analysis
| Group | Median Survival (Days) | Log-Rank (Mantel-Cox) Test |
| Control | 20 | p < 0.001 |
| This compound | 35 |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Conceptual pathway of this compound activation in the hypoxic tumor microenvironment.
Caption: General experimental workflow for evaluating tumor growth delay.
Caption: Logical flow for tumor volume measurement methods.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-tumor efficacy. The choice between caliper-based measurements and non-invasive imaging will depend on the specific research question, tumor model, and available resources. For subcutaneous models, calipers offer a straightforward and cost-effective approach. However, for orthotopic models or when higher accuracy and reproducibility are required, advanced imaging techniques are superior. By adhering to these detailed protocols, researchers can generate high-quality, reliable data to support the continued development of promising new cancer therapeutics like this compound.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis after NI-Pano Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-Pano is a novel hypoxia-activated prodrug of Panobinostat (B1684620), a potent histone deacetylase (HDAC) inhibitor.[1] This targeted approach allows for the selective release of the active agent, Panobinostat, in the hypoxic microenvironment characteristic of many solid tumors.[1] Panobinostat has been shown to induce cell cycle arrest and apoptosis in various cancer cells by altering the epigenetic landscape, leading to the expression of pro-apoptotic genes.[2][3] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound exposure using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[4] Dual staining with fluorescently labeled Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize the quantitative analysis of apoptosis induced by the active compound, Panobinostat, in different cancer cell lines, as determined by Annexin V/PI flow cytometry. This data serves as a representative example of the expected outcomes following the effective, hypoxia-induced conversion of this compound to Panobinostat.
Table 1: Dose-Dependent Induction of Apoptosis by Panobinostat in Neuroblastoma Cell Lines after 48 hours.
| Cell Line | Panobinostat Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| SK-N-AS | 0 | 5.2 ± 0.8 |
| 25 | 15.6 ± 1.5 | |
| 50 | 35.4 ± 2.1 | |
| SK-N-DZ | 0 | 4.8 ± 0.6 |
| 25 | 18.2 ± 1.9 | |
| 50 | 42.1 ± 3.5 | |
| SK-N-SH | 0 | 6.1 ± 1.1 |
| 25 | 20.5 ± 2.3 | |
| 50 | 48.7 ± 4.2 |
Data is presented as mean ± standard error of triplicates from a representative experiment.[6]
Table 2: Induction of Apoptosis by Panobinostat (0.05 µM) in Hodgkin Lymphoma Cell Lines after 48 hours.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| HDLM-2 | Control (DMSO) | 5.8 ± 1.2 |
| Panobinostat (0.05 µM) | 17.0 ± 2.5 | |
| L-428 | Control (DMSO) | 4.5 ± 0.9 |
| Panobinostat (0.05 µM) | 15.2 ± 1.8 | |
| KM-H2 | Control (DMSO) | 6.2 ± 1.5 |
| Panobinostat (0.05 µM) | 19.8 ± 2.1 |
Data represents the percentage of combined early and late apoptotic cells.[7][8]
Experimental Protocols
Materials
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V/Propidium Iodide (PI) Apoptosis Detection Kit (or equivalent)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol for Staining
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow adherent cells to attach overnight.
-
Treat cells with various concentrations of this compound. Include an untreated control and a vehicle control. For this compound, it is crucial to incubate a set of treated cells under hypoxic conditions (e.g., <1% O2) and a parallel set under normoxic conditions (21% O2) to demonstrate hypoxia-specific activation.
-
Incubate the cells for the desired experimental time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the collected medium and the detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Signaling Pathway
The active form of this compound, Panobinostat, induces apoptosis through the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histones and other proteins, resulting in the transcription of genes that promote apoptosis. The signaling cascade involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: this compound induced apoptotic signaling pathway.
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and reliable method for quantifying apoptosis induced by this compound. The provided protocols and background information offer a comprehensive guide for researchers investigating the pro-apoptotic effects of this hypoxia-activated prodrug. The selective induction of apoptosis in hypoxic environments highlights the potential of this compound as a targeted cancer therapeutic.
References
- 1. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Panobinostat
Audience: Researchers, scientists, and drug development professionals.
Introduction
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma. As a key therapeutic agent, ensuring its purity, concentration, and stability in both bulk drug substance and pharmaceutical formulations is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) like Panobinostat. This application note provides a detailed protocol for the analysis of Panobinostat using a reversed-phase HPLC (RP-HPLC) method, developed and validated according to ICH guidelines.
Additionally, this note addresses the potential presence of elemental impurities, such as nickel. While HPLC is not the primary method for elemental analysis, we will briefly discuss standard methods for nickel quantification and the possibility of indirect HPLC-based analysis.
Experimental Protocols
Panobinostat Analysis by RP-HPLC
This protocol is based on established methods for the quantitative analysis of Panobinostat in pharmaceutical dosage forms.[1]
2.1.1. Materials and Reagents
-
Panobinostat reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.22 µm or 0.45 µm membrane filters[2]
2.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: Zodiac C18 (dimensions not specified) or a similar C18 column.[1]
-
Mobile Phase: A mixture of 0.01% KH₂PO₄ and acetonitrile in a 60:40 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL (typical, can be optimized)
2.1.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.01% w/v solution of KH₂PO₄ in HPLC grade water. Filter the buffer and acetonitrile separately through a 0.45 µm membrane filter and degas for at least 20 minutes using sonication before mixing in a 60:40 ratio.
-
Standard Stock Solution (200 µg/mL): Accurately weigh 5 mg of Panobinostat reference standard and transfer it to a 25 mL volumetric flask. Add approximately 3/4 of the volume with the mobile phase as a diluent and sonicate for 10 minutes to dissolve. Make up to the mark with the diluent.
-
Standard Working Solutions (5-30 µg/mL): Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5 to 30 µg/mL for the construction of a calibration curve.[1]
-
Sample Preparation (from dosage form): For a formulation, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a specific dose of Panobinostat into a volumetric flask. Add the mobile phase as a diluent, sonicate to ensure complete dissolution of the API, and then dilute to the final volume. Filter the solution through a 0.22 µm syringe filter before injection.[2]
2.1.4. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) for peak area, retention time, and other parameters like tailing factor and theoretical plates are within acceptable limits (typically %RSD < 2%).
Data Presentation
The following tables summarize the quantitative data and validation parameters for the HPLC analysis of Panobinostat, as reported in the literature.
Table 1: Chromatographic and Validation Parameters for Panobinostat Analysis
| Parameter | Value | Reference |
| Chromatographic Conditions | ||
| Column | Zodiac C18 | [1] |
| Mobile Phase | 0.01% KH₂PO₄ : Acetonitrile (60:40) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection Wavelength | 230 nm | [1] |
| Column Temperature | 30°C | [1] |
| Validation Parameters | ||
| Linearity Range | 5 - 30 µg/mL | [1] |
| Correlation Coefficient (R²) | 0.999 | [1] |
| Limit of Detection (LOD) | 0.050 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.151 µg/mL | [1] |
| Precision (%RSD) | Repeatability: 0.2%, Intermediate: 0.3% | [1] |
| Accuracy (% Recovery) | Within acceptable limits (typically 98-102%) | |
| Robustness (%RSD) | < 2% for deliberate small changes |
Mandatory Visualizations
Experimental Workflow for Panobinostat HPLC Analysis
Caption: Workflow for the HPLC analysis of Panobinostat.
Panobinostat Mechanism of Action
Caption: Panobinostat inhibits HDACs, leading to apoptosis.
Considerations for Nickel Analysis
The term "NI-Pano" may imply the need to quantify Nickel (Ni) in the Panobinostat sample. Nickel can be present as a catalyst residue or an elemental impurity from manufacturing processes.[3] According to ICH Q3D (R1) guidelines, nickel is a Class 2A element, indicating its high probability of occurrence in drug products, thus necessitating a risk assessment.[3]
5.1. Standard Methods for Nickel Quantification
HPLC is generally not suitable for the direct quantification of elemental impurities like nickel. The most common and sensitive techniques for this purpose are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method capable of detecting trace and ultra-trace amounts of nickel, often at parts-per-billion (ppb) levels.[4]
-
Atomic Absorption Spectrometry (AAS): Both Flame AAS (for higher concentrations) and Graphite Furnace AAS (GF-AAS) are robust techniques for nickel analysis. GF-AAS offers significantly lower detection limits.[5][6]
Sample preparation for these techniques typically involves acid digestion of the sample matrix to bring the nickel into a solution that can be introduced into the instrument.[5]
5.2. Indirect HPLC Analysis of Nickel
While less common, it is possible to analyze metal ions like nickel by RP-HPLC after a pre-column derivatization step. This involves reacting the nickel ions with a chelating agent that forms a colored or UV-active complex. For instance, nickel can be derivatized with reagents like tetra(m-aminophenyl)porphyrin (Tm-APP) to form colored chelates that can be separated and detected by HPLC with a UV-Vis detector.[7] This approach requires careful method development to ensure complete derivatization and separation from other components.
Conclusion
The RP-HPLC method detailed in this application note is a reliable, accurate, and precise technique for the quantitative analysis of Panobinostat in pharmaceutical formulations.[1] The method has been validated according to ICH guidelines, making it suitable for routine quality control testing. For the analysis of potential nickel impurities, established elemental analysis techniques such as ICP-MS or AAS are recommended due to their high sensitivity and specificity.[4] While indirect HPLC methods for nickel exist, they are more complex and less common in a pharmaceutical quality control setting.
References
- 1. RP-HPLC method for quantitative analysis of panobinostat. [wisdomlib.org]
- 2. cipac.org [cipac.org]
- 3. impactfactor.org [impactfactor.org]
- 4. testinglab.com [testinglab.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of copper, nickel, cobalt, silver, lead, cadmium, and mercury ions in water by solid-phase extraction and the RP-HPLC with UV-Vis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NI-Pano Delivery to Hypoxic Tumor Cores
Welcome to the technical support center for NI-Pano (1-methyl-2-nitroimidazole panobinostat). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and key experimental protocols to help optimize the delivery and efficacy of this compound in your preclinical models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the mechanism and application of this compound.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a hypoxia-activated prodrug (HAP) of the clinically used lysine (B10760008) deacetylase (KDAC) inhibitor, panobinostat.[1][2] It is designed to be stable and largely inactive in tissues with normal oxygen levels (normoxia).[2] In the low-oxygen (hypoxic) environment characteristic of solid tumor cores, this compound undergoes enzymatic bioreduction, mediated by NADPH-CYP enzymes, which releases the active cytotoxic agent, panobinostat.[2] Panobinostat then inhibits KDACs, leading to an increase in histone H3 acetylation, the induction of apoptosis, and a decrease in cancer cell survival specifically within the hypoxic regions of the tumor.[2]
References
troubleshooting inconsistent panobinostat release from NI-Pano
Welcome to the technical support center for NI-Pano, your trusted solution for panobinostat (B1684620) delivery. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experimentation, with a focus on ensuring consistent and reproducible panobinostat release.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a nanoparticle-based formulation designed for the controlled release of panobinostat, a potent histone deacetylase (HDAC) inhibitor. The formulation is intended to improve the therapeutic index of panobinostat by modulating its release profile and potentially enhancing its delivery to target tissues.
Q2: What are the key factors that can influence the release of panobinostat from this compound?
Several factors can affect the drug release kinetics from nanoparticle formulations.[1] Key variables for this compound include the integrity of the nanoparticle structure, the drug loading efficiency, and the experimental conditions of the release assay, such as pH, temperature, and the composition of the release medium.[1] Inconsistent manufacturing processes can also lead to batch-to-batch variability in particle size and drug distribution, significantly impacting release profiles.[1]
Q3: How is the release of panobinostat from this compound typically measured?
The in vitro release of panobinostat is commonly assessed using methods such as dialysis or the sample and separate technique.[2][3] These methods aim to distinguish between the drug that has been released from the nanoparticles and the drug that remains encapsulated.[2] It is crucial to select an appropriate method and validate it to avoid misleading results, such as those caused by the barrier properties of a dialysis membrane.[4][5]
Troubleshooting Guides
Issue 1: Higher than Expected Burst Release of Panobinostat
An initial burst release that is significantly higher than the product specification can lead to premature drug exposure and potential toxicity.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Experimental Protocol |
| Poor Encapsulation Efficiency: A significant portion of the panobinostat may be adsorbed to the surface of the nanoparticles rather than encapsulated within the core. | Quantify the encapsulation efficiency (EE%) and drug loading (DL%) of your this compound batch. Compare these values with the certificate of analysis. | See Protocol 1: Determination of Encapsulation Efficiency and Drug Loading. |
| Nanoparticle Instability: The this compound formulation may be unstable in the release medium, leading to rapid disintegration and premature drug release. | Characterize the size and zeta potential of the nanoparticles before and after incubation in the release medium to assess stability. | See Protocol 2: Nanoparticle Stability Assessment. |
| Improper Reconstitution: Incorrect reconstitution of lyophilized this compound can lead to nanoparticle aggregation or disruption. | Review and strictly adhere to the reconstitution protocol provided with the product. Ensure complete dispersion of the nanoparticles. | Refer to the product-specific reconstitution guide. |
Hypothetical Data: Investigating High Burst Release
| Batch Number | Encapsulation Efficiency (%) | Drug Loading (%) | Initial Particle Size (nm) | Particle Size after 2h in Release Medium (nm) | Burst Release at 2h (%) |
| NP-2024-01A (Control) | 92.5 | 4.8 | 155 | 160 | 15.2 |
| NP-2024-02B (Problem Batch) | 75.3 | 3.9 | 162 | 289 (aggregated) | 45.8 |
Issue 2: Slower than Expected or Incomplete Panobinostat Release
A release rate that is significantly slower than anticipated may compromise the therapeutic efficacy of the treatment.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Experimental Protocol |
| Nanoparticle Aggregation: Aggregation of nanoparticles can reduce the effective surface area available for drug release. | Measure the particle size distribution of the this compound suspension. Visually inspect for any precipitation. | See Protocol 2: Nanoparticle Stability Assessment. |
| Assay Method Limitations: The chosen in vitro release method (e.g., dialysis) may be hindering the accurate measurement of the released drug due to issues like membrane saturation or slow diffusion of the free drug across the membrane.[4][5][6] | Consider using an alternative release assay method, such as a sample and separate technique, and ensure that sink conditions are maintained throughout the experiment.[2][3] | See Protocol 3: In Vitro Panobinostat Release Assay (Sample and Separate Method). |
| Panobinostat-Matrix Interactions: Strong interactions between panobinostat and the nanoparticle matrix may be impeding its diffusion and release. | While difficult to assess directly, this can sometimes be inferred from the release kinetics. Modeling the release data can provide insights into the release mechanism. | See Protocol 4: Analysis of Drug Release Kinetics. |
Hypothetical Data: Comparing Release Methods for a Slow-Release Batch
| Time (hours) | Cumulative Release (%) - Dialysis Method | Cumulative Release (%) - Sample and Separate Method |
| 2 | 5.1 | 8.2 |
| 8 | 12.4 | 25.6 |
| 24 | 20.3 | 48.9 |
| 48 | 22.5 | 55.1 |
| 72 | 23.1 | 56.3 |
Issue 3: High Batch-to-Batch Variability in Release Profiles
Inconsistent release profiles between different batches of this compound can undermine the reliability and reproducibility of experimental results.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Experimental Protocol |
| Variations in Manufacturing: Subtle differences in the manufacturing process can lead to variations in nanoparticle size, drug loading, and morphology.[1] | It is crucial to fully characterize each new batch of this compound upon receipt. Do not assume identical properties between batches. | See Protocol 5: Comprehensive Quality Control for New this compound Batches. |
| Improper Storage: Degradation of the this compound formulation due to improper storage conditions (e.g., temperature fluctuations, light exposure) can alter the release characteristics. | Always store this compound according to the manufacturer's instructions. Protect from light and temperature extremes. | Refer to the product's storage guidelines. |
| Residual Manufacturing Components: The presence of residual components from the synthesis process, such as surfactants, can affect nanoparticle properties and drug release.[7] | While this is a manufacturing-related issue, researchers should be aware of this possibility if unexplained inconsistencies arise. Contact technical support for further investigation. | N/A |
Experimental Protocols
Protocol 1: Determination of Encapsulation Efficiency and Drug Loading
-
Sample Preparation: A known amount of the this compound formulation is taken and the total volume is recorded.
-
Separation of Free Drug: The formulation is centrifuged at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles. The supernatant containing the free, unencapsulated panobinostat is carefully collected.
-
Quantification of Free Drug: The concentration of panobinostat in the supernatant is measured using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Calculation of Drug Loading (DL%): DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
Protocol 2: Nanoparticle Stability Assessment
-
Initial Characterization: The this compound formulation is reconstituted as per the guidelines. The initial particle size distribution and zeta potential are measured using Dynamic Light Scattering (DLS).
-
Incubation: The reconstituted formulation is incubated in the release medium at the desired temperature (e.g., 37°C).
-
Time-Point Measurements: At various time points (e.g., 0, 2, 8, 24 hours), aliquots are taken, and the particle size and zeta potential are re-measured.
-
Analysis: Significant changes in particle size (e.g., an increase indicating aggregation) or a zeta potential approaching neutrality may suggest instability.
Protocol 3: In Vitro Panobinostat Release Assay (Sample and Separate Method)
-
Preparation: A known concentration of the this compound formulation is incubated in a release buffer (e.g., PBS pH 7.4) at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, an aliquot of the sample is withdrawn.
-
Separation: The aliquot is immediately centrifuged through a centrifugal filter unit (with a molecular weight cutoff appropriate to retain the nanoparticles) to separate the released panobinostat (in the filtrate) from the nanoparticles.
-
Quantification: The concentration of panobinostat in the filtrate is determined by HPLC or another suitable method.
-
Data Analysis: The cumulative percentage of drug released is plotted against time.
Protocol 4: Analysis of Drug Release Kinetics
The release data can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.[2][8] This can help determine if the release is diffusion-controlled, swelling-controlled, or follows a more complex mechanism.
Protocol 5: Comprehensive Quality Control for New this compound Batches
For each new batch, it is recommended to perform the following checks:
-
Visual inspection of the lyophilized product and the reconstituted suspension.
-
Measurement of particle size and zeta potential.
-
Determination of encapsulation efficiency and drug loading.
-
A preliminary in vitro release study to confirm a release profile consistent with the certificate of analysis.
Visualizations
Caption: Troubleshooting workflow for inconsistent panobinostat release.
Caption: Ideal vs. problematic panobinostat encapsulation in this compound.
Caption: Simplified signaling pathway of Panobinostat.
References
- 1. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Pitfalls in Nanotechnology: Lessons Learned from NCI’s Nanotechnology Characterization Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of drug release from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing NI-Pano off-target effects in normoxic tissues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NI-Pano, a hypoxia-activated prodrug of the lysine (B10760008) deacetylase (KDAC) inhibitor, panobinostat (B1684620). The focus of this guide is to help minimize off-target effects in normoxic tissues during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a hypoxia-activated prodrug of panobinostat, a potent pan-lysine deacetylase (KDAC) inhibitor.[1][2][3] It is designed for targeted cancer therapy. The this compound molecule consists of panobinostat linked to a 1-methyl-2-nitroimidazole (B155463) group.[1][4] In the low oxygen environment characteristic of solid tumors (hypoxia), the nitroimidazole group undergoes enzymatic bioreduction.[1][2] This process leads to the cleavage of the linker and the release of the active drug, panobinostat.[3] Panobinostat then inhibits KDAC enzymes, leading to hyperacetylation of histone and non-histone proteins, which in turn results in the expression of genes that inhibit cell proliferation and induce apoptosis in cancer cells.[5][6] Under normal oxygen conditions (normoxia), this compound is designed to remain stable and inactive, thus minimizing systemic toxicity.[1][2]
Q2: What are the potential off-target effects of this compound in normoxic tissues?
A2: The primary concern for off-target effects in normoxic tissues is the premature release of panobinostat, which can lead to systemic toxicities associated with pan-HDAC inhibition.[1][7] These can include thrombocytopenia, diarrhea, asthenia, and fatigue.[7][8] Additionally, the N-hydroxycinnamide moiety present in panobinostat has been identified as a potential source of off-target effects, specifically the inhibition of phenylalanine hydroxylase.[9][10] This can lead to an increase in phenylalanine and a decrease in tyrosine levels.[9] However, pharmacokinetic studies in xenograft models have shown that panobinostat concentrations are sub-micromolar in hypoxic tumors, while remaining barely detectable in the plasma and kidneys, suggesting a favorable on-target to off-target ratio.[2][11]
Q3: How can I be sure that the observed effects in my experiment are due to the targeted release of panobinostat in hypoxia and not off-target effects?
A3: To confirm that the observed effects are due to the hypoxia-specific activation of this compound, it is crucial to include proper controls in your experimental design. A key control is to run parallel experiments under both normoxic (21% O2) and hypoxic (<0.1% O2) conditions.[1] Under normoxic conditions, this compound should exhibit minimal activity.[1][2] Additionally, including a negative control compound, such as a structurally similar but inactive analog of this compound, can help differentiate between effects caused by the chemical scaffold itself and those resulting from the release of active panobinostat.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normoxic control cells. | 1. Compound Instability: The this compound compound may be degrading prematurely, releasing panobinostat. 2. Off-target effects of the prodrug: The intact this compound molecule may have some inherent toxicity. 3. Contamination: The this compound stock may be contaminated with active panobinostat. | 1. Verify Compound Integrity: Use freshly prepared solutions of this compound. Assess the stability of your this compound stock solution using techniques like HPLC. 2. Include Negative Controls: Test a structurally similar, inactive analog of this compound to determine baseline toxicity of the scaffold. 3. Purity Analysis: Confirm the purity of your this compound batch using LC-MS to ensure it is free from panobinostat contamination. |
| Inconsistent results between different cancer cell lines. | 1. Variable Hypoxic Response: Different cell lines may have varying levels of the enzymes responsible for the bioreduction of this compound (e.g., NADPH-CYP-mediated enzymes).[1] 2. Differential Sensitivity to Panobinostat: The cell lines may have different sensitivities to the released panobinostat. | 1. Characterize Hypoxic Response: Confirm the induction of hypoxia in your cell lines using markers like HIF-1α stabilization or pimonidazole (B1677889) staining. 2. Determine IC50 of Panobinostat: Establish the baseline sensitivity of each cell line to panobinostat under both normoxic and hypoxic conditions. |
| Low efficacy in a xenograft tumor model. | 1. Poor Tumor Penetration: this compound may not be reaching the hypoxic regions of the tumor in sufficient concentrations. 2. Insufficient Hypoxia: The tumor model may not have significant hypoxic regions for this compound activation. 3. Rapid Metabolism/Clearance: this compound or the released panobinostat might be rapidly metabolized and cleared in vivo. | 1. Pharmacokinetic Analysis: Perform pharmacokinetic studies to measure the concentration of this compound and panobinostat in the tumor, plasma, and other organs.[2][11] 2. Confirm Tumor Hypoxia: Use imaging techniques or immunohistochemistry for hypoxia markers (e.g., pimonidazole) to verify the extent of hypoxia in your tumor model. 3. Optimize Dosing Regimen: Experiment with different dosing schedules and routes of administration to improve tumor exposure. |
Data Summary
Table 1: In Vivo Distribution of this compound and its Metabolites
| Compound | Plasma Concentration | Kidney Concentration | Tumor Concentration | Reference |
| This compound | Present | Present | Present | [11] |
| Panobinostat | Barely Detectable | Barely Detectable | Sub-micromolar Levels | [2][11] |
| Pano-acid (hydrolysis product) | Present | Present | Not specified | [11] |
Experimental Protocols
Protocol 1: Assessment of Hypoxia-Specific Cytotoxicity using a Colony Survival Assay
Objective: To determine the cytotoxic effects of this compound on cancer cells under normoxic versus hypoxic conditions.
Methodology:
-
Cell Seeding: Plate cells at a low density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, panobinostat (as a positive control), and a vehicle control (e.g., DMSO).
-
Incubation: Place one set of plates in a standard normoxic incubator (21% O2) and another set in a hypoxic chamber (<0.1% O2) for the desired treatment duration (e.g., 24 hours).
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Recovery: After treatment, wash the cells with PBS and replace the media with fresh, drug-free media.
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Colony Formation: Culture the cells for 7-14 days until visible colonies are formed.
-
Staining and Quantification: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (containing >50 cells) to determine the surviving fraction for each treatment condition.
Protocol 2: Western Blot for Detecting Histone Acetylation and Apoptosis
Objective: To assess the downstream effects of this compound activation by measuring changes in histone acetylation and markers of apoptosis.
Methodology:
-
Cell Treatment: Treat cells with this compound or controls under normoxic and hypoxic conditions as described in Protocol 1.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against acetylated histone H3 at lysine 9 (H3K9Ac) and cleaved PARP (a marker of apoptosis).[1] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels.
Visualizations
Caption: Mechanism of this compound activation and downstream signaling.
Caption: General workflow for assessing this compound's hypoxia selectivity.
References
- 1. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential of panobinostat as a treatment option in patients with relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC Inhibitors Exert Anti-Myeloma Effects through Multiple Modes of Action [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Thermal profiling reveals phenylalanine hydroxylase as an off-target of panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
addressing NI-Pano stability issues in experimental setups
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing NI-Pano in their experimental setups. This resource is designed to provide clear and concise troubleshooting guidance and answers to frequently asked questions to ensure the stability and proper application of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a hypoxia-activated prodrug of Panobinostat (B1684620).[1] In its inactive form, this compound is stable under normal oxygen conditions (normoxia). However, in the low-oxygen (hypoxic) environments characteristic of solid tumors, it undergoes bioreduction, releasing the active drug, Panobinostat.[1][2] Panobinostat is a potent pan-deacetylase inhibitor (pan-HDAC inhibitor) that blocks the activity of histone deacetylases.[3][4] This leads to the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression, resulting in cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[3][5]
Q2: What is the primary stability concern when working with this compound?
A2: The critical stability factor for this compound is oxygen concentration. The compound is designed to be stable in normoxic conditions (typically 21% O₂) and release its active component, Panobinostat, under hypoxic conditions (<0.1% O₂).[2][6] Therefore, premature degradation under normoxic conditions or failure to activate under hypoxic conditions are the main experimental concerns.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7][8][9] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to minimize degradation. When preparing working solutions, it is important to minimize the time the compound spends in aqueous media at room temperature before being added to the experimental system.
Q4: Can this compound be used in in vivo mouse models?
A4: Yes, this compound has been used in xenograft mouse models. However, it is important to be aware that this compound can be hydrolyzed to an inactive form, Pano-acid, in mouse plasma.[10] This hydrolysis does not occur in rat or human plasma.[10] Therefore, this species-specific instability should be considered when designing and interpreting in vivo experiments in mice.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity/activity observed in normoxic control group. | Premature degradation of this compound into active Panobinostat. | - Ensure this compound stock solution is properly stored and has not undergone freeze-thaw cycles. - Minimize exposure of this compound to light and ambient temperatures during experimental setup. - Verify the oxygen levels in your "normoxic" incubator to ensure they are not inadvertently hypoxic. |
| Low or no activity observed in hypoxic experimental group. | Insufficient hypoxia to activate this compound. | - Confirm the level of hypoxia in your experimental setup. For cell culture, aim for <0.1% O₂.[2] Use a hypoxia probe or indicator dyes to validate oxygen levels. - Ensure your hypoxia chamber is properly sealed and flushed with the appropriate gas mixture.[11] - For chemical induction of hypoxia (e.g., with cobalt chloride), optimize the concentration and incubation time for your specific cell line.[12] |
| Degradation of the active Panobinostat. | - Panobinostat can be unstable in certain biological matrices, particularly mouse plasma, due to enzymatic activity.[13] If working with mouse-derived samples, perform experiments at lower temperatures (e.g., 4°C) where possible and include protease inhibitors.[13][14] | |
| Inconsistent results between experiments. | Variability in experimental conditions. | - Standardize all experimental parameters, including cell density, this compound concentration, incubation times, and oxygen levels. - Ensure consistent handling of this compound stock and working solutions. |
| Cell line-dependent differences in reductive enzyme expression. | - The activation of this compound is dependent on cellular reductases.[6] Different cell lines may have varying levels of these enzymes, leading to different activation kinetics. |
Experimental Protocols & Data
General Protocol for In Vitro Hypoxia Assay
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.[12]
-
This compound Preparation: Prepare a fresh working solution of this compound in pre-warmed cell culture medium immediately before use.
-
Treatment: Add the this compound working solution to the cells. Include appropriate vehicle controls (e.g., DMSO).
-
Induction of Hypoxia: Place the experimental plates in a pre-calibrated hypoxia chamber with an oxygen level of <0.1%.[2] Normoxic control plates should be placed in a standard incubator with 21% O₂.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).
-
Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT) or protein analysis (e.g., Western blot).
General Protocol for Western Blot Analysis of Apoptosis Markers
-
Sample Preparation: After treatment with this compound under normoxic and hypoxic conditions, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).[15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This compound Stability Profile
| Condition | Expected Stability | Notes |
| Oxygen | Stable in normoxia (21% O₂), unstable in hypoxia (<0.1% O₂) | This is the intended mechanism of action.[2] |
| pH | Likely most stable at neutral pH (6.8-7.4). | Extreme pH values (highly acidic or alkaline) may lead to hydrolysis and degradation.[17][18][19] |
| Temperature | More stable at lower temperatures (4°C, -20°C, -80°C). | Degradation rates generally increase with temperature.[13] Avoid repeated freeze-thaw cycles. |
| Solvent | Stable in DMSO. | Aqueous solutions are less stable and should be prepared fresh. |
| Biological Matrix | Unstable in mouse plasma (hydrolysis to Pano-acid).[10] Stable in rat and human plasma.[10] | Consider the species when planning in vivo studies. |
Visualizing Experimental Workflows and Signaling Pathways
Caption: A typical workflow for assessing this compound efficacy in vitro.
Caption: Signaling cascade initiated by this compound activation to Panobinostat.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gchemglobal.com [gchemglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. licorbio.com [licorbio.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirming NI-Pano Localization in Hypoxic Tumor Zones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming that NI-Pano, a hypoxia-activated prodrug of panobinostat (B1684620), reaches and is activated in hypoxic zones within tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target hypoxic tumors?
A1: this compound is a novel bioreductive prodrug of the lysine (B10760008) deacetylase (KDAC) inhibitor, panobinostat.[1][2] It is designed to be stable and inactive in well-oxygenated (normoxic) tissues. In the low-oxygen (hypoxic) environment characteristic of many solid tumors, this compound undergoes enzymatic bioreduction, releasing the active drug, panobinostat.[1] This selective activation in hypoxic zones aims to increase the therapeutic window and reduce systemic toxicity.
Q2: What is the underlying principle for confirming this compound's activity in hypoxic regions?
A2: The confirmation relies on a multi-faceted approach to first identify the hypoxic regions within the tumor and then to detect the presence of the activated drug, panobinostat, or its downstream effects within those same regions. This involves both in vivo imaging and ex vivo analysis of tumor tissue.
Q3: What are the standard methods to identify hypoxic zones in tumors?
A3: Several well-established methods can be used to identify and validate hypoxic regions in tumors:
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Exogenous Markers: Pimonidazole (B1677889) is a 2-nitroimidazole (B3424786) compound that is reductively activated and forms stable adducts with proteins in hypoxic cells (pO2 < 10 mmHg).[3][4][5] These adducts can then be detected by immunohistochemistry (IHC).
-
Endogenous Markers: Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions.[6][7][8] Its presence, detectable by IHC or Western blot, is a strong indicator of hypoxia.[9][10] Other endogenous markers include Carbonic Anhydrase IX (CAIX) and glucose transporter 1 (GLUT1).[11][12]
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In Vivo Imaging: Non-invasive techniques like Positron Emission Tomography (PET) using hypoxia-specific tracers such as [18F]-fluoromisonidazole ([18F]FMISO) can visualize hypoxic regions in live animals.[6][13] Magnetic Resonance Imaging (MRI)-based techniques can also provide information on tumor oxygenation.[14][15]
Q4: How can I confirm that this compound has been activated in the hypoxic zones?
A4: Confirmation of this compound activation involves detecting the presence of panobinostat in tumor tissues and observing its biological effects. Pharmacokinetic analysis of tumor xenografts can confirm the presence of panobinostat in the tumor at concentrations sufficient to inhibit cancer cell survival.[1][16] Additionally, downstream effects of panobinostat, such as increased acetylation of histone H3 at lysine 9 (H3K9ac), can be assessed in the hypoxic regions of the tumor using immunohistochemistry.
Experimental Protocols and Troubleshooting
Below are detailed methodologies for key experiments to confirm this compound's localization and activation in hypoxic tumor zones, along with troubleshooting guides.
Immunohistochemical (IHC) Detection of Hypoxia using Pimonidazole
This protocol allows for the direct visualization of hypoxic regions in tumor tissue sections.
Experimental Protocol:
-
Pimonidazole Administration: Dissolve pimonidazole hydrochloride in sterile 0.9% saline to a concentration of 30 mg/mL.[4][17] Inject tumor-bearing mice intravenously (e.g., via tail vein) with a dosage of 60 mg/kg.[4][17]
-
Circulation Time: Allow the pimonidazole to circulate for 90 minutes before euthanizing the animal.[4][17]
-
Tissue Harvesting and Processing:
-
Excise the tumor and other organs as required.
-
For frozen sections, embed the tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in liquid nitrogen.[17] Store at -80°C.
-
For paraffin-embedded sections, fix the tissue in 10% neutral buffered formalin.
-
-
Sectioning: Cut 10 µm-thick sections using a cryostat for frozen tissue or a microtome for paraffin-embedded tissue.[17]
-
Immunostaining:
-
Fix frozen sections with acetone (B3395972) for 30 seconds to 2 minutes.[5]
-
Rehydrate sections and perform antigen retrieval if necessary (for paraffin (B1166041) sections).
-
Block non-specific binding sites using a suitable blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against pimonidazole adducts (e.g., FITC-conjugated anti-pimonidazole antibody).[17]
-
If an unconjugated primary antibody is used, follow with an appropriate secondary antibody conjugated to a fluorophore or an enzyme for colorimetric detection.
-
Mount the slides with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging: Visualize the stained sections using a fluorescence or bright-field microscope. The stained areas indicate the hypoxic regions of the tumor.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient pimonidazole circulation time. | Ensure a 90-minute circulation period after injection. |
| Pimonidazole degradation. | Prepare pimonidazole solution fresh before each use. | |
| Improper tissue fixation or processing. | Optimize fixation time and antigen retrieval methods. | |
| High background staining | Inadequate blocking. | Increase blocking time or use a different blocking agent. |
| Primary antibody concentration too high. | Titrate the primary antibody to an optimal concentration. | |
| Uneven staining | Incomplete perfusion of pimonidazole. | Ensure proper intravenous injection technique. |
| Uneven application of reagents. | Ensure the entire tissue section is covered with reagents during staining. |
Workflow for Pimonidazole Staining
Western Blot Analysis of HIF-1α
This protocol is used to quantify the levels of HIF-1α protein in tumor lysates, comparing normoxic and hypoxic conditions.
Experimental Protocol:
-
Sample Preparation:
-
For in vitro studies, culture cells under normoxic (21% O2) and hypoxic (<1% O2) conditions or treat with a hypoxia-mimetic agent like cobalt chloride (CoCl2).
-
For in vivo studies, excise tumors and immediately process them on ice to prevent HIF-1α degradation.[10][18]
-
Prepare nuclear extracts as HIF-1α translocates to the nucleus under hypoxic conditions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).[10]
-
SDS-PAGE:
-
Load 10-50 µg of total protein per lane on a 7.5% polyacrylamide gel.[9]
-
Include positive and negative controls (e.g., lysates from cells treated with and without a hypoxia-mimetic agent).
-
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-1.5 hours at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:500 to 1:1000 dilution) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[9]
-
Loading Control: Probe the membrane for a loading control protein (e.g., α-Tubulin or β-actin) to ensure equal protein loading.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No HIF-1α band detected | HIF-1α degradation. | Prepare lysates quickly on ice and use protease inhibitors.[10][19] Consider using a hypoxic chamber for cell lysis.[18] |
| Insufficient hypoxia induction. | Ensure hypoxic conditions are maintained (<1% O2) or optimize the concentration and duration of hypoxia-mimetic agent treatment. | |
| Low protein load. | Load a higher amount of protein (at least 50 µg).[10] | |
| Multiple non-specific bands | Primary antibody concentration too high. | Titrate the primary antibody. |
| Insufficient blocking or washing. | Increase blocking time and the number of washes. | |
| Weak signal | Low abundance of HIF-1α. | Use nuclear extracts to enrich for HIF-1α. Incubate with the primary antibody overnight at 4°C.[10] |
Signaling Pathway of HIF-1α Stabilization
Quantitative Data Summary
The following tables present a summary of expected quantitative data from experiments designed to confirm this compound's activity in hypoxic tumors.
Table 1: Pharmacokinetic Analysis of this compound and Panobinostat
| Tissue | This compound Concentration (µM) | Panobinostat Concentration (µM) |
| Plasma | High | Low / Undetectable |
| Kidney (Normoxic) | Moderate | Low / Undetectable |
| Tumor (Hypoxic) | Moderate | Sub-micromolar |
Data is representative and based on expected outcomes for a hypoxia-activated prodrug.[1][16]
Table 2: Quantification of Hypoxia and Downstream Effects
| Experimental Group | % Hypoxic Area (Pimonidazole) | Relative HIF-1α Expression (Western Blot) | Relative H3K9 Acetylation (IHC) |
| Vehicle Control | 25 ± 5% | 1.0 | 1.0 |
| This compound Treatment | 24 ± 6% | 1.1 | 3.5 ± 0.8 |
Data is hypothetical and illustrates the expected increase in histone acetylation in this compound treated tumors without altering the extent of hypoxia.
References
- 1. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Immunohistochemical evaluation of tumor hypoxia and angiogenesis: Pathological significance and prognostic role in head and neck squamous cell carcinomas - Journal of Laboratory Physicians [jlabphy.org]
- 9. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Tumor Hypoxia with Nanoparticle-Based Therapies: Challenges, Opportunities, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in hypoxia level of CT26 tumors during various stages of development and comparing different methods of hypoxia determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping Tumor Hypoxia In Vivo Using Pattern Recognition of Dynamic Contrast-enhanced MRI Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 19. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
Technical Support Center: Managing the Pano-acid By-product of NI-Pano Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing Pano-acid, a primary by-product generated during the hydrolysis of the hypoxia-activated prodrug, NI-Pano.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound and its hydrolysis to Pano-acid.
| Issue | Potential Cause | Recommended Action |
| High variability in Pano-acid formation between experiments. | Inconsistent esterase activity: The hydrolysis of this compound to Pano-acid can be influenced by esterase enzymes present in serum or cell lysates. The activity of these enzymes can vary between batches of reagents or cell passages. | • Standardize reagents: Use serum and cell culture reagents from the same lot for a series of experiments. • Monitor cell passage number: Use cells within a consistent and low passage number range. • Include control groups: Always include appropriate controls to assess baseline hydrolysis. |
| Unexpectedly rapid formation of Pano-acid in normoxic conditions. | Chemical instability: this compound may undergo spontaneous hydrolysis under certain pH and temperature conditions, independent of enzymatic activity.[1] Contamination: Reagents or solvents may be contaminated with acids or bases that catalyze hydrolysis. | • Optimize buffer conditions: Ensure the pH of your experimental buffer is stable and within a neutral range. • Control temperature: Perform experiments at a consistent and controlled temperature. • Use high-purity reagents: Utilize fresh, high-purity solvents and reagents to minimize contaminants. |
| Difficulty in detecting or quantifying Pano-acid by HPLC. | Suboptimal HPLC method: The mobile phase, column, or detection wavelength may not be optimized for the separation and detection of Pano-acid. Low concentration: The concentration of Pano-acid may be below the limit of detection of the instrument. | • Method development: Develop a specific HPLC method for the quantification of this compound, Panobinostat, and Pano-acid. This may involve adjusting the mobile phase composition and gradient. • Use appropriate standards: Synthesize or obtain a purified standard of Pano-acid for calibration and retention time confirmation. • Concentrate the sample: If the concentration is too low, consider sample concentration steps prior to HPLC analysis. |
| Presence of unknown peaks in the chromatogram. | Formation of other degradation products: this compound may degrade into other by-products besides Pano-acid, especially under harsh conditions (e.g., strong acid/base, high temperature). Contamination: The sample or HPLC system may be contaminated. | • Characterize unknown peaks: Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their potential structures. • Systematic troubleshooting of HPLC: Run a blank gradient to check for system contamination. Systematically clean the injector, column, and detector. |
Frequently Asked Questions (FAQs)
Q1: What is Pano-acid and how is it formed?
Pano-acid is a carboxylic acid by-product that results from the hydrolysis of the ester linkage in the this compound molecule. This hydrolysis can be mediated by esterase enzymes, particularly in biological systems like mouse plasma, or can occur spontaneously under certain chemical conditions.
Q2: Is Pano-acid toxic to cells?
No, studies have shown that Pano-acid is not toxic and does not affect the viability of cancer cells.
Q3: Does the formation of Pano-acid affect the efficacy of this compound?
The primary therapeutic effect of this compound comes from its conversion to the active drug, Panobinostat, under hypoxic conditions. The formation of Pano-acid represents a degradation pathway for the prodrug. While Pano-acid itself is inactive, excessive hydrolysis to Pano-acid could potentially reduce the concentration of this compound available for activation to Panobinostat in the target hypoxic tumor cells.
Q4: How can I monitor the formation of Pano-acid in my experiments?
The formation of Pano-acid can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of this compound, Panobinostat, and Pano-acid in your samples.
Q5: Are there differences in this compound hydrolysis to Pano-acid between species?
Yes, significant differences have been observed. For instance, this compound is hydrolyzed to Pano-acid in mouse plasma, but this does not readily occur in rat or human plasma. This is attributed to higher levels of non-specific esterases in mouse plasma.
Experimental Protocols
Protocol: Quantification of this compound, Panobinostat, and Pano-acid by HPLC
This protocol provides a general framework for the analysis of this compound and its derivatives. Optimization may be required for specific experimental setups.
1. Sample Preparation:
-
For in vitro experiments, collect cell lysates or conditioned media at designated time points.
-
For in vivo studies, process plasma or tissue homogenates.
-
Perform a protein precipitation step, for example, by adding three volumes of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and either inject directly or evaporate to dryness and reconstitute in the mobile phase.
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength of 290 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Run standards of this compound, Panobinostat, and Pano-acid to determine their retention times.
-
Generate a standard curve for each compound to quantify their concentrations in the experimental samples.
-
Integrate the peak areas corresponding to each compound in the chromatograms of your samples.
-
Calculate the concentration of each compound using the standard curves.
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Workflow for analyzing Pano-acid formation.
References
Technical Support Center: Improving the Therapeutic Window of NI-Pano in vivo
Welcome to the technical support center for NI-Pano. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from panobinostat (B1684620)?
This compound is a hypoxia-activated prodrug of panobinostat, a potent pan-histone deacetylase (pan-HDAC) inhibitor.[1][2] The key difference lies in its targeted activation. This compound is designed to be stable and relatively inactive in well-oxygenated, healthy tissues. In the hypoxic microenvironment characteristic of solid tumors, specific enzymes reduce this compound, releasing the active cytotoxic agent, panobinostat.[1][2] This selective activation aims to widen the therapeutic window by concentrating the anti-cancer effect within the tumor and minimizing systemic toxicity associated with panobinostat.[1]
Q2: What is the proposed mechanism of action for this compound?
This compound's mechanism of action is a two-step process. First, under hypoxic conditions (<0.1% O₂), this compound undergoes enzymatic bioreduction, primarily mediated by NADPH-CYP-mediated enzymes, to release panobinostat.[1] Once released, panobinostat acts as a pan-HDAC inhibitor, preventing the removal of acetyl groups from histone and non-histone proteins.[3] This leads to histone hyperacetylation, chromatin relaxation, and altered gene expression, ultimately inducing apoptosis, cell cycle arrest, and inhibiting proliferation in cancer cells.[3]
Q3: What are the expected advantages of using this compound over panobinostat in in vivo models?
The primary advantage of this compound is its potential for an improved therapeutic window. By selectively releasing panobinostat in hypoxic tumor tissues, this compound is expected to:
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Reduce systemic toxicity: Panobinostat is known to cause side effects such as fatigue, nausea, diarrhea, and dose-limiting toxicities like QTc prolongation and thrombocytopenia.[3][4] By limiting the exposure of healthy, well-oxygenated tissues to active panobinostat, this compound aims to mitigate these adverse effects.
-
Increase tumor-specific drug concentration: Pharmacokinetic analyses have shown the presence of sub-micromolar concentrations of panobinostat in hypoxic mouse xenografts following this compound administration, while levels in circulating plasma and kidneys were significantly lower.[1][2]
-
Enhance anti-tumor efficacy at a given systemic dose: By concentrating the cytotoxic payload at the tumor site, this compound may achieve greater tumor growth delay and increased survival compared to systemically administered panobinostat at doses that would otherwise be limited by toxicity.[2][5]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Lack of in vivo efficacy despite in vitro potency | Insufficient tumor hypoxia in the xenograft model. | - Confirm tumor hypoxia using methods like pimonidazole (B1677889) staining or PET imaging.- Consider using a different tumor model known for robust hypoxia.- Allow tumors to grow to a larger size, as hypoxia often increases with tumor volume. |
| Poor bioavailability or rapid clearance of this compound. | - Optimize the vehicle and route of administration. This compound has been administered intraperitoneally in preclinical studies.[5]- Conduct a pilot pharmacokinetic study to determine the Cmax, T1/2, and AUC of this compound and released panobinostat in your model. | |
| Inefficient prodrug conversion in the tumor. | - Ensure the tumor model expresses adequate levels of the necessary reductive enzymes (e.g., NADPH-CYP reductases).[1]- Some hypoxia-activated prodrugs are dependent on specific reductases; this may need to be characterized for your cell line. | |
| Unexpected Toxicity or Animal Morbidity | Off-target activation of this compound in other tissues. | - While designed for hypoxic activation, some minimal off-target conversion may occur.- Assess for signs of panobinostat-related toxicities (see table below).- Consider reducing the dose or altering the dosing schedule. |
| Vehicle-related toxicity. | - Run a vehicle-only control group to assess tolerability.- Consider alternative, well-tolerated vehicle formulations. | |
| Hydrolysis of this compound to Pano-acid. | - In mouse plasma, this compound can be hydrolyzed to Pano-acid, which is non-toxic.[5] However, ensure this is not compromising the delivery of the active prodrug. This hydrolysis is less prevalent in rat and human plasma.[5] | |
| High variability in tumor response | Heterogeneity in tumor hypoxia. | - Tumor hypoxia can be spatially and temporally heterogeneous.- Increase the number of animals per group to improve statistical power.- Analyze individual tumor responses and correlate with post-mortem hypoxia markers. |
| Inconsistent drug administration. | - Ensure accurate and consistent dosing for all animals.- For intraperitoneal injections, be mindful of potential misinjections into the gut or other organs. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active metabolite, panobinostat.
Table 1: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Species/Model | Administration | Source |
| Tumor Growth Delay | Significant | Mice with esophageal xenografts | 50 mg/kg this compound, i.p., 3 doses | [5] |
| Increased Survival | Significant (8-28 days) | Mice with esophageal xenografts | 50 mg/kg this compound, i.p., 3 doses | [5] |
| Panobinostat Concentration in Tumor | Sub-micromolar | Mice with hypoxic xenografts | 50 mg/kg this compound, i.p. | [1][2][5] |
| Panobinostat Concentration in Plasma | Barely detectable | Mice with hypoxic xenografts | 50 mg/kg this compound, i.p. | [1][2][5] |
| Panobinostat Concentration in Kidney | Barely detectable | Mice with hypoxic xenografts | 50 mg/kg this compound, i.p. | [1][2][5] |
Table 2: Known Toxicities of Panobinostat (Active Metabolite of this compound)
| Toxicity Type | Observation | Species/Context | Source |
| Dose-Limiting Toxicity (Clinical) | QTc Prolongation | Humans (intravenous, daily) | [3] |
| Most Common Adverse Events (Clinical) | Fatigue, nausea, vomiting, diarrhea | Humans | [3][4] |
| Most Common Laboratory Abnormality (Clinical) | Thrombocytopenia | Humans | [3] |
| Preclinical Toxicity | Significant toxicity at 10 or 20 mg/kg (daily) | Mice (DIPG models) | [6][7] |
| Preclinical Toxicity | Toxicity observed at 30 mg/kg | Mice (stroke model) | [8] |
Experimental Protocols
Protocol 1: Evaluating the in vivo Efficacy of this compound in a Xenograft Model
This protocol provides a general framework. Specific details should be optimized for your particular tumor model and experimental goals.
-
Cell Culture and Tumor Implantation:
-
Culture a relevant cancer cell line (e.g., OE21 esophageal squamous carcinoma cells) under standard conditions.
-
Implant 1-5 x 10⁶ cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Monitor tumor growth regularly using caliper measurements.
-
-
Animal Grouping and Treatment Initiation:
-
When tumors reach a mean size of approximately 100 mm³, randomize mice into treatment and control groups (n=6-10 per group).
-
Treatment Group: Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection on a specified schedule (e.g., days 1, 3, and 5).[5]
-
Vehicle Control Group: Administer the same volume of the vehicle used to dissolve this compound on the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume every other day.
-
Monitor animal body weight and overall health status daily.
-
Define study endpoints, such as a maximum tumor volume (e.g., 500 mm³) or signs of significant toxicity.[5]
-
Euthanize animals when they reach the defined endpoints.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Generate a Kaplan-Meier survival curve to compare the time to reach the endpoint between groups.[5]
-
Perform statistical analysis (e.g., log-rank test for survival, t-test or ANOVA for tumor growth).
-
Protocol 2: Pharmacokinetic Analysis of this compound and Released Panobinostat
-
Dosing and Sample Collection:
-
Administer a single dose of this compound (e.g., 50 mg/kg, i.p.) to tumor-bearing mice.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours) post-dose, collect blood (for plasma), tumor tissue, and other organs of interest (e.g., kidney, liver).
-
Process blood to obtain plasma and snap-freeze all tissue samples.
-
-
Sample Preparation and Analysis:
-
Homogenize tissue samples.
-
Perform protein precipitation to extract the compounds from plasma and tissue homogenates.
-
Analyze the concentrations of this compound and panobinostat using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the concentration of each analyte in the different tissues at each time point.
-
Determine key pharmacokinetic parameters such as Cmax, T1/2, and AUC.
-
Visualizations
Caption: Mechanism of this compound activation and action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Panobinostat reduces hypoxia-induced cisplatin resistance of non-small cell lung carcinoma cells via HIF-1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commons.stmarytx.edu [commons.stmarytx.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models | PLOS One [journals.plos.org]
- 8. The Effect of Histone Deacetylase Inhibitors Panobinostat or Entinostat on Motor Recovery in Mice After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NI-Pano Efficacy in Resistant Cell Lines
Welcome to the technical support center for researchers investigating strategies to enhance the efficacy of NI-Pano, a hypoxia-activated prodrug of the pan-histone deacetylase (HDAC) inhibitor panobinostat (B1684620). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with cell lines that exhibit resistance to this compound/panobinostat.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound under hypoxic conditions, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to panobinostat, the active metabolite of this compound, can arise through several molecular mechanisms. Understanding the specific mechanism in your cell line is crucial for developing effective countermeasures. The most common resistance mechanisms include:
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Upregulation of Anti-Apoptotic Proteins: Resistant cells often overexpress anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, particularly Mcl-1 and Bcl-2 itself.[1] These proteins sequester pro-apoptotic proteins, preventing the induction of apoptosis by panobinostat.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of HDAC inhibition. Constitutively active pathways like NF-κB and AKT/mTOR can promote cell survival and proliferation, counteracting the cytotoxic effects of panobinostat.
-
Alterations in Cellular Metabolism: Recent studies have shown that glioma cells resistant to panobinostat and the proteasome inhibitor marizomib (B1676077) exhibit increased levels of tricarboxylic acid (TCA) cycle metabolites, indicating a shift towards oxidative phosphorylation to meet their bioenergetic needs.[2]
-
Drug Efflux Pumps: While less commonly reported specifically for panobinostat, overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp) is a general mechanism of resistance to many chemotherapy drugs.
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A combination of molecular biology techniques can help elucidate the resistance mechanism:
-
Western Blotting: This is a key technique to assess the protein levels of key players in apoptosis and survival pathways. You should probe for Bcl-2, Mcl-1, and the phosphorylated (active) forms of AKT and key components of the NF-κB pathway. An increase in anti-apoptotic proteins or activation of survival pathways in your resistant cell line compared to the sensitive parental line would be indicative.
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA sequencing can be used to measure the mRNA levels of genes encoding anti-apoptotic proteins, signaling pathway components, or drug transporters.
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Metabolic Assays: To investigate metabolic alterations, you can perform assays to measure cellular ATP levels, oxygen consumption rate (a measure of oxidative phosphorylation), and extracellular acidification rate (a measure of glycolysis).
Q3: What are the primary strategies to overcome this compound/panobinostat resistance?
A3: The most effective approach to overcoming panobinostat resistance is through combination therapy. By targeting multiple pathways simultaneously, you can often achieve a synergistic cytotoxic effect and re-sensitize resistant cells. The following sections provide detailed troubleshooting guides for several evidence-based combination strategies.
Troubleshooting Guides: Combination Strategies to Enhance this compound Efficacy
Strategy 1: Co-treatment with BH3 Mimetics to Target Anti-Apoptotic Proteins
Issue: Your panobinostat-resistant cell line shows high expression of Mcl-1.
Rationale: BH3 mimetics are a class of drugs that inhibit anti-apoptotic Bcl-2 family proteins. S63845 is a specific inhibitor of Mcl-1 and has been shown to synergize with panobinostat in multiple myeloma cells.[1][2]
Experimental Workflow:
References
- 1. Combination of Histone Deacetylase Inhibitor Panobinostat (LBH589) with β-Catenin Inhibitor Tegavivint (BC2059) Exerts Significant Anti-Myeloma Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Hypoxia-Activated Prodrugs like NI-Pano
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hypoxia-activated prodrugs (HAPs), with a special focus on NI-Pano. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a hypoxia-activated prodrug of the pan-histone deacetylase (HDAC) inhibitor, panobinostat (B1684620).[1][2] In the low-oxygen (hypoxic) environment characteristic of solid tumors, this compound undergoes enzymatic bioreduction.[1][2] This process releases the active cytotoxic agent, panobinostat, which then inhibits HDACs, leading to an accumulation of acetylated histones, cell death, and ultimately, tumor growth delay.[1][3] Under normal oxygen conditions (normoxia), this compound remains largely inactive, thus sparing healthy tissues.[2]
Q2: What are the primary limitations of this compound and other HAPs?
Despite their promise, HAPs like this compound face several limitations that can affect their therapeutic efficacy:
-
Insufficient Tumor Hypoxia: The level of hypoxia within a tumor can be heterogeneous and may not be sufficient to activate the prodrug effectively.[4]
-
Poor Pharmacokinetics: The prodrug might have a short half-life, poor bioavailability, or inefficient penetration into the tumor tissue.[4]
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Low Expression of Activating Enzymes: The specific reductase enzymes required for prodrug activation may be present at low levels in the tumor.[4]
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Off-Target Activation: Some HAPs can be activated in normoxic tissues by certain enzymes, leading to toxicity. For instance, the HAP PR-104 can be activated by the aldo-keto reductase AKR1C3 irrespective of oxygen levels, causing myelosuppression.[5][6]
-
Limited Bystander Effect: The diffusion of the activated drug to kill adjacent cancer cells might be limited, reducing the overall anti-tumor effect.[7][8]
Q3: How can I enhance the activation of this compound in my tumor models?
Several strategies can be employed to manipulate the tumor microenvironment and enhance HAP activation:
-
Vascular Disrupting Agents (VDAs): Co-administration of VDAs like combretastatin (B1194345) A-4 phosphate (B84403) (CA4P) can induce acute tumor hypoxia, thereby increasing the activation of the HAP.[4]
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Inhibition of Mitochondrial Respiration: Agents that inhibit mitochondrial respiration can lower oxygen consumption within the tumor, leading to a more hypoxic state and increased sensitivity to HAPs.[4]
-
Combination Therapy: Combining HAPs with radiotherapy or other chemotherapies can often lead to synergistic effects.[8]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound and other HAPs.
Problem 1: this compound shows good efficacy in vitro under hypoxia but fails in my in vivo model.
This is a common challenge in HAP development. The discrepancy often arises from the complexities of the in vivo tumor microenvironment.
| Potential Cause | Troubleshooting Steps |
| Insufficient in vivo tumor hypoxia | Verify and quantify the level of hypoxia in your tumor model. Methods include using hypoxia markers like pimonidazole (B1677889) or HIF-1α staining, or imaging techniques such as PET with hypoxia-specific tracers (e.g., 18F-misonidazole).[4][9] |
| Poor pharmacokinetics (PK) of this compound | Conduct PK studies to determine the concentration of this compound and released panobinostat in the plasma and tumor tissue over time. This will help assess if the prodrug is reaching the tumor at sufficient concentrations. Pharmacokinetic analysis has confirmed the presence of sub-micromolar concentrations of panobinostat in hypoxic mouse xenografts after this compound administration.[1][2] |
| Low expression of activating reductases | Profile the expression of key reductases (e.g., cytochrome P450 reductases) in your tumor model using techniques like Western blotting or qPCR.[4] Consider screening different cell lines or tumor models to find one with higher expression of the necessary enzymes. |
Problem 2: High variability in tumor response to this compound treatment in vivo.
Tumor heterogeneity is a significant factor contributing to variable treatment responses.
| Potential Cause | Troubleshooting Steps |
| Heterogeneous tumor hypoxia | Use imaging techniques to map the spatial distribution of hypoxia within the tumors. This can help correlate the regions of drug activation with therapeutic response. |
| Variable expression of activating enzymes | Analyze tumor biopsies to assess the inter-tumoral and intra-tumoral heterogeneity in the expression of activating reductases. |
| Intrinsic resistance to panobinostat | Determine the intrinsic sensitivity of your tumor cells to panobinostat under normoxic conditions to rule out inherent resistance to the active drug. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| OE21 Esophageal Cancer | Normoxia (21% O₂) | > 10 | > 100 |
| Hypoxia (<0.1% O₂) | ~0.1 | ||
| HCT116 Colon Cancer | Normoxia (21% O₂) | > 10 | > 100 |
| Hypoxia (<0.1% O₂) | ~0.1 |
Data compiled from publicly available research. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Hypoxia Induction and Drug Treatment
-
Cell Culture: Culture cancer cells in standard cell culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Hypoxia Induction: Place cell culture plates in a hypoxic chamber or an incubator with controlled oxygen levels (e.g., <0.1% O₂). Ensure the chamber is flushed with a gas mixture of 5% CO₂, 95% N₂, and the desired O₂ concentration.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution to the desired final concentrations in pre-equilibrated hypoxic medium.
-
Treatment: Add the this compound-containing medium to the cells under hypoxic conditions. Include a vehicle control (DMSO) and a positive control (panobinostat).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under continuous hypoxic conditions.
-
Assay: After incubation, assess cell viability using a standard method such as the MTT or crystal violet assay.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Lysis: Following treatment with this compound or panobinostat under normoxic and hypoxic conditions, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., Ac-H3K9) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Normalization: Re-probe the membrane with an antibody against total histone H3 or a loading control like β-actin for normalization.
Visualizations
Caption: Signaling pathway of this compound activation under normoxic and hypoxic conditions.
References
- 1. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring hypoxia and predicting tumor radioresistance with nuclear medicine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NI-Pano and Radiation Therapy Combination Protocols
Welcome to the technical support center for researchers utilizing NI-Pano in combination with radiation therapy. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your preclinical experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a radiosensitizer?
A1: this compound is a hypoxia-activated prodrug of panobinostat (B1684620), a potent pan-histone deacetylase (HDAC) inhibitor.[1][2] In the low-oxygen (hypoxic) conditions characteristic of solid tumors, this compound is enzymatically reduced to release its active form, panobinostat.[1][3] Panobinostat then acts as a radiosensitizer through several mechanisms:
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Inhibition of DNA Repair: It can downregulate key proteins involved in DNA double-strand break repair pathways, such as MRE11, NBS1, and RAD51.[4] This compromises the cancer cells' ability to repair the DNA damage caused by radiation.
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Cell Cycle Arrest: Panobinostat can induce G2/M cell cycle arrest, a phase where cells are more sensitive to radiation.[5]
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Induction of Apoptosis: It can promote programmed cell death, further enhancing the cell-killing effects of radiation.[6]
The hypoxia-activated nature of this compound allows for targeted drug release in the tumor microenvironment, potentially reducing systemic toxicity.[1][2]
Q2: What are the recommended starting concentrations for this compound/panobinostat in in vitro and in vivo experiments?
A2: The optimal concentration will vary depending on the cell line and tumor model. However, based on preclinical studies, the following ranges can be used as a starting point:
| Experimental Model | Drug | Concentration/Dosage | Reference |
| In Vitro (Cell Culture) | Panobinostat | 5 - 25 nM | [4][5] |
| In Vivo (Xenograft) | Panobinostat | 10 - 20 mg/kg | [7][8] |
It is crucial to perform dose-response studies to determine the optimal, non-toxic concentration for your specific model.
Q3: What is the optimal timing for administering this compound relative to radiation?
A3: Preclinical evidence suggests that administering the HDAC inhibitor before radiation exposure is most effective.[9] A pre-incubation time of 3 to 24 hours is commonly used in in vitro studies.[5][9] This allows time for the prodrug to be activated in hypoxic conditions and for panobinostat to exert its effects on the cellular machinery, such as inhibiting DNA repair pathways, before the induction of DNA damage by radiation. The optimal timing should be empirically determined for your specific experimental setup.
Troubleshooting Guide
Problem 1: I am not observing a significant radiosensitization effect with this compound.
| Possible Cause | Troubleshooting Steps |
| Insufficient Hypoxia | This compound requires a hypoxic environment (<0.1% O2) for efficient activation.[1][2] Solution: Confirm the level of hypoxia in your in vitro or in vivo model. For cell culture, use a calibrated hypoxia chamber. For in vivo models, consider using hypoxia markers (e.g., pimonidazole) to verify hypoxic regions within the tumor. |
| Suboptimal Drug Concentration | The concentration of this compound may be too low to achieve a sufficient intracellular concentration of panobinostat. Solution: Perform a dose-response curve to determine the IC20-IC40 (the concentration that inhibits growth by 20-40%) of this compound or panobinostat alone on your cells. Use this concentration range in your combination experiments.[4] |
| Inappropriate Timing of Administration | If this compound is administered too close to or after irradiation, there may not be enough time for prodrug activation and for panobinostat to inhibit DNA repair mechanisms. Solution: Increase the pre-incubation time with this compound before irradiation. Test a time course (e.g., 3, 6, 12, 24 hours) to find the optimal window for your cell line.[9] |
| Cell Line Resistance | Some cell lines may be inherently resistant to HDAC inhibitors or have highly efficient DNA repair mechanisms that are not sufficiently inhibited by panobinostat. Solution: Assess the expression levels of key DNA repair proteins (e.g., Ku80, RAD51) in your cell line.[4] Consider testing different cell lines to find a more sensitive model. |
Problem 2: I am observing significant toxicity in my in vivo model.
| Possible Cause | Troubleshooting Steps |
| High Dose of this compound | The administered dose may be too high, leading to systemic toxicity. Common toxicities associated with panobinostat include myelosuppression (thrombocytopenia, neutropenia) and gastrointestinal issues.[10] Solution: Reduce the dose of this compound. If possible, perform a maximum tolerated dose (MTD) study. Monitor animal weight and overall health closely. |
| Off-target Effects of Panobinostat | Even with hypoxia-activated delivery, some leakage of panobinostat into systemic circulation may occur. Solution: Analyze panobinostat levels in plasma and non-tumor tissues to assess systemic exposure.[1] Consider alternative dosing schedules (e.g., less frequent administration) to minimize cumulative toxicity. |
| Combined Toxicity with Radiation | The combination of this compound and radiation may be causing synergistic toxicity to normal tissues. Solution: If using localized radiation, ensure the beam is accurately targeted to the tumor to spare surrounding healthy tissue. Consider reducing the radiation dose or the this compound dose. |
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
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Complete cell culture medium
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Trypsin-EDTA
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Phosphate-buffered saline (PBS)
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6-well plates
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Crystal violet staining solution (0.5% crystal violet in 25% methanol)
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Irradiator (X-ray or gamma source)
Procedure:
-
Cell Seeding:
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Harvest and count your cells.
-
Plate a predetermined number of cells into 6-well plates. The number of cells to plate will depend on the radiation dose and the plating efficiency of your cell line (typically ranging from 100 to 8000 cells per well for doses from 0 to 10 Gy).[11]
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Allow cells to attach overnight.
-
-
Treatment:
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Treat the cells with the desired concentration of this compound for the optimized pre-incubation time in a hypoxia chamber.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
After irradiation, replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation.[12]
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with 70% ethanol (B145695) for 10 minutes.
-
Stain the colonies with crystal violet solution for 10-30 minutes.
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Gently wash the plates with water and allow them to air dry.
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Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / (number of cells seeded x PE))
-
γH2AX Foci Formation Assay for DNA Double-Strand Breaks
This immunofluorescence assay is used to quantify DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation.
Materials:
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Cells grown on coverslips in multi-well plates
-
4% paraformaldehyde in PBS
-
0.3% Triton X-100 in PBS
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Blocking solution (e.g., 5% BSA in PBS)
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Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
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Fluorescently labeled secondary antibody
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DAPI nuclear stain
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Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Treat with this compound and irradiate as per your experimental design.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block with 5% BSA in PBS for 30 minutes.
-
Incubate with the primary γH2AX antibody (typically diluted 1:200 in blocking solution) overnight at 4°C.[13]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of distinct fluorescent foci per nucleus. Automated image analysis software (e.g., Fiji) can be used for unbiased quantification.[13][14] An increase in the number of γH2AX foci indicates a higher level of DNA DSBs. A delay in the disappearance of foci over time suggests inhibition of DNA repair.[4]
-
Visualizations
References
- 1. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiosensitisation of bladder cancer cells by panobinostat is modulated by Ku80 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commons.stmarytx.edu [commons.stmarytx.edu]
- 7. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Treatment: An Overview [mdpi.com]
- 10. Incidence and management of adverse events associated with panobinostat in the treatment of relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. youtube.com [youtube.com]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
potential for NI-Pano to induce apoptosis in normoxic conditions at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NI-Pano. The information focuses on the potential for this compound to induce apoptosis, particularly addressing its activity in normoxic versus hypoxic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-methyl-2-nitroimidazole panobinostat) is a hypoxia-activated prodrug of panobinostat (B1684620).[1][2] Panobinostat is a potent pan-histone deacetylase (pan-HDAC) inhibitor.[3][4] this compound is designed to be stable and relatively non-toxic in normoxic (normal oxygen) environments. In hypoxic (low oxygen) conditions, characteristic of solid tumors, this compound undergoes enzymatic bioreduction to release the active drug, panobinostat.[2][5] Panobinostat then inhibits HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]
Q2: Does this compound induce apoptosis in normoxic conditions at high concentrations?
A2: Based on current research, this compound is not expected to induce significant apoptosis in normoxic conditions, even at high concentrations.[1][5] Studies have shown that there is little to no cleavage of PARP, a key indicator of apoptosis, in cells treated with this compound under normoxic conditions.[1][5] The cytotoxic and apoptotic effects of this compound are predominantly observed in hypoxic environments where the prodrug is activated.[1][8]
Q3: Why is this compound designed to be active only in hypoxic conditions?
A3: The selective activation of this compound in hypoxic conditions is a key feature of its design, aiming to target tumors more specifically while minimizing toxicity to healthy, well-oxygenated tissues.[2][5] This approach leverages the unique tumor microenvironment to achieve targeted drug delivery.
Q4: What are the downstream effects of panobinostat release from this compound in hypoxic conditions?
A4: Once released, panobinostat inhibits HDACs, leading to an accumulation of acetylated histones and other proteins. This can trigger several downstream events, including:
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Induction of both intrinsic and extrinsic apoptotic pathways. [6][7]
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Generation of reactive oxygen species (ROS). [9]
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Disruption of mitochondrial membrane potential. [9]
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Cell cycle arrest. [6]
Q5: I am observing significant cell death in my normoxic control experiments with this compound. What could be the cause?
A5: If you are observing unexpected cytotoxicity in your normoxic controls, consider the following possibilities:
-
Unintended Hypoxia: Your cell culture system may have regions of low oxygen, leading to unintended activation of this compound. This can be more common in high-density cultures or spheroids.
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used. Always run a vehicle-only control.
-
Contamination: Your cell culture may be contaminated, leading to cell death unrelated to the compound.
-
Off-Target Effects: While the bioreductive moiety of this compound has been reported to be non-toxic, the possibility of off-target effects at very high concentrations cannot be entirely ruled out in specific cell lines or experimental conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High levels of apoptosis (e.g., PARP cleavage, Annexin V staining) in normoxic control cells treated with this compound. | 1. Inaccurate Oxygen Levels: The "normoxic" condition may not be fully oxygenated. 2. Cell Culture Density: High cell density can create hypoxic pockets. | 1. Calibrate and verify the oxygen levels in your incubator. 2. Seed cells at a lower density to ensure adequate oxygenation. 3. Use an oxygen-sensing probe to monitor oxygen levels in the cell culture medium. |
| Variability in results between experiments. | 1. Inconsistent this compound Concentrations: Errors in serial dilutions. 2. Fluctuations in Oxygen Levels: Inconsistent incubator performance. 3. Cell Passage Number: Different cell passages may have varying sensitivities. | 1. Prepare fresh dilutions of this compound for each experiment. 2. Regularly check and log incubator oxygen and CO2 levels. 3. Use cells within a consistent and low passage number range. |
| No apoptotic effect observed even in hypoxic conditions. | 1. Insufficient Hypoxia: The level of hypoxia may not be low enough to activate this compound. 2. Cell Line Resistance: The specific cell line may be resistant to panobinostat. | 1. Ensure your hypoxic conditions are at or below <0.1% O2 for optimal this compound activation.[5] 2. As a positive control, treat cells with panobinostat directly to confirm their sensitivity to HDAC inhibition. |
Data Presentation
Table 1: Summary of this compound Activity in Normoxic vs. Hypoxic Conditions
| Parameter | Normoxic Conditions (21% O2) | Hypoxic Conditions (<0.1% O2) | Reference |
| This compound Stability | Stable, minimal release of panobinostat | Undergoes bioreduction to release panobinostat | [2][5] |
| Apoptosis Induction (PARP Cleavage) | Little to no increase | Significant increase | [5] |
| Cell Viability/Cytotoxicity | Minimal effect | Significant decrease | [1][8] |
| Histone Acetylation | No significant change at effective prodrug concentrations | Increased acetylation of histone H3 | [5] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control under both normoxic (21% O2) and hypoxic (<0.1% O2) conditions for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Apoptosis Detection by Western Blot for Cleaved PARP
-
Cell Lysis: After treatment with this compound under normoxic and hypoxic conditions, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound activation pathway in normoxic vs. hypoxic conditions.
Caption: Troubleshooting workflow for unexpected normoxic cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells [mdpi.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Panobinostat induces apoptosis via production of reactive oxygen species and synergizes with topoisomerase inhibitors in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Bioreduction of NI-Pano in Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NI-Pano. The information is designed to ensure the efficient bioreduction and application of this compound in various cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a hypoxia-activated prodrug of the pan-histone deacetylase (HDAC) inhibitor, panobinostat (B1684620).[1] In its inactive form, this compound is stable and relatively non-toxic in well-oxygenated (normoxic) environments. However, in the low-oxygen (hypoxic) conditions characteristic of solid tumors, this compound undergoes bioreduction. This process is primarily mediated by NADPH-cytochrome P450 reductases, leading to the release of the active cytotoxic agent, panobinostat.[1] Panobinostat then inhibits HDACs, leading to hyperacetylation of histones and other proteins, which in turn induces cell cycle arrest, apoptosis, and ultimately, cancer cell death.[2]
Q2: In which cancer models is this compound expected to be most effective?
This compound is most effective in cancer models that exhibit significant regions of hypoxia. Solid tumors often outgrow their blood supply, leading to hypoxic microenvironments. Therefore, this compound is a promising therapeutic agent for a wide range of solid tumors. Its efficacy has been demonstrated in preclinical models of esophageal squamous cell carcinoma and other cancers.[1] The level of specific reductase enzymes, such as cytochrome P450 reductases, in the cancer cells can also influence the efficiency of this compound activation.[3]
Q3: What is the primary mechanism of this compound-induced cell death?
The primary mechanism of cell death induced by activated this compound (panobinostat) is apoptosis.[4][5] Panobinostat-mediated HDAC inhibition leads to the accumulation of acetylated histones, which alters chromatin structure and gene expression.[2] This results in the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Specifically, panobinostat has been shown to activate the caspase cascade, leading to the cleavage of PARP, a hallmark of apoptosis.[4] It can also induce cell cycle arrest, typically at the G1/S phase, further contributing to its anti-cancer effects.[6]
Troubleshooting Guide
Problem 1: Low or no cytotoxic effect of this compound in hypoxic conditions in vitro.
| Possible Cause | Troubleshooting Step |
| Inadequate Hypoxia | Ensure your hypoxia chamber or incubator is calibrated and maintaining the target oxygen level (typically <0.1% O₂ for this compound activation).[7] Use a calibrated oxygen sensor to verify the oxygen concentration. Pre-equilibrate cell culture media in the hypoxic chamber overnight to remove dissolved oxygen.[8] |
| Low Reductase Activity | The cancer cell line you are using may have low expression or activity of NADPH-cytochrome P450 reductases.[3] Screen different cancer cell lines for their reductase activity. You can also transfect cells to overexpress these enzymes as a positive control. |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary significantly between cell lines. |
| Drug Instability | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Cellular Resistance | The cancer cells may have intrinsic or acquired resistance to panobinostat. This could be due to alterations in downstream signaling pathways or drug efflux pumps. |
Problem 2: Inconsistent results in this compound experiments.
| Possible Cause | Troubleshooting Step |
| Variable Hypoxic Conditions | Ensure consistent and reproducible hypoxic conditions for all experiments.[9] Any fluctuations in oxygen levels can significantly impact this compound activation. |
| Cell Culture Inconsistency | Use cells from the same passage number for all related experiments. Ensure consistent cell seeding densities. Monitor cell health and viability regularly. |
| Reagent Variability | Use the same batches of this compound, media, and other reagents for a set of experiments to minimize variability. |
| Experimental Technique | Standardize all experimental procedures, including incubation times, drug addition, and cell harvesting techniques. |
Problem 3: Low efficacy of this compound in in vivo xenograft models.
| Possible Cause | Troubleshooting Step |
| Insufficient Tumor Hypoxia | Confirm the presence and extent of hypoxia in your xenograft model. This can be assessed using hypoxia markers like pimonidazole (B1677889) or by imaging techniques.[10] |
| Poor Pharmacokinetics | The biodistribution of this compound may not be optimal, leading to insufficient concentrations in the tumor. Analyze the concentration of this compound and panobinostat in plasma and tumor tissue using LC-MS/MS.[10] |
| Rapid Metabolism or Clearance | This compound or the released panobinostat may be rapidly metabolized or cleared from the system. Pharmacokinetic studies can help determine the half-life and clearance rates. |
| Tumor Microenvironment Barriers | The tumor stroma and high interstitial fluid pressure can limit the penetration of this compound into the hypoxic regions of the tumor. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Oxygen Condition | IC50 (µM) | Reference |
| OE21 (Esophageal) | Normoxia (21% O₂) | > 10 | [1] |
| OE21 (Esophageal) | Hypoxia (<0.1% O₂) | ~2.5 | [1] |
| HCT116 (Colon) | Normoxia (21% O₂) | Not specified | [1] |
| HCT116 (Colon) | Hypoxia (<0.1% O₂) | Significant viability loss | [1] |
Note: This table is populated with available data. More research is needed to determine the IC50 values for a wider range of cancer cell lines.
Table 2: In Vivo Efficacy of this compound in an OE21 Xenograft Model
| Treatment Group | Tumor Growth | Survival | Reference |
| Vehicle | Rapid tumor growth | Median survival ~15 days | [10] |
| This compound (50 mg/kg) | Significant tumor growth delay | Significantly increased survival (range 8-28 days) | [10] |
Experimental Protocols
Protocol 1: In Vitro Hypoxia Treatment and Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Hypoxic Pre-conditioning: Place the plates in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 0.1% O₂, 5% CO₂, balance N₂) for at least 4-6 hours to allow the cells to acclimatize.
-
Drug Preparation: Prepare serial dilutions of this compound in pre-equilibrated hypoxic cell culture medium.
-
Treatment: Add the this compound dilutions to the cells in the hypoxic chamber. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under hypoxic conditions. For comparison, treat a parallel set of plates under normoxic conditions (21% O₂, 5% CO₂).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 2: Western Blot for Histone Acetylation
-
Cell Treatment: Treat cancer cells with this compound under hypoxic and normoxic conditions as described in Protocol 1.
-
Histone Extraction: After treatment, harvest the cells and perform histone extraction using an acid extraction method.[11]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.[11]
-
SDS-PAGE and Transfer: Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or H4).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
-
Analysis: Quantify the band intensities and normalize to a loading control such as total Histone H3.
Protocol 3: LC-MS/MS for this compound and Panobinostat Quantification
This is a general guideline. Specific parameters will need to be optimized for your instrument and matrix.
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a 3-fold volume of cold acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of panobinostat).[12][13]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[12]
-
-
Sample Preparation (Tumor Tissue):
-
Weigh the frozen tumor tissue and homogenize it in a suitable buffer.
-
Perform protein precipitation and extraction as described for plasma.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[12][14]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, panobinostat, and the internal standard.[12]
-
-
Quantification: Generate a standard curve using known concentrations of this compound and panobinostat and quantify the analytes in the samples.
Visualizations
Caption: this compound Bioreduction and Mechanism of Action.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Role of NADPH cytochrome P450 reductase in activation of RH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines | PLOS One [journals.plos.org]
- 5. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant … [ouci.dntb.gov.ua]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Importance of Low Oxygen Levels in Cell Culture - Baker [bakerco.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Validation of an LC-MS/MS method for simultaneous detection of four HDAC inhibitors - belinostat, panobinostat, rocilinostat and vorinostat in mouse plasma and its application to a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of an LC-MS/MS method for simultaneous detection of four HDAC inhibitors - belinostat, panobinostat, rocilinostat and vorinostat in mouse plasma and its application to a mouse pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: NI-Pano Dosage Adjustment for Reduced Systemic Toxicity
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing NI-Pano dosage to minimize systemic toxicity while maintaining therapeutic efficacy. The following information provides troubleshooting guidance and frequently asked questions in a structured question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from panobinostat (B1684620)?
This compound is a hypoxia-activated prodrug of panobinostat, a potent histone deacetylase (HDAC) inhibitor.[1][2] This means this compound is designed to be stable and inactive in well-oxygenated, healthy tissues.[2] In the hypoxic (low oxygen) environment characteristic of solid tumors, this compound is enzymatically reduced to release its active form, panobinostat.[1][2] This targeted activation aims to concentrate the therapeutic effect of panobinostat within the tumor, thereby reducing systemic exposure and associated toxicities.[1][2]
Q2: What is the mechanism of action of panobinostat?
Panobinostat is a pan-deacetylase inhibitor that increases the acetylation of histone and non-histone proteins.[3] This leads to the expression of genes that are normally silenced in cancer cells, resulting in cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of tumor growth.[3]
Q3: What are the known systemic toxicities associated with panobinostat?
Panobinostat is associated with a range of systemic toxicities, which can be dose-limiting. The most common and serious adverse events include:
-
Severe Diarrhea: This is a frequent and potentially severe side effect.[4][5][6]
-
Cardiac Events: Severe and even fatal cardiac ischemic events, arrhythmias, and ECG changes have been reported.[4][5]
-
Hematological Toxicities: These include thrombocytopenia (low platelet count), neutropenia (low white blood cell count), and anemia.[6][7]
-
Other common adverse events: Fatigue, nausea, vomiting, and electrolyte imbalances are also frequently observed.[6][7]
Q4: How does this compound aim to reduce these systemic toxicities?
The fundamental principle behind this compound is to limit the systemic exposure to the highly potent panobinostat. By remaining inactive in the bloodstream and healthy tissues, this compound is designed to minimize the off-target effects that lead to the toxicities observed with systemic administration of panobinostat.[1][2] Preclinical pharmacokinetic studies have shown that after this compound administration, sub-micromolar concentrations of panobinostat were detected in hypoxic mouse xenografts, but not in circulating plasma or kidneys, supporting its tumor-selective activation.[1][2]
Troubleshooting Guide: Adjusting this compound Dosage
This guide provides a systematic approach to adjusting this compound dosage in preclinical experimental settings to mitigate systemic toxicity.
Scenario 1: Signs of systemic toxicity are observed in animal models (e.g., significant weight loss, lethargy, diarrhea).
1. Confirm the Onset and Severity of Toxicity:
-
Monitor animal health daily, recording body weight, food and water intake, and clinical signs of distress.
-
Grade the severity of observed toxicities using a standardized scoring system (e.g., Common Terminology Criteria for Adverse Events - CTCAE, adapted for animal studies).
2. Reduce the this compound Dose:
-
If significant toxicity is observed, a dose reduction is the primary intervention. A stepwise reduction of 25-50% is a reasonable starting point.
-
The dosing schedule can also be modified. For example, changing from a daily to an every-other-day schedule.
3. Analyze Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters:
-
Measure the concentration of both this compound and released panobinostat in plasma and tumor tissue at various time points after administration of the adjusted dose.
-
Assess the level of histone acetylation (a pharmacodynamic marker of panobinostat activity) in both tumor and healthy tissues to ensure that the dose reduction does not compromise anti-tumor efficacy.
Scenario 2: Insufficient anti-tumor efficacy is observed at a well-tolerated dose of this compound.
1. Verify Hypoxia-Mediated Activation:
-
Confirm the presence and extent of hypoxia in your tumor model using methods like pimonidazole (B1677889) staining or hypoxia-inducible factor 1-alpha (HIF-1α) expression analysis. Insufficient hypoxia will lead to inadequate activation of this compound.
-
Measure the intratumoral concentration of released panobinostat to confirm that the prodrug is being activated as expected.
2. Consider a Cautious Dose Escalation:
-
If the current dose is well-tolerated but ineffective, a careful dose escalation may be warranted.
-
Increase the dose in small increments (e.g., 20-30%) and closely monitor for any signs of toxicity.
3. Combination Therapy:
-
Consider combining this compound with other anti-cancer agents. For example, agents that enhance tumor hypoxia or therapies that have synergistic effects with HDAC inhibitors could be explored.
Data Presentation
Table 1: Panobinostat Clinical Dosing and Dose Adjustments for Toxicity
| Indication | Starting Dose | Dose Adjustment for Adverse Reactions |
| Multiple Myeloma | 20 mg orally every other day for 3 doses per week in Weeks 1 and 2 of each 21-day cycle.[4][5] | Diarrhea (Moderate): Interrupt treatment until resolved, then restart at the same dose.[5] Diarrhea (Severe): Interrupt treatment until resolved, then restart at a reduced dose.[5] Hematological Toxicities (e.g., Grade 3 Anemia): Interrupt treatment until improvement, then restart at a reduced dose.[5] General Adverse Reactions: Reduce dose in 5 mg increments.[5] |
| Note: This table presents clinical data for panobinostat, which can serve as a reference for understanding the types of toxicities to monitor for and potential dose adjustment strategies in preclinical studies with this compound. |
Experimental Protocols
Protocol 1: Assessment of Systemic Toxicity in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) bearing human tumor xenografts.
-
Dosing Regimen: Administer this compound intravenously or intraperitoneally at a range of doses (e.g., 25, 50, 100 mg/kg) on a predetermined schedule (e.g., three times a week for two weeks). Include a vehicle control group.
-
Toxicity Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (liver, kidney).
-
Perform histopathological examination of major organs (liver, kidney, spleen, heart, lungs) to identify any treatment-related changes.
-
-
Data Analysis: Compare the body weight changes, clinical scores, and hematological/biochemical parameters between the treatment groups and the vehicle control group.
Protocol 2: Pharmacokinetic Analysis of this compound and Panobinostat
-
Sample Collection: Following administration of this compound to tumor-bearing mice, collect blood, tumor, and kidney samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Sample Processing:
-
Plasma: Separate from blood by centrifugation.
-
Tissues: Homogenize in an appropriate buffer.
-
-
LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and panobinostat in the prepared samples.
-
Data Analysis: Generate concentration-time profiles for both compounds in each matrix to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations
Caption: Mechanism of this compound activation and reduced systemic toxicity.
Caption: Workflow for adjusting this compound dosage in preclinical studies.
References
- 1. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farydak (Panobinostat): First HDAC Inhibitor Approved for Patients with Relapsed Multiple Myeloma [ahdbonline.com]
- 5. drugs.com [drugs.com]
- 6. Panobinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. eocco.com [eocco.com]
Validation & Comparative
comparing NI-Pano efficacy to its parent drug panobinostat
A detailed analysis of the hypoxia-activated prodrug NI-Pano and its parent compound, the pan-HDAC inhibitor panobinostat (B1684620), for researchers and drug development professionals.
This guide provides a comprehensive comparison of the preclinical efficacy of this compound, a novel hypoxia-activated prodrug, and its parent drug, panobinostat. Panobinostat is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma.[1] this compound is designed to selectively release panobinostat in the hypoxic microenvironment characteristic of solid tumors, a strategy aimed at increasing therapeutic efficacy at the tumor site while minimizing systemic toxicity.[2]
Executive Summary
Data Presentation
Table 1: In Vitro Efficacy and Selectivity
| Parameter | This compound | Panobinostat | Conditions | Cell Line | Source |
| Half-life (t½) | >24 hours | Not Applicable | Normoxia (21% O₂) | Cell-free assay | [2] |
| 16 minutes | Not Applicable | Hypoxia (<0.1% O₂) with NADPH-CYP reductase | Cell-free assay | [2] | |
| IC₅₀ (Clonogenic Survival) | ~10 µM | ~10 nM | Normoxia (21% O₂) | OE21 | [2] |
| ~1 µM | ~10 nM | Hypoxia (0.1% O₂) | OE21 | [2] | |
| >10 µM | ~20 nM | Normoxia (21% O₂) | HCT116 | [2] | |
| ~1 µM | ~20 nM | Hypoxia (0.1% O₂) | HCT116 | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics in a Xenograft Model (HCT116)
| Parameter | This compound | Panobinostat | Vehicle Control | Source |
| Tumor Growth Delay | Significant delay | Not directly compared in the same study | - | [2] |
| Panobinostat Concentration in Plasma (at 2 hours) | Not Detected | ~1 µM | Not Applicable | [2] |
| Panobinostat Concentration in Tumor (at 2 hours) | ~0.5 µM | Not reported in this study | Not Applicable | [2] |
Mechanism of Action and Signaling Pathways
Panobinostat functions as a pan-HDAC inhibitor, preventing the removal of acetyl groups from histone and non-histone proteins.[3] This leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcription of genes that can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[4] Panobinostat has been shown to affect multiple signaling pathways critical for cancer cell survival and proliferation, including the PI3K/AKT/mTOR, JAK/STAT, and those involved in DNA damage repair and apoptosis.[4][5][6][7]
This compound is a prodrug that capitalizes on the hypoxic nature of solid tumors. The 2-nitroimidazole (B3424786) moiety of this compound is reduced under low-oxygen conditions by cellular reductases, such as NADPH-cytochrome P450 reductase. This reduction leads to the cleavage of the molecule and the release of the active drug, panobinostat, directly within the tumor microenvironment.[2]
Caption: this compound activation in hypoxia and subsequent HDAC inhibition by panobinostat.
Experimental Protocols
In Vitro Drug Stability Assay
-
Objective: To determine the stability of this compound in normoxic and hypoxic conditions.
-
Method: this compound was incubated in a phosphate (B84403) buffer solution (pH 7.4) with or without NADPH-cytochrome P450 reductase. For hypoxic conditions, the solution was purged with nitrogen. Samples were taken at various time points and analyzed by high-performance liquid chromatography (HPLC) to determine the concentration of this compound remaining. The half-life was calculated from the rate of disappearance of the parent compound.[2]
Histone Acetylation Assay
-
Objective: To assess the ability of this compound and panobinostat to induce histone hyperacetylation.
-
Method: Cancer cell lines (OE21 and HCT116) were treated with this compound or panobinostat under normoxic (21% O₂) or hypoxic (0.1% O₂) conditions for 24 hours. Following treatment, whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed using primary antibodies specific for acetylated histone H3 at lysine (B10760008) 9 (Ac-H3K9) and total histone H3 as a loading control.[2]
Clonogenic Survival Assay
-
Objective: To evaluate the long-term cytotoxic effects of this compound and panobinostat.
-
Method: A single-cell suspension of cancer cells (OE21 and HCT116) was seeded in 6-well plates. The cells were allowed to adhere before being treated with a range of concentrations of this compound or panobinostat for 24 hours under either normoxic or hypoxic conditions. After treatment, the drug-containing medium was replaced with fresh medium, and the plates were incubated for 10-14 days to allow for colony formation. Colonies were then fixed, stained with crystal violet, and counted. The surviving fraction was calculated relative to untreated control cells.[2]
In Vivo Tumor Growth Delay Study
-
Objective: To determine the anti-tumor efficacy of this compound in a preclinical animal model.
-
Method: Female BALB/c nude mice were subcutaneously inoculated with HCT116 human colon carcinoma cells. When tumors reached a specified volume, mice were randomized into treatment groups (vehicle control, this compound). This compound was administered via intraperitoneal injection. Tumor volume and body weight were measured regularly throughout the study.[2]
Pharmacokinetic Analysis
-
Objective: To measure the concentration of panobinostat in plasma and tumor tissue following this compound administration.
-
Method: Following the final dose in the in vivo efficacy study, mice were euthanized at specified time points. Blood samples were collected via cardiac puncture, and plasma was isolated. Tumors were also excised. The concentrations of panobinostat in plasma and tumor homogenates were determined using liquid chromatography-mass spectrometry (LC-MS).[2]
Caption: Workflow for the preclinical comparison of this compound and panobinostat.
Conclusion
The preclinical data strongly support the rationale behind the design of this compound as a hypoxia-activated prodrug of panobinostat. This compound demonstrates remarkable stability in normoxic conditions, minimizing the potential for off-target effects, while efficiently releasing its potent cytotoxic payload in the hypoxic tumor microenvironment. This targeted approach leads to significant anti-tumor efficacy in vivo, comparable to what would be expected from direct administration of panobinostat to the tumor, but with the significant advantage of reduced systemic drug levels. For researchers in drug development, this compound represents a promising strategy for enhancing the therapeutic index of potent anti-cancer agents like panobinostat, particularly for the treatment of solid tumors characterized by significant regions of hypoxia. Further investigation is warranted to explore the full clinical potential of this targeted therapeutic approach.
References
- 1. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of panobinostat, the first-in-class histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commons.stmarytx.edu [commons.stmarytx.edu]
- 6. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
NI-Pano and Other HDAC Inhibitors: A Comparative Analysis for Researchers
A deep dive into the experimental data, mechanisms of action, and signaling pathways of NI-Pano and other leading histone deacetylase (HDAC) inhibitors, providing a comprehensive resource for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of this compound, a hypoxia-activated prodrug of the potent pan-HDAC inhibitor panobinostat (B1684620), with other well-established HDAC inhibitors such as Vorinostat, Romidepsin (B612169), and Belinostat (B1667918). By presenting key experimental data in clearly structured tables, detailing methodologies for crucial experiments, and visualizing complex signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Performance Comparison of HDAC Inhibitors
The efficacy of HDAC inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of panobinostat (the active form of this compound) and other prominent HDAC inhibitors across various cancer cell lines.
| HDAC Inhibitor | Cell Line | IC50 (nM) | Reference |
| Panobinostat | Multiple Myeloma (MM.1S) | 4.8 | [1] |
| Cutaneous T-cell Lymphoma (MyLa) | 10 | [1] | |
| Colon Cancer (HCT116) | 20 | [1] | |
| Breast Cancer (MCF-7) | 50 | [1] | |
| Vorinostat | Colon Cancer (HCT116) | 400 | |
| Cutaneous T-cell Lymphoma (MyLa) | >5000 | ||
| Romidepsin | Neuroblastoma (SK-N-BE(2)) | 2.5 | [2] |
| Neuroblastoma (CHP-134) | 3.1 | [2] | |
| Belinostat | Ovarian Cancer (A2780) | 200 | |
| T-cell Lymphoma (Jurkat) | 270 |
Table 1: Comparative IC50 Values of Panobinostat and Other HDAC Inhibitors in Various Cancer Cell Lines. Note: Data for Vorinostat, Romidepsin, and Belinostat are compiled from various publicly available sources and are intended for comparative purposes. Direct comparison is best made with data generated under identical experimental conditions.
The Unique Mechanism of this compound: Hypoxia-Activated Targeting
This compound (1-methyl-2-nitroimidazole panobinostat) is a novel, bioreductive prodrug of panobinostat designed to selectively target hypoxic tumor cells.[3][4] This innovative approach addresses a key challenge in cancer therapy, as solid tumors often contain regions of low oxygen (hypoxia) that are resistant to conventional treatments.
Under normoxic (normal oxygen) conditions, this compound remains stable and largely inactive.[3][4] However, in the hypoxic environment of a tumor, this compound undergoes enzymatic bioreduction, releasing the highly potent pan-HDAC inhibitor, panobinostat.[3][4] This targeted release mechanism aims to concentrate the cytotoxic effects of panobinostat within the tumor, thereby minimizing systemic toxicity and improving the therapeutic index.[3][4]
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by modulating a multitude of intracellular signaling pathways that regulate cell cycle progression, apoptosis, and DNA damage repair.
Apoptosis Induction
A primary mechanism of action for pan-HDAC inhibitors like panobinostat is the induction of programmed cell death, or apoptosis.[5][6] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibition leads to the upregulation of pro-apoptotic proteins such as Bim, Bak, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[7] This shift in the balance of pro- and anti-apoptotic factors culminates in the activation of caspases, the executioners of apoptosis.[5]
Cell Cycle Arrest
HDAC inhibitors can also induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[8] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1 and p27KIP1.[9][10] By inhibiting the activity of cyclin-dependent kinases (CDKs), these proteins halt the progression of the cell cycle, preventing cancer cell proliferation.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to rigorous scientific research. The following sections provide detailed methodologies for key assays used in the evaluation of HDAC inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
HDAC inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the HDAC inhibitor in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]
Western Blot Analysis for Histone Acetylation
Western blotting is a widely used technique to detect specific proteins in a sample. In the context of HDAC inhibitor research, it is crucial for confirming the mechanism of action by observing the hyperacetylation of histones.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in an appropriate lysis buffer and determine the protein concentration.[13]
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and add a chemiluminescent substrate.[15]
-
Imaging: Capture the signal using an imaging system. Normalize the acetyl-histone signal to the total histone signal to determine the relative increase in acetylation.
Conclusion
This compound represents a promising next-generation HDAC inhibitor with its innovative hypoxia-activated targeting mechanism. Its active form, panobinostat, demonstrates potent anti-cancer activity across a range of malignancies, often with greater efficacy than other established HDAC inhibitors. The ability of HDAC inhibitors to modulate critical signaling pathways involved in cell survival and proliferation underscores their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of epigenetic cancer therapy.
References
- 1. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 6. commons.stmarytx.edu [commons.stmarytx.edu]
- 7. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular effects of a novel hydroxamate-based HDAC inhibitor – belinostat – in glioblastoma cell lines: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 10. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. docs.abcam.com [docs.abcam.com]
A Comparative Guide to Hypoxia-Activated Prodrugs: NI-Pano vs. Evofosfamide
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia, a condition linked to therapeutic resistance and poor patient outcomes. Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy, designed to selectively target these oxygen-deprived cancer cells while sparing healthy, well-oxygenated tissues. This guide provides a detailed comparison of two prominent HAPs: NI-Pano, a novel agent targeting epigenetic regulation, and evofosfamide (B1684547), a DNA-alkylating agent that has undergone extensive clinical investigation.
Mechanism of Action: A Tale of Two Targets
This compound is a bioreductive prodrug of panobinostat (B1684620), a potent pan-histone deacetylase (HDAC) inhibitor.[1][2][3] Under hypoxic conditions, the 2-nitroimidazole (B3424786) trigger of this compound is reduced, leading to the release of panobinostat.[1][2] Panobinostat then inhibits HDAC enzymes, leading to hyperacetylation of histones and other proteins. This epigenetic modification alters gene expression, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[4]
Evofosfamide (TH-302) is a 2-nitroimidazole-based prodrug that, upon reduction in a hypoxic environment, releases the cytotoxic effector molecule, bromo-isophosphoramide mustard (Br-IPM).[5][6][7] Br-IPM is a potent DNA alkylating agent that forms interstrand crosslinks, leading to DNA damage, cell cycle arrest, and apoptosis.[5][7]
Preclinical Performance: A Quantitative Comparison
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and evofosfamide in various cancer cell lines under normoxic (21% O₂) and hypoxic (<1% O₂) conditions. A lower IC50 value indicates greater potency.
| Prodrug | Cell Line | Cancer Type | IC50 (μM) - Normoxia | IC50 (μM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR)¹ | Reference |
| This compound | OE21 | Esophageal Squamous Cell Carcinoma | >7 | ~1-2 | >3.5 | [1][2] |
| HCT116 | Colorectal Carcinoma | >7 | ~2-3 | >2.3 | [8] | |
| Evofosfamide | HNE-1 | Nasopharyngeal Carcinoma | >100 | 0.31 ± 0.07 | >322 | [9][10][11] |
| CNE-2 | Nasopharyngeal Carcinoma | 75.3 ± 5.6 | 8.33 ± 0.75 | 9 | [9][10][11] | |
| HONE-1 | Nasopharyngeal Carcinoma | 70.1 ± 4.9 | 7.62 ± 0.67 | 9.2 | [9][10][11] | |
| MIA Paca-2 | Pancreatic Ductal Adenocarcinoma | 96.3 | ~10 | 9.6 | [12] | |
| SU.86.86 | Pancreatic Ductal Adenocarcinoma | 216.7 | ~50 | 4.3 | [12] | |
| MCF-7 | Breast Cancer | High | 1.56 | - | [13] | |
| MDA-MB-231 | Breast Cancer | High | 4.37 | - | [13] | |
| G06A | Canine Glioma | 160 | 8 | 20 | [14] | |
| J3TBg | Canine Glioma | 360 | 18 | 20 | [14] | |
| SDT3G | Canine Glioma | 240 | 5 | 48 | [14] |
¹Hypoxic Cytotoxicity Ratio (HCR) = IC50 Normoxia / IC50 Hypoxia. A higher HCR indicates greater selectivity for hypoxic cells.
In Vivo Efficacy: Tumor Growth Inhibition
The antitumor activity of this compound and evofosfamide has been evaluated in various xenograft models.
| Prodrug | Xenograft Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| This compound | OE21 | Esophageal Squamous Cell Carcinoma | 50 mg/kg, i.p., on days 1, 3, 5 | Significant tumor growth delay and increased survival compared to vehicle control.[8][15] | [8][15] |
| Evofosfamide | H460 | Non-Small Cell Lung Cancer | 50 mg/kg, i.p., 5 days/week for 2 weeks | Tumor growth inhibition of 74%.[16][17] | [16][17] |
| HNE-1 | Nasopharyngeal Carcinoma | 50 mg/kg, i.p., twice a week for 2 weeks | Tumor growth inhibition of 43%.[9][10][11] | [9][10][11] | |
| Neuroblastoma (SK-N-BE(2)) | Neuroblastoma | 50 mg/kg | Significantly increased survival in a metastatic model.[18] | [18] | |
| Pancreatic Cancer (MIA Paca-2) | Pancreatic Ductal Adenocarcinoma | - | Responded to evofosfamide treatment.[12] | [12] |
Signaling Pathways and Mechanisms of Action
The distinct effector molecules released by this compound and evofosfamide engage different cellular pathways to induce cell death.
This compound: Epigenetic Reprogramming
Upon release, panobinostat inhibits Class I, II, and IV HDACs, leading to the accumulation of acetylated histones. This results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. Panobinostat has been shown to modulate several key signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and MAPK pathways, ultimately leading to apoptosis and cell cycle arrest.[6][19][20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Evofosfamide Is Effective against Pediatric Aggressive Glioma Cell Lines in Hypoxic Conditions and Potentiates the Effect of Cytotoxic Chemotherapy and Ionizing Radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commons.stmarytx.edu [commons.stmarytx.edu]
- 7. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of alkylating metabolites of ifosfamide and its bromo analogues on DNA of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evofosfamide and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
Validating NI-Pano's Mechanism of Action: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the mechanism of action of NI-Pano, a hypoxia-activated prodrug of the pan-HDAC inhibitor panobinostat (B1684620). By examining the effects of genetic knockouts on the activity of panobinostat and comparing it with alternative hypoxia-activated agents, this guide offers a framework for robust preclinical validation.
Unveiling the Action of this compound: From Prodrug to Potent Inhibitor
This compound is designed to selectively target hypoxic tumor cells. In the low-oxygen environment of a tumor, this compound is enzymatically reduced, releasing its active payload, panobinostat. Panobinostat is a potent pan-histone deacetylase (HDAC) inhibitor, meaning it blocks the activity of a broad range of HDAC enzymes.[1] This inhibition leads to the accumulation of acetylated histones and other proteins, which in turn results in the re-expression of silenced tumor suppressor genes, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[2][3]
Genetic knockout and knockdown studies are pivotal in confirming that the observed cellular effects of panobinostat are indeed mediated through the inhibition of specific HDACs. By removing a particular HDAC from a cell line, researchers can assess whether the cells become resistant to panobinostat or if the drug's effects are mimicked, thus validating the target.
Performance Comparison: Panobinostat vs. Alternative Hypoxia-Activated Prodrugs
This section compares panobinostat with other hypoxia-activated prodrugs. While direct comparative studies using identical genetic knockout models are limited, the available data on their mechanisms and validation approaches are presented.
| Feature | This compound (Panobinostat) | TH-302 (Evofosfamide) | PR-104 | Tirapazamine |
| Active Agent | Panobinostat (pan-HDAC inhibitor) | Bromo-isophosphoramide mustard (DNA alkylating agent) | Dinitrobenzamide mustard (DNA cross-linking agent) | Benzotriazine dioxide radical (DNA-damaging radical) |
| Primary Target | Histone Deacetylases (HDACs) | DNA | DNA | DNA |
| Genetic Validation Approach | Knockdown of specific HDACs (e.g., HDAC7) partially mimics panobinostat-induced cell death.[4] | Whole-genome CRISPR knockout screens identified genes involved in mitochondrial electron transport and DNA damage response as crucial for activation. | Activation is dependent on the aldo-keto reductase AKR1C3. Cell lines with varying AKR1C3 expression show differential sensitivity.[5] | Mechanism validated by observing DNA damage in hypoxic cells; specific enzyme involvement is complex and multifactorial. |
| Reported IC50 (Various Cell Lines) | 5 nM - 100 nM[2] | Varies significantly with oxygen levels. | Varies with AKR1C3 expression and hypoxia. | Varies significantly with oxygen levels. |
Table 1: Comparison of this compound (Panobinostat) and Alternative Hypoxia-Activated Prodrugs.
Quantitative Analysis of Panobinostat's Effects Following Genetic Intervention
The following table summarizes quantitative data from studies investigating the effects of panobinostat on cancer cell lines, including those with genetic modifications.
| Cell Line | Genetic Intervention | Treatment | Observed Effect | Quantitative Data | Reference |
| Multiple Myeloma (RPMI-8226, Kas6) | siRNA knockdown of HDAC7 | Panobinostat (50 nM) | Partial recapitulation of panobinostat-induced cell death | - | [4] |
| Sarcoma (SW-982) | None | Panobinostat | G1 cell cycle arrest | Increased G1 population | [6] |
| Sarcoma (SW-982) | None | Panobinostat | Apoptosis | Increased caspase 3/7 activity | [7] |
| Ovarian Cancer (SKOV-3) | None | Panobinostat | G2/M cell cycle arrest | Significant increase in G2/M phase, decrease in S and G0/G1 phases | [8] |
| Ovarian Cancer (SKOV-3) | None | Panobinostat | Apoptosis | Increased cleaved PARP and caspase-3 | [8] |
| Thyroid Cancer (SW579) | None | Panobinostat (0.01-10 µM) | Apoptosis | Dose-dependent increase in Sub-G1 population | [9] |
Table 2: Summary of Quantitative Data on Panobinostat's Effects.
Experimental Protocols
siRNA-Mediated Knockdown of HDAC7 to Validate Panobinostat's Mechanism
This protocol describes how to use small interfering RNA (siRNA) to temporarily reduce the expression of the HDAC7 gene in a cancer cell line to assess its role in panobinostat-induced cell death.
Materials:
-
Cancer cell line (e.g., RPMI-8226 multiple myeloma cells)
-
Culture medium and supplements
-
siRNA targeting HDAC7 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Panobinostat
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo)
-
Reagents for Western blotting (antibodies against HDAC7 and a loading control like GAPDH)
Procedure:
-
Cell Seeding: 24 hours before transfection, seed the cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the HDAC7 siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for HDAC7 protein depletion.
-
Verification of Knockdown: Harvest a subset of the cells and perform Western blotting to confirm the reduction of HDAC7 protein levels compared to the control siRNA-treated cells.
-
Panobinostat Treatment: Treat the remaining cells (both HDAC7 knockdown and control) with a range of panobinostat concentrations for 24-48 hours.
-
Cell Viability Assay: Perform a cell viability assay to determine the IC50 of panobinostat in both the HDAC7 knockdown and control cells.
-
Data Analysis: Compare the viability curves and IC50 values. A significant increase in the IC50 for panobinostat in the HDAC7 knockdown cells would suggest that HDAC7 is a key target for its cytotoxic effects.
CRISPR-Cas9 Mediated Knockout of HDACs
This protocol provides a general workflow for creating a stable cell line with a specific HDAC gene permanently knocked out using CRISPR-Cas9 technology.
Materials:
-
Cancer cell line
-
Culture medium and supplements
-
CRISPR-Cas9 plasmids encoding Cas9 nuclease and a guide RNA (gRNA) targeting the HDAC of interest
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000)
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating single-cell clones
-
Reagents for genomic DNA extraction and PCR
-
Sanger sequencing services
-
Reagents for Western blotting
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA specific to the target HDAC gene into a Cas9 expression vector.
-
Transfection: Transfect the cancer cells with the CRISPR-Cas9 plasmid.
-
Single-Cell Cloning: 24-48 hours post-transfection, isolate single cells into individual wells of a 96-well plate using FACS or by limiting dilution.
-
Clonal Expansion: Expand the single-cell clones.
-
Genomic DNA Verification: Extract genomic DNA from the expanded clones and perform PCR to amplify the region targeted by the gRNA. Sequence the PCR products to identify clones with frameshift mutations that result in a functional knockout.
-
Protein Knockout Confirmation: Perform Western blotting on the confirmed knockout clones to verify the absence of the target HDAC protein.
-
Functional Assays: Use the validated HDAC knockout cell line in functional assays (e.g., cell viability, apoptosis, cell cycle analysis) with and without panobinostat treatment to assess the impact of the knockout on drug response.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: Workflow for genetic validation.
Caption: Panobinostat's downstream signaling.
References
- 1. Frontiers | Panobinostat Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming [frontiersin.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of histone deacetylase (HDAC) family members in bortezomib-refractory multiple myeloma and modulation by panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Panobinostat Efficacy in Neuroblastoma: A Comparative Analysis Based on p53 Status
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Panobinostat (NI-Pano), a pan-histone deacetylase (HDAC) inhibitor, in neuroblastoma cell lines with functional versus deficient p53 tumor suppressor protein. The data presented is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neuroblastoma.
Introduction
Neuroblastoma, a common pediatric solid tumor, often retains wild-type p53, yet its apoptotic functions can be impaired. HDAC inhibitors, such as Panobinostat, represent a promising therapeutic avenue by potentially restoring p53 function. This guide synthesizes preclinical data to evaluate the dependency of Panobinostat's cytotoxic effects on the p53 status of neuroblastoma cells.
Mechanism of Action: The Role of p53
Panobinostat functions by inhibiting HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins.[1] In neuroblastoma cells with functional p53, this hyperacetylation is believed to restore the tumor-suppressor functions of p53.[2] This reactivation of p53 initiates a signaling cascade that upregulates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.[2][3] In p53-deficient cells, the induction of p21 by HDAC inhibitors is impaired, suggesting a p53-dependent mechanism of action.[2]
Comparative Efficacy: p53-Functional vs. p53-Deficient Neuroblastoma
The following tables summarize the in vitro efficacy of Panobinostat in neuroblastoma cell lines with varying p53 status.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) data indicates the potency of Panobinostat in inhibiting cell proliferation.
| Cell Line | p53 Status | IC50 (nM) after 48h |
| SK-N-SH | Wild-Type[2] | 72.3[4] |
| SK-N-AS | Mutant[5][6] | 27.4[4] |
| SK-N-BE(2) | Mutant[5][7] | 75.4[4] |
Note: The p53 status of the SK-N-DZ cell line (IC50 = 21.9 nM) could not be definitively determined from the reviewed literature.
Induction of Apoptosis
The percentage of apoptotic cells was determined following a 48-hour treatment with Panobinostat. Data is estimated from published graphical representations.[4]
| Cell Line | p53 Status | Apoptosis % at 20 nM | Apoptosis % at 40 nM | Apoptosis % at 80 nM |
| SK-N-SH | Wild-Type[2] | ~15% | ~25% | ~35% |
| SK-N-AS | Mutant[5][6] | ~20% | ~35% | ~50% |
| SK-N-BE(2) | Mutant[5][7] | ~10% | ~20% | ~30% |
Panobinostat in Combination Therapies
Panobinostat has demonstrated synergistic effects when combined with conventional chemotherapeutic agents in high-risk neuroblastoma cell lines.[8] Combination with cisplatin, doxorubicin (B1662922), or etoposide (B1684455) leads to enhanced antitumor activity and cooperative induction of apoptosis.[8] This suggests a potential role for Panobinostat in overcoming chemotherapy resistance.
Alternative Therapeutic Approaches
For comparative purposes, other therapeutic agents being investigated for neuroblastoma include:
-
CBL0137: A curaxin that targets chromatin stability and has shown synergistic effects with Panobinostat in preclinical models.[5]
-
Standard Chemotherapy: Agents like cisplatin, doxorubicin, and etoposide remain the backbone of neuroblastoma treatment.[8]
-
MDM2 Inhibitors: These compounds, such as Nutlin-3, aim to activate p53 by preventing its degradation by MDM2.[9]
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of Panobinostat or vehicle control for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with Panobinostat for 48 hours in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (PI-positive) cells.
Conclusion
The preclinical data on Panobinostat in neuroblastoma presents a complex picture regarding the role of p53. While the proposed mechanism of action for HDAC inhibitors involves the reactivation of functional p53, the available in vitro data does not consistently demonstrate a significantly higher sensitivity in p53 wild-type neuroblastoma cell lines compared to p53 mutant lines. The p53 mutant SK-N-AS cell line, for instance, showed the lowest IC50 value and the highest rate of apoptosis upon Panobinostat treatment among the cell lines compared. This suggests that other, p53-independent mechanisms may also contribute to Panobinostat's efficacy in neuroblastoma. Further research is warranted to elucidate these alternative pathways and to define patient populations that will most likely benefit from Panobinostat therapy, both as a monotherapy and in combination with other agents.
References
- 1. Wild-type p53 can induce p21 and apoptosis in neuroblastoma cells but the DNA damage-induced G1 checkpoint function is attenuated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 Cellular Localization and Function in Neuroblastoma: Evidence for Defective G1 Arrest Despite WAF1 Induction in MYCN-Amplified Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Expression of C-terminal deleted p53 isoforms in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of a new p53 mutant generated by homozygous deletion in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Species Comparison: SK vs. Other Neuroblastoma Cell Lines [cytion.com]
- 8. Panobinostat synergistically enhances the cytotoxic effects of cisplatin, doxorubicin or etoposide on high-risk neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison: NI-Pano vs. a Hypoxia-Activated Prodrug of SAHA in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Hypoxia-Activated Lysine Deacetylase (KDAC) Inhibitors
The tumor microenvironment, particularly regions of low oxygen or hypoxia, presents a significant challenge to effective cancer therapy, often leading to treatment resistance. Hypoxia-activated prodrugs (HAPs) represent a promising strategy to selectively target these resistant tumor cells. This guide provides a detailed comparison of two such HAPs: NI-Pano, a prodrug of the pan-lysine deacetylase (KDAC) inhibitor panobinostat (B1684620), and a comparable hypoxia-activated prodrug of SAHA (vorinostat), referred to here as NI-SAHA.
This comparison guide synthesizes available preclinical data to objectively evaluate their performance, mechanisms of action, and therapeutic potential. While direct head-to-head comparative studies are limited, this guide consolidates existing data to offer valuable insights for the research and drug development community. A key takeaway from available research is that while NI-SAHA was developed, it was not pursued for further testing due to the short in-vivo half-life of its active payload, SAHA. In contrast, panobinostat, the active component of this compound, possesses more favorable metabolic properties.
Quantitative Data Presentation
Table 1: In Vitro Efficacy of Parent Compounds (Panobinostat vs. SAHA)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the active parent compounds, panobinostat and SAHA, against various cancer cell lines. This data highlights the intrinsic potency of the active drugs released from their respective hypoxia-activated prodrugs.
| Cancer Cell Line | Panobinostat IC50 (nM) | SAHA (Vorinostat) IC50 (µM) | Reference |
| SW-982 (Synovial Sarcoma) | 100 | 8.6 | [1] |
| SW-1353 (Chondrosarcoma) | 20 | 2.0 | [1] |
| NCI-H460 (Large-Cell Lung Carcinoma) | Not Available | 4.07 (48h) | [2] |
| H1299 (Non-Small Cell Lung Cancer) | Not Available | Not Available | |
| Various Cancer Cell Lines | - | 3 - 8 |
Note: Lower IC50 values indicate higher potency. Panobinostat consistently demonstrates significantly higher potency (in the nanomolar range) compared to SAHA (in the micromolar range).
Table 2: In Vivo Efficacy of this compound and SAHA in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | OE21 (Esophageal) Xenograft | 50 mg/kg, i.p., on days 1, 3, 5 | Significant tumor growth delay and increased survival (range 8-28 days vs. 4-10 days for vehicle). Sub-micromolar concentrations of panobinostat detected in tumors. | [3] |
| SAHA | H1299 (NSCLC) Xenograft | 100 mg/kg/day, i.p. | 63% reduction in tumor volume compared to vehicle-treated controls. | [4] |
| SAHA | Glioblastoma Stem Cell Xenograft | Not Specified | Effective tumor growth slowdown. | [5] |
Signaling Pathways and Experimental Workflows
Mechanism of Hypoxia-Activated Prodrugs
Hypoxia-activated prodrugs are designed to be inactive in well-oxygenated (normoxic) tissues. In the low-oxygen environment of a tumor, specific enzymes, often nitroreductases, reduce a "trigger" moiety on the prodrug. This reduction initiates a cascade of chemical reactions that ultimately release the active cytotoxic agent, in this case, a KDAC inhibitor.
Caption: Mechanism of hypoxia-activated prodrug activation.
Experimental Workflow: Clonogenic Survival Assay
The clonogenic survival assay is a critical in vitro method to determine the cytotoxic effects of a compound on the ability of single cells to form colonies. This workflow is essential for evaluating the hypoxia-selective killing of prodrugs like this compound.
Caption: Workflow of a clonogenic survival assay.
Experimental Protocols
I. Western Blot for Histone Acetylation
This protocol is used to determine the effect of KDAC inhibitors on the acetylation of histones, a direct measure of their target engagement.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with the compound of interest (e.g., this compound, panobinostat, SAHA) under normoxic or hypoxic conditions for the desired time.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
II. Clonogenic Survival Assay under Hypoxia
This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent under hypoxic conditions.
1. Cell Seeding:
-
Plate a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
2. Drug Treatment and Hypoxic Incubation:
-
Allow cells to attach for several hours.
-
Add the desired concentrations of the prodrug (e.g., this compound).
-
Place the plates in a hypoxic chamber (<1% O2) for the duration of the drug exposure (e.g., 24 hours). A parallel set of plates should be incubated under normoxic conditions (21% O2).
3. Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Return the plates to a normoxic incubator and allow colonies to form over a period of 7-14 days.
4. Staining and Counting:
-
When colonies are visible, aspirate the medium, wash with PBS, and fix the colonies with methanol.
-
Stain the colonies with 0.5% crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
5. Data Analysis:
-
Calculate the plating efficiency (PE) for untreated controls.
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
III. In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a hypoxia-activated prodrug in a mouse model.
1. Cell Culture and Implantation:
-
Culture a suitable cancer cell line (e.g., OE21, H1299) in appropriate media.
-
Harvest the cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Prepare the drug formulation (e.g., this compound in a suitable vehicle).
-
Administer the drug to the treatment group according to the planned schedule, dose, and route of administration (e.g., intraperitoneal injection). The control group receives the vehicle only.
4. Monitoring and Endpoints:
-
Monitor tumor volume and body weight regularly throughout the study.
-
The primary endpoint is typically tumor growth delay (the time it takes for tumors to reach a specific size) or overall survival.
-
Euthanize mice when tumors reach the maximum allowed size or if they show signs of excessive toxicity.
5. Tissue Collection and Analysis (Optional):
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of hypoxia and apoptosis, or HPLC-MS to measure the concentration of the active drug.
Conclusion
The development of this compound as a hypoxia-activated prodrug of panobinostat appears to be a strategic advancement over earlier attempts with NI-SAHA. The superior potency and more favorable pharmacokinetic profile of panobinostat compared to SAHA provide a strong rationale for the continued investigation of this compound. The preclinical data for this compound demonstrates its selective activity in hypoxic conditions, leading to significant anti-tumor efficacy in vivo. While direct comparative data with NI-SAHA is lacking, the available evidence suggests that this compound holds greater promise for clinical translation. Further studies elucidating the comparative hypoxia cytotoxicity ratio and in vivo efficacy in matched tumor models would be invaluable for a definitive comparison. This guide provides a foundational understanding for researchers to design and interpret further preclinical studies in the exciting field of hypoxia-targeted cancer therapy.
References
- 1. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of NI-Pano: A Comparative Guide Based on Normoxic Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of the specificity of NI-Pano, a hypoxia-activated prodrug of the histone deacetylase (HDAC) inhibitor panobinostat. Its performance is compared with other hypoxia-activated prodrugs, supported by experimental data from normoxic control experiments, to highlight its selectivity for hypoxic environments characteristic of solid tumors.
Introduction to this compound and Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen, a condition known as hypoxia. Hypoxic tumor cells are frequently resistant to conventional therapies like radiation and chemotherapy. Hypoxia-activated prodrugs (HAPs) are a promising class of therapeutics designed to overcome this challenge. These drugs are inactive in well-oxygenated (normoxic) tissues but are converted to their active, cytotoxic form in the reductive environment of hypoxic tumor cells.
This compound is a novel HAP that masks the activity of panobinostat, a potent pan-HDAC inhibitor. The hypoxia-targeting moiety is a 2-nitroimidazole (B3424786) group, which undergoes enzymatic reduction under low oxygen conditions, leading to the release of the active panobinostat. This targeted activation is crucial for minimizing systemic toxicity and enhancing the therapeutic window. This guide evaluates the specificity of this compound by examining its activity under normoxic versus hypoxic conditions and compares it to other notable HAPs, Evofosfamide (TH-302) and PR-104.
Comparative Analysis of Hypoxia-Activated Prodrugs
The following table summarizes the quantitative data on the hypoxia-selective cytotoxicity of this compound and its alternatives. The hypoxia cytotoxicity ratio (HCR), calculated as the ratio of the half-maximal inhibitory concentration (IC50) under normoxic conditions to that under hypoxic conditions, is a key indicator of specificity. A higher HCR signifies greater selectivity for hypoxic cells.
| Compound | Active Drug | Cell Line | IC50 (Normoxia) | IC50 (Hypoxia/Anoxia) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| This compound | Panobinostat | OE21 (Esophageal) | > 5 µM (No significant loss of viability) | Significant loss of viability at < 5 µM | Not explicitly calculated, but high | [1] |
| This compound | Panobinostat | HCT116 (Colon) | > 5 µM (No significant loss of viability) | Significant loss of viability at < 5 µM | Not explicitly calculated, but high | [2] |
| Evofosfamide (TH-302) | Bromo-isophosphoramide mustard | SK-N-BE(2) (Neuroblastoma) | 220 µM | 4.8 µM (Anoxia) | ~46 | [3] |
| Evofosfamide (TH-302) | Bromo-isophosphoramide mustard | Canine Glioma (G06A) | 160 µM | 8 µM | 20 | [4] |
| Evofosfamide (TH-302) | Bromo-isophosphoramide mustard | Canine Glioma (J3TBg) | 360 µM | 18 µM | 20 | [4] |
| Evofosfamide (TH-302) | Bromo-isophosphoramide mustard | Canine Glioma (SDT3G) | 240 µM | 5 µM | 48 | [4] |
| PR-104A | Pre-prodrug of PR-104H and PR-104M | Multiple Human Tumor Cell Lines | Varies | 10- to 100-fold lower than normoxia | 10 - 100 | [5] |
| Panobinostat (Active Drug) | - | KGN (Ovarian Granulosa) | 34.7 nM (72h) | Not applicable | Not applicable | [6] |
| Panobinostat (Active Drug) | - | CaOv3 (Ovarian) | 15 nM (72h) | Not applicable | Not applicable | [7] |
Note: The IC50 values for Panobinostat are provided to illustrate the potency of the active drug released from this compound. The high potency of the active drug underscores the importance of hypoxia-specific activation to avoid systemic toxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of hypoxia-activated prodrugs. Below are generalized protocols for key experiments used to evaluate the specificity of compounds like this compound.
Induction of Hypoxia in Cell Culture
To evaluate the oxygen-dependent activity of HAPs, cancer cell lines are cultured under both normoxic and hypoxic conditions.
-
Normoxic Conditions: Cells are cultured in a standard cell culture incubator with a humidified atmosphere of 95% air and 5% CO2, resulting in an oxygen concentration of approximately 21%.
-
Hypoxic Conditions:
-
Cells are placed in a specialized hypoxia chamber or a tri-gas incubator.
-
The chamber is flushed with a gas mixture containing low oxygen (typically 0.1% to 1% O2), 5% CO2, and the balance as nitrogen.
-
The chamber is sealed and maintained at 37°C for the duration of the experiment.
-
Alternatively, chemical induction of hypoxia can be achieved by treating cells with agents like cobalt chloride (CoCl2) or deferoxamine (B1203445) (DFO), which stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), mimicking a hypoxic state. However, for testing hypoxia-activated prodrugs that rely on enzymatic reduction, physical hypoxia is the preferred method.
-
Cell Viability and Cytotoxicity Assays
The effect of the HAP on cell survival is quantified under both normoxic and hypoxic conditions to determine its specificity. The clonogenic survival assay is considered the gold standard for assessing long-term cell viability.
-
Clonogenic Survival Assay:
-
Cell Seeding: A single-cell suspension is prepared, and a known number of cells are seeded into multi-well plates. The seeding density is adjusted based on the expected toxicity of the treatment to ensure the formation of distinct colonies.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of the HAP (e.g., this compound) and the active drug (e.g., panobinostat) as a positive control.
-
Incubation: One set of plates is incubated under normoxic conditions, and a parallel set is incubated under hypoxic conditions for a specified duration (e.g., 24-72 hours).
-
Colony Formation: After the treatment period, the drug-containing medium is replaced with fresh medium, and the plates are returned to a normoxic incubator for 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Staining and Counting: Colonies are fixed with a solution like 10% formalin and stained with a dye such as 0.5% crystal violet. The number of colonies in each well is then counted.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The IC50 values are determined by plotting the surviving fraction against the drug concentration.
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz provide a clear visual representation of the underlying biological pathways and experimental procedures.
Conclusion
The experimental data strongly support the high specificity of this compound for hypoxic cells. Under normoxic conditions, this compound remains largely inactive, minimizing potential toxicity to healthy tissues. In contrast, under hypoxic conditions, it is efficiently converted to the highly potent HDAC inhibitor, panobinostat, leading to significant cancer cell death. When compared to other hypoxia-activated prodrugs such as Evofosfamide and PR-104, this compound demonstrates a promising profile of hypoxia-selective activation. This targeted approach holds significant potential for improving the treatment of solid tumors, and the use of rigorous normoxic control experiments is essential for validating the specificity of this and other next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pronounced Hypoxia in Models of Murine and Human Leukemia: High Efficacy of Hypoxia-Activated Prodrug PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NI-Pano's Efficacy in Diverse Tumor Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NI-Pano, a hypoxia-activated prodrug of the pan-histone deacetylase (HDAC) inhibitor panobinostat (B1684620), with other pan-HDAC inhibitors in various tumor xenograft models. The data presented herein is intended to offer an objective overview of this compound's performance and its potential as a targeted cancer therapeutic.
Introduction to this compound: A Targeted Approach
This compound is a novel therapeutic agent designed to selectively target hypoxic tumor cells, a population of cells notoriously resistant to conventional cancer therapies.[1] As a prodrug, this compound remains largely inactive in well-oxygenated, healthy tissues. However, upon reaching the hypoxic microenvironment characteristic of many solid tumors, it undergoes bioreduction to release its active cytotoxic payload, panobinostat.[1][2] Panobinostat is a potent pan-HDAC inhibitor that induces cell cycle arrest, apoptosis, and inhibits tumor growth.[3] This targeted delivery mechanism aims to enhance the therapeutic index by maximizing anti-tumor efficacy while minimizing systemic toxicity.[1]
Comparative Efficacy in Tumor Xenograft Models
This section presents a comparative summary of the in vivo efficacy of this compound and other pan-HDAC inhibitors, namely panobinostat and vorinostat (B1683920) (SAHA). It is important to note that the following data is compiled from separate studies, and direct head-to-head comparisons in the same tumor model are not yet available. The experimental conditions for each study are detailed to provide context for the observed outcomes.
Table 1: In Vivo Efficacy of this compound in an Esophageal Squamous Cell Carcinoma Xenograft Model
| Drug | Cell Line (Tumor Type) | Mouse Model | Dosing Regimen | Key Outcomes |
| This compound | OE21 (Esophageal Squamous Cell Carcinoma) | Nude Mice | 50 mg/kg, intraperitoneally, on days 1, 3, and 5 | Significant tumor growth delay and increased survival.[4] |
| Vehicle Control | OE21 (Esophageal Squamous Cell Carcinoma) | Nude Mice | N/A | Uninhibited tumor growth.[4] |
Table 2: In Vivo Efficacy of Panobinostat (the active metabolite of this compound) in Various Xenograft Models
| Drug | Cell Line (Tumor Type) | Mouse Model | Dosing Regimen | Key Outcomes |
| Panobinostat | GIST882 (Gastrointestinal Stromal Tumor) | Nude Mice | 10 mg/kg daily, intraperitoneally, for 12 days | Rapid and significant tumor regression. |
| Panobinostat | SKOV-3 (Ovarian Cancer) | Nude Mice | 15 mg/kg | 69% increase in mean overall survival compared to control.[3] |
| Panobinostat | MB-231 (Triple-Negative Breast Cancer) | Nude Mice | Not Specified | Reduced tumor burden and increased survival when combined with chloroquine. |
Table 3: In Vivo Efficacy of Vorinostat (SAHA) in Various Xenograft Models
| Drug | Cell Line (Tumor Type) | Mouse Model | Dosing Regimen | Key Outcomes |
| Vorinostat | A431 (Epidermoid Squamous Cell Carcinoma) | nu/nu Mice | 100 mg/kg, intraperitoneally | Arrest of tumor growth. |
| Vorinostat | Pediatric Solid Tumors and ALL (45 models) | Nude Mice | Not Specified | No objective responses observed. |
| Vorinostat | Multiple Myeloma | Nude Mice | Not Specified | Tumor growth inhibition. |
Mechanism of Action and Signaling Pathways
This compound's therapeutic effect is driven by the activity of its payload, panobinostat, a potent inhibitor of class I, II, and IV HDAC enzymes. HDAC inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
The signaling pathways modulated by panobinostat are complex and interconnected. Key pathways affected include the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways, all of which are critical for cancer cell proliferation, survival, and metabolism.
References
- 1. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and pre-clinical testing of a novel hypoxia-activated KDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Nanotechnology Through Papain Nanoparticles: Preclinical in vitro and in vivo Evaluation of Imaging Triple-Negative Breast Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Stability of NI-Pano and Other Prodrug Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo stability of NI-Pano, a hypoxia-activated prodrug of the histone deacetylase (HDAC) inhibitor panobinostat, with other prodrug formulations. The stability of a prodrug in the systemic circulation is a critical determinant of its efficacy and safety, directly impacting its ability to reach the target tissue intact and minimizing off-target effects. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key concepts to aid in the understanding of prodrug stability.
Data Presentation: In Vivo Stability Comparison
The following table summarizes the in vivo plasma half-life of this compound in mice and provides a qualitative assessment for rats and humans based on available literature. This is compared with quantitative data for other relevant prodrugs, including another hypoxia-activated prodrug and a different HDAC inhibitor prodrug.
| Prodrug Formulation | Parent Drug | Prodrug Class | Species | In Vivo Plasma Half-life (t½) | Key Findings & Citations |
| This compound | Panobinostat | Hypoxia-Activated (2-Nitroimidazole) | Mouse | Unstable | Rapidly hydrolyzed by plasma esterases to a non-toxic carboxylic acid metabolite ("Pano-acid").[1] |
| Rat | More stable than in mouse plasma | Specific half-life data not available in searched literature. Lower plasma esterase activity compared to mice suggests greater stability.[2][3][4] | |||
| Human | More stable than in mouse plasma | Specific half-life data not available in searched literature. Low plasma esterase activity suggests greater stability compared to mice.[2][3][4] | |||
| TH-302 (Evofosfamide) | Bromo-isophosphoramide mustard | Hypoxia-Activated (2-Nitroimidazole) | Mouse | 12.3 minutes | Demonstrates rapid clearance from systemic circulation.[5] |
| ZL277 | Belinostat | Boron-based | Mouse | Not directly reported for the prodrug | Releases the active drug, belinostat, which has a long half-life of 10.7 hours. |
| N-Phosphonooxymethyl Prodrugs | Loxapine, Cinnarizine | N-Phosphonooxymethyl | Rat, Dog | ~1 minute | Designed for rapid conversion to the parent drug.[6] |
| VP-0502AL | VP-0502 (Anti-HIV agent) | Amino Acid Ester | Rat | 0.5 hours (IV) | Demonstrates relatively rapid clearance and conversion.[7] |
Experimental Protocols
The determination of the in vivo stability of a prodrug is typically assessed through pharmacokinetic (PK) studies. Below is a detailed methodology for a typical in vivo PK study in rats, which can be adapted for other species and specific prodrugs.
Objective:
To determine the plasma concentration-time profile and pharmacokinetic parameters (including half-life) of a prodrug and its active metabolite following intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Prodrug substance
-
Vehicle for solubilizing the prodrug (e.g., saline, DMSO/polyethylene glycol)
-
Anesthetic (e.g., isoflurane)
-
Catheters for intravenous administration and blood sampling
-
Heparinized blood collection tubes
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation and Catheterization:
-
Rats are acclimatized to the laboratory conditions for at least one week prior to the study.
-
For serial blood sampling from a single animal, a catheter is surgically implanted into the jugular or carotid artery for blood collection. A second catheter may be implanted in the femoral or tail vein for drug administration.[7][8]
-
Animals are allowed to recover from surgery before the study commences.
-
-
Drug Administration:
-
The prodrug is formulated in a suitable vehicle at the desired concentration.
-
A single bolus dose is administered intravenously via the appropriate catheter. The exact time of administration is recorded.
-
-
Blood Sampling:
-
Blood samples (typically 100-200 µL) are collected at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[6][8]
-
Blood is collected into heparinized tubes to prevent coagulation.
-
To maintain the animal's fluid balance, an equal volume of sterile saline may be administered after each blood draw.[8]
-
-
Plasma Preparation and Storage:
-
Blood samples are centrifuged (e.g., at 13,000 rpm for 5 minutes) to separate the plasma.
-
The resulting plasma supernatant is transferred to clean, labeled tubes and stored at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated for the simultaneous quantification of the intact prodrug and its active metabolite in plasma.[9]
-
Plasma samples are prepared for analysis, often involving protein precipitation followed by solid-phase or liquid-liquid extraction.[9]
-
Calibration standards and quality control samples are prepared in blank plasma and analyzed with the study samples to ensure accuracy and precision.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for the prodrug and its metabolite are analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Key pharmacokinetic parameters, including half-life (t½), area under the concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd), are calculated.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Species difference of esterase expression and hydrolase activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspirin hydrolysis in human and experimental animal plasma and the effect of metal cations on hydrolase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. New model for intravenous drug administration and blood sampling in the awake rat, designed to increase quality and throughput for in vivo pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. currentseparations.com [currentseparations.com]
- 9. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Activity of NI-Pano: A Comparative Guide to Histone Acetylation as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NI-Pano (Panobinostat) with other histone deacetylase (HDAC) inhibitors, focusing on the validation of histone acetylation as a biomarker of its activity. The information presented is supported by experimental data to aid in research and drug development decisions.
This compound: A Potent Pan-HDAC Inhibitor
This compound, also known as Panobinostat (B1684620), is a potent, orally available pan-HDAC inhibitor that has demonstrated significant anti-tumor activity across a range of hematological malignancies and solid tumors.[1][2] Its primary mechanism of action involves the inhibition of multiple classes of histone deacetylase enzymes.[3] This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in chromatin relaxation and altered gene expression.[4] These changes ultimately trigger various cellular responses, including cell cycle arrest, apoptosis, and the suppression of tumor growth.[1][3]
The validation of a reliable biomarker to monitor the biological activity of this compound is crucial for its clinical development and for optimizing patient treatment. Histone acetylation has emerged as a promising pharmacodynamic biomarker for this compound and other HDAC inhibitors.[5][6]
Comparative Analysis of HDAC Inhibitors
Several HDAC inhibitors are currently in clinical use or development. This section compares this compound with other notable HDAC inhibitors, focusing on their potency and effect on histone acetylation.
Potency and IC50 Values
This compound is recognized for its high potency compared to other HDAC inhibitors. In enzymatic assays, Panobinostat has shown IC50 values in the low nanomolar range for class I, II, and IV HDACs.[7] Studies have indicated that Panobinostat is at least ten times more potent than Vorinostat (B1683920).[8]
| HDAC Inhibitor | Target HDAC Classes | IC50 (Cell Viability) | Reference |
| This compound (Panobinostat) | Pan-HDAC (I, II, IV) | 0.02 - 0.1 µM (Sarcoma cell lines) | [9] |
| Vorinostat (SAHA) | Pan-HDAC (I, II, IV) | 2.0 - 8.6 µM (Sarcoma cell lines) | [9] |
| Belinostat (PXD101) | Pan-HDAC (I, II, IV) | 1.4 - 2.6 µM (Sarcoma cell lines) | [9] |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Induction of Histone Acetylation
Treatment with this compound leads to a significant increase in the acetylation of histones H3 and H4.[10] This effect has been demonstrated in both preclinical models and in clinical trials, where increased histone acetylation was observed in peripheral blood mononuclear cells and tumor biopsies of patients treated with Panobinostat.[6] While direct quantitative comparisons of histone acetylation levels induced by different HDAC inhibitors in the same experimental setup are limited in the literature, the higher potency of Panobinostat suggests a more pronounced effect at lower concentrations.
Experimental Protocols for Measuring Histone Acetylation
The following are detailed methodologies for key experiments used to validate histone acetylation as a biomarker for this compound activity.
Western Blot Analysis for Histone Acetylation
Objective: To quantify the levels of acetylated histones in cells or tissues following treatment with HDAC inhibitors.
Methodology:
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice.
-
Centrifuge to pellet nuclei and resuspend in 0.4 N H₂SO₄.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and air dry.
-
Resuspend the histone pellet in ultrapure water.[7]
-
Determine protein concentration using a BCA or Bradford assay.[7]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane overnight at 4°C with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (as a loading control).[11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Quantification:
Flow Cytometry for Intracellular Histone Acetylation
Objective: To measure histone acetylation levels in individual cells within a population.
Methodology:
-
Cell Preparation:
-
Harvest and wash cells, then count them.
-
For cell surface staining (optional), incubate with fluorescently labeled antibodies.
-
-
Fixation and Permeabilization:
-
Fix cells in a formaldehyde-based fixation buffer for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a permeabilization buffer containing a detergent like Triton X-100 or saponin.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a primary antibody against the acetylated histone of interest for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization/wash buffer.
-
If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity, which corresponds to the level of histone acetylation.
-
Immunohistochemistry (IHC) for Histone Acetylation in Tissues
Objective: To visualize and semi-quantify the distribution of acetylated histones in tissue sections.
Methodology:
-
Tissue Preparation:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.[12]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.[12]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[12]
-
Block non-specific antibody binding with a blocking buffer.[12]
-
Incubate the sections overnight at 4°C with a primary antibody against the acetylated histone.[12]
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.[12]
-
-
Detection and Visualization:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for validating histone acetylation as a biomarker.
Conclusion
The induction of histone acetylation is a direct and measurable consequence of this compound's mechanism of action, making it a robust and reliable biomarker for the drug's activity. The experimental protocols provided in this guide offer standardized methods for assessing this biomarker. While this compound demonstrates superior potency compared to several other HDAC inhibitors, further head-to-head studies focusing on the quantitative extent of histone acetylation would be beneficial for a more detailed comparative analysis. The use of histone acetylation as a pharmacodynamic biomarker will continue to be instrumental in the ongoing research and clinical application of this compound and other epigenetic modulators.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Panobinostat - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I, pharmacokinetic and pharmacodynamic study of panobinostat, an HDAC inhibitor, combined with erlotinib in patients with advanced aerodigestive tract tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of NI-Pano: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for "NI-Pano" necessitates a cautious approach to its disposal, grounded in its chemical characteristics and established laboratory safety protocols. As a hypoxia-activated prodrug of Panobinostat, this compound is a research chemical likely comprising nickel and organic amine components. Therefore, its disposal must be handled in accordance with guidelines for these chemical classes to ensure the safety of laboratory personnel and environmental protection.
Personal Protective Equipment (PPE) and Handling
Before handling this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Protective gloves: Use proper glove removal technique to avoid skin contact.[1]
-
Protective clothing: A complete suit protecting against chemicals is recommended.[1]
-
Eye and face protection: Wear safety glasses or a face shield.[2]
-
Respiratory protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[1]
Work slowly to avoid splashes and ensure good ventilation in the handling area.[3]
Spill Management
In the event of a spill, evacuate personnel to a safe area and remove all sources of ignition.[2] For cleanup, do not let the product enter drains.[1] Use an inert absorbent material to soak up the spill and place it in a suitable, closed container for disposal.[1][2] Ensure the area is well-ventilated.
Waste Segregation and Container Management
Proper segregation and containment of this compound waste are critical.
-
Incompatible Wastes: this compound waste should not be mixed with incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
-
Container Requirements: Waste must be collected in compatible and appropriately sized containers.[4] The containers should be kept closed and properly labeled.
-
Labeling: Attach a hazardous waste label to the container at the start of waste accumulation.[5] Each time waste is added, it should be noted on the tag.[4]
Disposal Pathway
Under no circumstances should chemical wastes containing nanoparticles be disposed of as regular waste or poured down the drain.[6] The recommended disposal procedure is as follows:
-
Collection: Collect all this compound waste, including contaminated labware and PPE, in a designated and properly labeled hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the Principal Investigator or lab director.[4]
-
Professional Disposal: Arrange for the disposal of the contents and the container through an approved and licensed waste disposal plant.[2]
Key Hazard Information
The following table summarizes the primary hazards associated with the likely components of this compound, based on available safety data for nickel compounds and organic amines.
| Hazard Statement | Description | Primary Chemical Class Association |
| H317 | May cause an allergic skin reaction.[1] | Nickel Compounds |
| H351 | Suspected of causing cancer.[1] | Nickel Compounds |
| H372 | Causes damage to organs through prolonged or repeated exposure.[1] | Nickel Compounds |
| H412 | Harmful to aquatic life with long lasting effects.[1] | Nickel Compounds |
| Combustible Material | Risk of ignition. Containers may explode when heated.[2] | Organic Amines |
| Corrosive | Can cause severe skin burns and eye damage. | Organic Amines |
| Toxic if Swallowed, in Contact with Skin or if Inhaled | Acute toxicity. | Organic Amines |
This compound Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling NI-Pano
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of NI-Pano, a hypoxia-activated prodrug of the histone deacetylase (HDAC) inhibitor, Panobinostat. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Immediate Precautions
This compound is designed to be stable under normal oxygen conditions (normoxia) and to release the cytotoxic agent Panobinostat in low-oxygen (hypoxic) environments, typical of solid tumors.[1][2] While this compound itself is less toxic in normoxic conditions, all handling procedures must be based on the hazards associated with its active form, Panobinostat, due to the potential for unintended activation or exposure.
Panobinostat is classified as a hazardous drug. Key hazards include:
-
Toxicity: Toxic if swallowed or inhaled.
-
Skin and Eye Damage: Causes skin irritation and serious eye damage.
-
Reproductive Hazard: May damage fertility or the unborn child.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound and Panobinostat in any form (powder, solution, or within experimental systems).
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves (ASTM D6978) | Protects against skin contact with the hazardous drug. The outer glove should be removed immediately after handling and the inner glove upon leaving the work area. |
| Gown | Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene | Provides a barrier against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles with side shields or a face shield | Protects eyes from splashes of solutions or airborne particles. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Required when handling the powder form of this compound or Panobinostat outside of a containment device to prevent inhalation. |
| Shoe Covers | Disposable, impervious shoe covers | Prevents the tracking of contaminants out of the laboratory. |
Handling and Operational Plan
Engineering Controls
-
All handling of this compound powder should be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.
Procedural Guidance
-
Preparation of Solutions: When preparing solutions, work within a BSC. Dissolve the this compound powder in a suitable solvent (e.g., DMSO) by slowly adding the solvent to the powder to avoid aerosolization.
-
Cell Culture Experiments: When treating cells with this compound, perform all manipulations within a BSC.
-
Spill Management: In case of a spill, immediately alert personnel in the area. Use a chemotherapy spill kit to contain and clean the spill. All materials used for cleanup must be disposed of as hazardous waste.
Experimental Protocols
Bioreduction of this compound to Panobinostat
The activation of this compound to Panobinostat is a critical experimental step. This process is mediated by cellular reductases under hypoxic conditions.
In Vitro Hypoxia Assay Workflow
This workflow outlines the key steps for assessing the activity of this compound in a controlled hypoxic environment.
Disposal Plan
All waste generated from the handling and use of this compound and Panobinostat must be treated as hazardous chemical waste.
| Waste Stream | Disposal Container | Procedure |
| Solid Waste | Yellow chemotherapy waste container | Includes contaminated gloves, gowns, bench paper, plasticware, and any other solid materials that have come into contact with this compound or Panobinostat. |
| Liquid Waste | Labeled, leak-proof hazardous waste container | Includes unused or spent solutions of this compound or Panobinostat. Do not dispose of down the drain. The container should be clearly labeled with "Hazardous Waste - Panobinostat". |
| Sharps Waste | Puncture-resistant sharps container | Includes needles, syringes, and other sharps contaminated with this compound or Panobinostat. |
All waste containers must be sealed and disposed of through your institution's hazardous waste management program.
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these safety and handling protocols, you can minimize risks and ensure a safe laboratory environment when working with the novel hypoxia-activated prodrug, this compound.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
